DMT-rG(Ac)
Description
BenchChem offers high-quality DMT-rG(Ac) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMT-rG(Ac) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H33N5O8 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C33H33N5O8/c1-19(39)35-32-36-29-26(30(42)37-32)34-18-38(29)31-28(41)27(40)25(46-31)17-45-33(20-7-5-4-6-8-20,21-9-13-23(43-2)14-10-21)22-11-15-24(44-3)16-12-22/h4-16,18,25,27-28,31,40-41H,17H2,1-3H3,(H2,35,36,37,39,42)/t25-,27+,28?,31-/m1/s1 |
InChI Key |
OMWQAGMMDYBTSJ-DKLDMSQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of DMT-rG(Ac) in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role and application of 5'-O-(4,4'-Dimethoxytrityl)-N2-acetyl-2'-O-(tert-butyldimethylsilyl)guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly abbreviated as DMT-rG(Ac), in the chemical synthesis of ribonucleic acids (RNA). We will delve into the core principles of solid-phase RNA synthesis, the specific functions of the protecting groups, quantitative comparisons of different protecting group strategies, and detailed experimental protocols.
Introduction to Solid-Phase RNA Synthesis and the Central Role of DMT-rG(Ac)
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling the production of custom RNA sequences for a wide range of applications, including siRNA, antisense oligonucleotides, and CRISPR guide RNAs. The most prevalent method for this synthesis is the phosphoramidite solid-phase approach, which involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.
DMT-rG(Ac) is a critical building block in this process. It is a protected form of the guanosine (B1672433) ribonucleotide, engineered to ensure the specific and efficient formation of the desired phosphodiester linkages. Each component of DMT-rG(Ac) has a distinct and vital role:
-
Guanosine (rG): The core ribonucleoside.
-
5'-DMT (4,4'-Dimethoxytrityl) group: A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent self-polymerization and to ensure that the coupling reaction occurs exclusively at the 5'-hydroxyl of the growing oligonucleotide chain.[1] The DMT group is stable under the basic and neutral conditions of the synthesis cycle but is readily cleaved by a mild acid, which is a key step in the iterative addition of nucleotides.[1]
-
Acetyl (Ac) group: An acyl protecting group attached to the exocyclic amine (N2) of the guanine (B1146940) base. This protection is essential to prevent side reactions at the nucleophilic amine during the coupling and oxidation steps.[2] The choice of this protecting group significantly impacts the deprotection strategy after the synthesis is complete.
-
2'-TBDMS (tert-butyldimethylsilyl) group: A protecting group for the 2'-hydroxyl of the ribose. This is crucial in RNA synthesis to prevent the 2'-hydroxyl from interfering with the coupling reaction and to avoid strand cleavage during the synthesis process.[3]
-
3'-Phosphoramidite group: The reactive moiety that, when activated, couples with the free 5'-hydroxyl of the growing RNA chain to form a phosphite (B83602) triester linkage.[4]
The Four-Step Solid-Phase RNA Synthesis Cycle
The synthesis of an RNA oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The process is typically carried out in the 3' to 5' direction on an automated synthesizer.[4]
The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide attached to the solid support (or the last nucleotide added). This is typically achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[4] The removal of the DMT group yields a free 5'-hydroxyl, which is the reactive site for the next coupling reaction. The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[5]
The next ribonucleoside phosphoramidite (e.g., DMT-rG(Ac)) is delivered to the synthesis column along with an activator, such as 5-ethylthiotetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[4] The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the growing RNA chain. This reaction forms a phosphite triester linkage. The coupling efficiency at this step is critical for the overall yield of the full-length oligonucleotide and is typically greater than 99%.[6]
To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups that failed to couple in the previous step are permanently blocked. This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4] This capping step ensures that only the full-length chains are extended in subsequent cycles.
The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[4]
This four-step cycle is repeated until the desired RNA sequence is assembled.
The Significance of the Acetyl (Ac) Protecting Group
The choice of the protecting group for the exocyclic amine of guanosine has a significant impact on the post-synthesis deprotection strategy. While traditional protecting groups like isobutyryl (iBu) are effective, they require harsh and prolonged deprotection conditions. The acetyl (Ac) group in DMT-rG(Ac) offers a key advantage in this regard.
Advantages of the Acetyl Group:
-
Rapid Deprotection: The acetyl group is significantly more labile than the iBu group under basic conditions, allowing for much faster deprotection times. This is particularly advantageous for the synthesis of long or sensitive RNA sequences that may be prone to degradation under prolonged exposure to harsh deprotection reagents.[7]
-
Milder Conditions: The use of Ac-protected guanosine is compatible with "UltraFAST" deprotection protocols, which typically use a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[8] These conditions are generally milder and faster than traditional methods.
Comparison of Exocyclic Amine Protecting Groups for Guanosine:
The following table summarizes the deprotection half-lives (t½) of different acyl protecting groups on deoxyguanosine under various deprotection conditions. While this data is for deoxyguanosine, it provides a good relative comparison of the lability of these protecting groups.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Half-life (t½) in minutes |
| Acetyl (Ac) | AMA (1:1 NH4OH/40% MeNH2) | 65 | < 5 |
| Isobutyryl (iBu) | AMA (1:1 NH4OH/40% MeNH2) | 65 | ~10 |
| Phenoxyacetyl (Pac) | AMA (1:1 NH4OH/40% MeNH2) | 65 | < 1 |
| Acetyl (Ac) | 2.0 M NH3 in MeOH | 25 | 2160 |
| Isobutyryl (iBu) | 2.0 M NH3 in MeOH | 25 | 13680 |
| Phenoxyacetyl (Pac) | 2.0 M NH3 in MeOH | 25 | 18 |
| Acetyl (Ac) | 40% aq. MeNH2 | 25 | 30 |
| Isobutyryl (iBu) | 40% aq. MeNH2 | 25 | 120 |
| Phenoxyacetyl (Pac) | 40% aq. MeNH2 | 25 | < 1 |
Data compiled from literature sources. Note that the deprotection kinetics can vary depending on the specific oligonucleotide sequence and context.
As the data indicates, the acetyl group is removed significantly faster with AMA than with ammonia-based reagents alone, making it a key component of rapid deprotection strategies.
Experimental Protocols
This protocol outlines the general steps for automated solid-phase synthesis of an RNA oligonucleotide on a 1 µmol scale. It is assumed that the synthesis is performed on a standard automated DNA/RNA synthesizer.
Materials:
-
DMT-rG(Ac) phosphoramidite and other required RNA phosphoramidites (A, C, U) with appropriate protection (e.g., 2'-O-TBDMS).
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Anhydrous acetonitrile.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator solution: 0.25 M 5-Ethylthiotetrazole (ETT) in acetonitrile.
-
Capping solutions:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water.
Procedure:
-
Synthesizer Setup: Install the phosphoramidite vials, solid support column, and reagent bottles on the synthesizer according to the manufacturer's instructions. Ensure all reagents are anhydrous.
-
Sequence Programming: Enter the desired RNA sequence into the synthesizer software.
-
Initiate Synthesis: Start the synthesis program. The synthesizer will automatically perform the four-step cycle for each nucleotide addition:
-
Detritylation: The DMT group is removed with the deblocking solution.
-
Coupling: The respective phosphoramidite is activated by ETT and coupled to the growing chain. A typical coupling time for RNA phosphoramidites is 6 minutes.
-
Capping: Unreacted 5'-hydroxyls are capped.
-
Oxidation: The phosphite triester is oxidized to a phosphate triester.
-
-
Final Detritylation (DMT-off): If the final oligonucleotide is desired with a free 5'-hydroxyl, a final detritylation step is performed. For purification purposes, it is often advantageous to leave the final DMT group on (DMT-on).[5]
-
Column Removal: Once the synthesis is complete, remove the column from the synthesizer and dry the support thoroughly with a stream of argon or by air drying.
This protocol describes the cleavage of the RNA from the solid support and the removal of all protecting groups.
Step 1: Cleavage and Base/Phosphate Deprotection
Materials:
-
Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v).
-
Sterile, RNase-free microcentrifuge tubes.
Procedure:
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.[3]
-
Add 1 mL of the AMA solution to the tube, ensuring the support is fully submerged.[1]
-
Seal the tube tightly and incubate at 65°C for 10-15 minutes.[1]
-
Cool the tube to room temperature and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile, RNase-free microcentrifuge tube.
-
Dry the RNA solution to a pellet using a centrifugal evaporator.
Step 2: 2'-O-TBDMS Group Removal
Materials:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Triethylamine (TEA) (for DMT-on purification).
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).
Procedure (for DMT-on purification):
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.
-
Add 75 µL of TEA·3HF and incubate the mixture at 65°C for 2.5 hours.
-
Quench the reaction by adding 1.75 mL of an appropriate quenching buffer.[3]
-
The fully deprotected RNA is now ready for purification (e.g., by HPLC or solid-phase extraction).
Conclusion
DMT-rG(Ac) is a vital component in the chemical synthesis of RNA, offering both the necessary protection for controlled chain elongation and the advantage of rapid deprotection. The 5'-DMT group acts as a gatekeeper for the stepwise addition of nucleotides, while the acetyl protection on the guanine base allows for efficient and fast removal post-synthesis, minimizing potential damage to the final RNA product. Understanding the specific roles of these protecting groups and the associated chemical processes is essential for researchers and professionals in the field of drug development and molecular biology to produce high-quality, synthetic RNA for their diverse applications.
References
- 1. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. RNA purification and cDNA synthesis [protocols.io]
- 8. Efficiency, error and yield in light-directed maskless synthesis of DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMT-rG(Ac) in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-(4,4'-Dimethoxytrityl)-N2-acetyl-2'-O-acetyl-guanosine (DMT-rG(Ac)), a key building block in the chemical synthesis of ribonucleic acid (RNA). This document details its physicochemical properties, provides illustrative experimental protocols for its synthesis and use, and outlines the critical signaling pathways involved in its application.
Chemical Structure and Properties
DMT-rG(Ac) is a protected ribonucleoside derivative essential for the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. The strategic placement of protecting groups on the guanosine (B1672433) nucleoside allows for controlled, sequential addition to a growing RNA chain.
The core structure consists of a guanosine ribonucleoside with three key modifications:
-
A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function, preventing self-polymerization and directing the synthesis in the desired 3' to 5' direction. Its removal (detritylation) with a mild acid allows for the subsequent coupling reaction.
-
An N2-acetyl (Ac) group: This group protects the exocyclic amine of the guanine (B1146940) base, preventing side reactions during the phosphoramidite activation and coupling steps.
-
A 2'-O-acetyl (Ac) group: Protection of the 2'-hydroxyl group of the ribose sugar is crucial in RNA synthesis to prevent strand cleavage and side reactions. The acetyl group is one of several protecting groups used for this purpose.
The complete chemical structure of the nucleoside DMT-rG(Ac) is depicted below. For its use in oligonucleotide synthesis, the 3'-hydroxyl group is further derivatized to a phosphoramidite.
Caption: Chemical structure of 5'-O-DMT-N2-acetyl-2'-O-acetyl-guanosine.
Physicochemical Properties
Quantitative data for DMT-rG(Ac) and its corresponding phosphoramidite are summarized in the table below. This information is critical for handling, storage, and application in synthesis.
| Property | Value | Reference |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N2-acetyl-guanosine | [1] |
| CAS Number | 231957-27-0 | [1] |
| Molecular Formula | C33H33N5O8 | [1] |
| Molecular Weight | 627.64 g/mol | [1] |
| Appearance | White to off-white powder | General Observation |
| Solubility | Soluble in acetonitrile (B52724), dichloromethane; sparingly soluble in ethyl acetate | General Observation |
| Storage | -20°C, desiccated | General Recommendation |
Experimental Protocols
Synthesis of 5'-O-DMT-N2-acetyl-2'-O-acetyl-guanosine
This protocol describes a representative synthesis of the protected nucleoside, which is a precursor to the phosphoramidite.
Materials:
-
N2-acetyl-guanosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Co-evaporate N2-acetyl-guanosine with anhydrous pyridine and dry under high vacuum.
-
Dissolve the dried N2-acetyl-guanosine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-N2-acetyl-guanosine.
-
-
2'-O-Acetylation:
-
Dissolve the 5'-O-DMT-N2-acetyl-guanosine in anhydrous pyridine.
-
Add acetic anhydride and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain DMT-rG(Ac).
-
Use of DMT-rG(Ac) Phosphoramidite in Solid-Phase RNA Synthesis
This protocol outlines the standard cycle for incorporating a DMT-rG(Ac) phosphoramidite into a growing RNA chain on an automated synthesizer.
Reagents:
-
DMT-rG(Ac)-3'-CE-phosphoramidite solution (in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Anhydrous acetonitrile (for washing)
Synthesis Cycle:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-end of the solid-support-bound RNA chain by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group.
-
Coupling: The DMT-rG(Ac) phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Caption: The four-step cycle of solid-phase RNA synthesis.
Signaling Pathways and Logical Relationships
The logic of phosphoramidite chemistry relies on the sequential and controlled manipulation of protecting groups to ensure the fidelity of the synthesized oligonucleotide. The DMT group is central to this process.
References
DMT-rG(Ac) CAS number and molecular weight
This guide provides comprehensive information on N2-Acetyl-5'-O-(4,4'-dimethoxytrityl)guanosine, commonly referred to as DMT-rG(Ac). It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Core Compound Data
DMT-rG(Ac) is a protected ribonucleoside, a fundamental component in the synthesis of RNA oligonucleotides. The dimethoxytrityl (DMT) group at the 5' position and the acetyl (Ac) group on the guanine (B1146940) base provide crucial protection during the automated chemical synthesis process.
Below is a summary of the key quantitative data for DMT-rG(Ac):
| Property | Value | Reference |
| CAS Number | 231957-27-0 | [1][2][3][4][5] |
| Molecular Weight | 627.64 g/mol | [1][4][5] |
| Molecular Formula | C33H33N5O8 | [1][4] |
Experimental Protocols
Detailed experimental protocols involving DMT-rG(Ac) are centered around its application in solid-phase RNA synthesis. The following is a generalized workflow for the incorporation of a guanosine (B1672433) residue into a growing RNA chain using DMT-rG(Ac) phosphoramidite.
Workflow for DMT-rG(Ac) in RNA Synthesis:
Methodology:
-
Deprotection: The synthesis begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleotide. This is typically achieved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.
-
Coupling: The DMT-rG(Ac) phosphoramidite, activated by an activating agent like tetrazole or a derivative, is then coupled to the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite triester linkage.
-
Capping: To prevent the extension of unreacted chains in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated in a capping step. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite triester is unstable and is therefore oxidized to the more stable phosphate (B84403) triester. This is commonly achieved using an iodine solution in the presence of water and a weak base like pyridine (B92270) or lutidine.
This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Signaling Pathways
As a building block for RNA synthesis, DMT-rG(Ac) itself is not directly involved in cellular signaling pathways. However, the RNA molecules synthesized using this compound can play critical roles in various biological processes, including the regulation of gene expression through pathways like RNA interference (RNAi).
Simplified RNAi Signaling Pathway:
In this pathway, long double-stranded RNA (dsRNA), which can be synthetically produced using DMT-rG(Ac) and other nucleoside analogs, is processed by the Dicer enzyme into small interfering RNA (siRNA). These siRNAs are then loaded into the RNA-induced silencing complex (RISC). The activated RISC uses the siRNA as a guide to find and cleave complementary messenger RNA (mRNA) sequences, leading to gene silencing. The ability to synthesize specific RNA sequences is fundamental to harnessing the power of RNAi for research and therapeutic applications.
References
Synthesis of DMT-rG(Ac) Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis pathway for DMT-rG(Ac) phosphoramidite (B1245037) (5'-O-Dimethoxytrityl-N²-acetyl-2'-O-tert-butyldimethylsilyl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite), a crucial building block in the automated solid-phase synthesis of RNA. The following sections detail the multi-step process, including experimental protocols, quantitative data, and visual representations of the synthesis workflow.
Overview of the Synthesis Pathway
The synthesis of DMT-rG(Ac) phosphoramidite is a four-step process starting from the commercially available ribonucleoside, guanosine (B1672433). The pathway involves the sequential protection of reactive functional groups to ensure regioselectivity during the final phosphitylation step. The key stages are:
-
N²-Acetylation: Protection of the exocyclic amine of the guanine (B1146940) base with an acetyl group.
-
5'-O-DMT Protection: Introduction of the acid-labile dimethoxytrityl (DMT) group at the 5'-hydroxyl position of the ribose sugar.
-
2'-O-TBDMS Protection: Silylation of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.
-
3'-O-Phosphitylation: Final reaction to introduce the phosphoramidite moiety at the 3'-hydroxyl position.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, including reaction yields, are summarized in the tables.
Step 1: Synthesis of N²-acetyl-guanosine
The initial step involves the protection of the exocyclic amino group of guanosine to prevent side reactions in subsequent steps. This is typically achieved by acetylation.
Experimental Protocol:
-
Suspend guanosine in a suitable solvent such as a mixture of acetic anhydride (B1165640) and acetic acid.
-
Reflux the mixture for an extended period (e.g., 52 hours) until the solution becomes nearly clear.
-
Remove the excess acetic anhydride and acetic acid by distillation.
-
Cool the residue to 0°C to allow the product to solidify.
-
Collect the solid by filtration, wash with water and then methanol.
-
Dry the product in vacuo.
| Parameter | Value | Reference |
| Starting Material | Guanosine | |
| Reagents | Acetic anhydride, Acetic acid | [1] |
| Reaction Time | 52 hours | [1] |
| Yield | ~93% | [1] |
Step 2: Synthesis of 5'-O-DMT-N²-acetyl-guanosine
The 5'-hydroxyl group is protected with a DMT group, which is crucial for monitoring coupling efficiency during solid-phase synthesis and for its acid-lability, allowing for controlled deprotection.
Experimental Protocol:
-
Dry N²-acetyl-guanosine by co-evaporation with anhydrous pyridine (B92270).
-
Dissolve the dried compound in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by silica (B1680970) gel column chromatography.
| Parameter | Value | Reference |
| Starting Material | N²-acetyl-guanosine | |
| Reagents | DMT-Cl, Pyridine | [2] |
| Yield | ~71-94% | [2] |
Step 3: Synthesis of 5'-O-DMT-2'-O-TBDMS-N²-acetyl-guanosine
Selective protection of the 2'-hydroxyl group is a critical step in RNA synthesis to prevent chain branching. The TBDMS group is a commonly used protecting group for this purpose due to its stability and selective removal conditions.
Experimental Protocol:
-
Dissolve 5'-O-DMT-N²-acetyl-guanosine in anhydrous tetrahydrofuran (B95107) (THF).
-
Add silver nitrate (B79036) (AgNO₃) and pyridine to the solution.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove silver salts.
-
Concentrate the filtrate and purify the product by silica gel chromatography to separate the 2'-O-TBDMS and 3'-O-TBDMS isomers.
| Parameter | Value | Reference |
| Starting Material | 5'-O-DMT-N²-acetyl-guanosine | |
| Reagents | TBDMS-Cl, AgNO₃, Pyridine, THF | [2] |
| Yield (2'-isomer) | Varies depending on selectivity | [3] |
Step 4: Synthesis of DMT-rG(Ac) Phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
Experimental Protocol:
-
Dry 5'-O-DMT-2'-O-TBDMS-N²-acetyl-guanosine by co-evaporation with anhydrous dichloromethane.
-
Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add N,N-diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a solvent system containing a small percentage of triethylamine (B128534) to neutralize the silica gel.
| Parameter | Value | Reference |
| Starting Material | 5'-O-DMT-2'-O-TBDMS-N²-acetyl-guanosine | |
| Reagents | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | [2] |
| Yield | ~99% | [2] |
Experimental Workflow Visualization
The following diagram illustrates the detailed workflow for the synthesis of DMT-rG(Ac) phosphoramidite, highlighting the key operations at each stage.
Conclusion
The synthesis of DMT-rG(Ac) phosphoramidite is a well-established but meticulous process that requires careful control of reaction conditions and purification procedures to obtain a high-purity product. The use of appropriate protecting groups at each stage is paramount for the successful synthesis of this key reagent for RNA oligonucleotide synthesis. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of nucleic acid chemistry and drug development.
References
- 1. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of RNA Synthesis: A Technical Guide to DMT Protection
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic RNA manufacturing, for applications ranging from therapeutics like mRNA vaccines and siRNAs to diagnostic tools and basic research, the fidelity of every single nucleotide addition is paramount. The automated solid-phase synthesis of RNA, predominantly via phosphoramidite (B1245037) chemistry, relies on a meticulously orchestrated series of chemical reactions. Central to this process is the use of protecting groups, which act as temporary shields for reactive functional moieties, ensuring that the RNA chain is assembled in the correct sequence. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as the quintessential guardian of the 5'-hydroxyl group of the ribonucleoside monomers.
This in-depth technical guide elucidates the critical role of the DMT group in RNA synthesis. We will delve into the chemical mechanism of its application and removal, provide detailed experimental protocols, present quantitative data on its performance, and visualize the intricate workflows where it plays a pivotal role.
The Core Mechanism of DMT Protection
The primary function of the DMT group is to reversibly block the 5'-hydroxyl of the ribonucleoside phosphoramidite building blocks. This protection is crucial for several reasons:
-
Directionality: RNA synthesis proceeds in the 3' to 5' direction. By protecting the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite couples exclusively with the free 5'-hydroxyl of the growing RNA chain attached to the solid support.
-
Prevention of Side Reactions: The bulky nature of the DMT group provides steric hindrance, preventing unwanted side reactions at the 5'-hydroxyl position during the coupling, capping, and oxidation steps of the synthesis cycle.
-
Quantification of Synthesis Efficiency: The DMT group's removal generates a brightly colored carbocation, which allows for the real-time monitoring of the coupling efficiency at each step of the synthesis.
The selection of the DMT group is predicated on its unique chemical properties: it is stable to the basic and neutral conditions of the other synthesis steps but can be rapidly and quantitatively removed under mild acidic conditions.
The Chemistry of DMT Protection and Deprotection
The protection of the 5'-hydroxyl group is achieved by reacting the ribonucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically pyridine (B92270). The reaction proceeds via a nucleophilic substitution mechanism where the primary 5'-hydroxyl oxygen attacks the electrophilic carbon of the trityl chloride.
Caption: Chemical reaction for the 5'-O-DMT protection of a ribonucleoside.
The removal of the DMT group, a step known as detritylation or deblocking, is the first step in each cycle of RNA synthesis. It is achieved by treating the solid-support-bound oligonucleotide with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM). The acid protonates the ether oxygen, leading to the cleavage of the C-O bond and the release of the highly stable, resonance-stabilized dimethoxytrityl cation, which imparts a characteristic bright orange color to the solution.
Caption: Acid-catalyzed detritylation of a 5'-DMT protected oligonucleotide.
Quantitative Analysis of DMT Protection and Deprotection
The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final RNA product.
| Step | Reagents & Conditions | Nucleoside | Typical Yield (%) | Reference |
| 5'-O-DMT Protection | DMT-Cl, Pyridine, Room Temperature | N-Benzoyl-Adenosine | 94 | [1] |
| DMT-Cl, Pyridine, Room Temperature | N-Benzoyl-Cytidine | 98 | [2] | |
| DMT-Cl, Pyridine, Room Temperature | N-Isobutyryl-Guanosine | ~90 | [1] | |
| DMT-Cl, Pyridine, Room Temperature | Uridine | >95 | [2] | |
| Detritylation | 3% TCA in DCM, 1-3 minutes | Support-bound oligonucleotide | >99 | [3] |
| 3% DCA in DCM, 1-3 minutes | Support-bound oligonucleotide | >99 | [4] |
Table 1: Quantitative Yields for DMT Protection and Detritylation.
The stepwise yield of the detritylation reaction can be accurately determined by spectrophotometrically measuring the absorbance of the released DMT cation at 498 nm.[1] This allows for real-time monitoring of the synthesis performance. Expected stepwise yields should be in the range of 98% ± 0.5%; yields below 97% may indicate issues with the synthesis process that could affect the quality of the final product.[1]
Experimental Protocols
Protocol 1: 5'-O-Dimethoxytritylation of a Ribonucleoside
This protocol describes the general procedure for the attachment of the DMT group to the 5'-hydroxyl of a ribonucleoside.
Materials:
-
N-acyl protected ribonucleoside (e.g., N-benzoyl-adenosine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., methanol (B129727)/DCM mixture)
Procedure:
-
Drying the Nucleoside: The N-acyl protected ribonucleoside is rendered anhydrous by co-evaporation with anhydrous pyridine (3 times).
-
Reaction Setup: The dried nucleoside is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of DMT-Cl: 1.05 to 1.2 equivalents of DMT-Cl are added to the solution. The reaction mixture is stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.[2][5]
-
Quenching the Reaction: Once the reaction is complete, it is quenched by the addition of a small amount of methanol.
-
Work-up: The solvent is removed under reduced pressure. The residue is redissolved in DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude 5'-O-DMT-ribonucleoside is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM).[1]
Protocol 2: Solid-Phase RNA Synthesis Cycle
The following protocol outlines the four main steps in a single cycle of automated solid-phase RNA synthesis using phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[3][4]
-
Coupling Reagents:
-
Ribonucleoside phosphoramidite solution (0.05-0.2 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25-0.5 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile).
-
-
Capping Reagents:
-
Capping A: Acetic anhydride/2,6-lutidine/THF.
-
Capping B: 16% N-methylimidazole in THF.
-
-
Oxidation Solution: 0.02-0.1 M Iodine in THF/pyridine/water.[6]
-
Anhydrous acetonitrile (B52724) for washing.
Procedure (performed in an automated synthesizer):
-
Step 1: Detritylation (Deblocking) a. The solid support is washed with anhydrous acetonitrile. b. The deblocking solution (3% TCA or DCA in DCM) is passed through the synthesis column for 1-3 minutes to remove the 5'-DMT protecting group.[3] c. The release of the orange DMT cation is monitored spectrophotometrically to determine the coupling efficiency of the previous cycle. d. The solid support is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.
-
Step 2: Coupling a. The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. b. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. c. The reaction is typically complete within 30 seconds to 10 minutes, depending on the specific phosphoramidite.[7] d. The solid support is washed with anhydrous acetonitrile.
-
Step 3: Capping a. Capping solutions A and B are delivered to the synthesis column to acetylate any unreacted 5'-hydroxyl groups. b. This prevents the formation of deletion mutations in the final RNA sequence. c. The reaction is typically complete within 1 minute. d. The solid support is washed with anhydrous acetonitrile.
-
Step 4: Oxidation a. The oxidation solution is passed through the synthesis column to oxidize the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. b. The reaction is typically complete within 1-2 minutes.[6] c. The solid support is washed with anhydrous acetonitrile.
This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.
Visualizing the Workflow
The cyclical nature of solid-phase RNA synthesis, with the DMT group playing a key role at the beginning of each cycle, can be represented as a workflow.
Caption: Workflow of the solid-phase RNA synthesis cycle.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of RNA. Its robust protection of the 5'-hydroxyl group, coupled with its facile and quantifiable removal, enables the high-fidelity, automated synthesis of RNA oligonucleotides. A thorough understanding of the chemistry, quantitative performance, and experimental protocols associated with DMT protection is fundamental for researchers, scientists, and drug development professionals working to advance RNA-based technologies. The precise control afforded by the DMT group continues to be a cornerstone of modern nucleic acid chemistry, facilitating the development of next-generation therapeutics and research tools.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 3.1. Chemical Solid-Phase RNA Synthesis [bio-protocol.org]
- 4. wenzhanglab.com [wenzhanglab.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frequently asked questions for Oligo Synthesis and siRNA [us.bioneer.com]
Stability of 5'-O-Dimethoxytrityl-2'-O-acetyl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-rG(Ac)): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 5'-O-Dimethoxytrityl-2'-O-acetyl-guanosine (DMT-rG(Ac)), a critical building block in the chemical synthesis of ribonucleic acid (RNA). Understanding the stability of this phosphoramidite (B1245037) monomer under various chemical and physical conditions is paramount for the successful synthesis of high-quality RNA oligonucleotides for research, diagnostics, and therapeutic applications.
Introduction to DMT-rG(Ac)
DMT-rG(Ac) is a chemically modified ribonucleoside of guanosine. It is designed for use in solid-phase RNA synthesis. The key modifications are:
-
A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function during the phosphoramidite coupling reaction and allows for the monitoring of coupling efficiency.[1]
-
A 2'-O-acetyl (Ac) group: This group protects the 2'-hydroxyl of the ribose sugar. The presence of the 2'-hydroxyl group in RNA makes it susceptible to hydrolysis.[2][3] The acetyl group provides temporary protection during synthesis and has been shown to enhance RNA stability against both thermal and enzymatic degradation.[2][3]
-
A 3'-O-phosphoramidite group: This reactive group enables the stepwise addition of the nucleoside to the growing oligonucleotide chain.
The stability of these protecting groups under different conditions dictates the success of RNA synthesis and the integrity of the final product.
Stability Profile of DMT-rG(Ac)
The stability of DMT-rG(Ac) is not uniform across all conditions. Its constituent protecting groups are designed to be removed under specific chemical treatments. Therefore, its stability is best understood as a function of the chemical environment.
pH Stability
The DMT and acetyl protecting groups exhibit opposing stability profiles with respect to pH.
-
Acidic Conditions: The DMT group is highly sensitive to acid. It is rapidly and quantitatively cleaved by treatment with acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent such as dichloromethane.[1] This controlled lability is a cornerstone of solid-phase oligonucleotide synthesis, allowing for the deprotection of the 5'-hydroxyl for the next coupling cycle. The acetyl group is generally stable under these anhydrous acidic conditions.
-
Basic Conditions: The acetyl group is labile under basic conditions. It is typically removed during the final deprotection step of oligonucleotide synthesis using aqueous ammonia (B1221849) or other amine-based reagents.[4][5] In contrast, the DMT group is stable in basic environments.
-
Neutral Conditions: DMT-rG(Ac) is relatively stable at neutral pH, particularly when stored under anhydrous conditions. However, the phosphoramidite moiety is susceptible to hydrolysis in the presence of water.
Table 1: Summary of pH-Dependent Stability of DMT-rG(Ac)
| Condition | 5'-O-DMT Group Stability | 2'-O-Acetyl Group Stability | 3'-O-Phosphoramidite Group Stability | Overall Molecule Stability |
| Anhydrous Acidic (e.g., TCA in DCM) | Labile (Cleaved) | Stable | Stable | Unstable (DMT cleavage) |
| Aqueous Basic (e.g., NH₄OH) | Stable | Labile (Cleaved) | Hydrolyzed | Unstable (Acetyl and Phosphoramidite cleavage) |
| Neutral (Anhydrous) | Stable | Stable | Stable | Relatively Stable |
| Neutral (Aqueous) | Stable | Stable | Labile (Hydrolyzes) | Unstable (Phosphoramidite hydrolysis) |
Thermal Stability
Like most phosphoramidite building blocks, DMT-rG(Ac) should be stored at low temperatures (typically -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[6] The phosphoramidite group is particularly susceptible to thermal degradation and oxidation. For solutions in an organic solvent like acetonitrile (B52724), storage at -20°C is recommended for short-term use (up to one month), while for longer-term storage (up to six months), -80°C is advised.[6]
Stability in Solution
The stability of DMT-rG(Ac) in solution, particularly in the acetonitrile used for oligonucleotide synthesis, is critical. The primary degradation pathway in solution is hydrolysis of the phosphoramidite group by trace amounts of water.[7] This hydrolysis leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step. 2'-Deoxyguanosine (dG) phosphoramidites are known to be particularly susceptible to this degradation.[7] It is crucial to use anhydrous solvents and reagents during RNA synthesis to maintain the integrity of the DMT-rG(Ac) phosphoramidite.
Enzymatic Stability
The 2'-O-acetyl group in DMT-rG(Ac) plays a crucial role in conferring stability against enzymatic degradation by nucleases. The presence of an acyl group at the 2'-hydroxyl position sterically hinders the approach of nucleases that would otherwise cleave the phosphodiester backbone of RNA.[2][3] This protective feature is leveraged to enhance the stability of the synthesized RNA molecule itself.
Experimental Protocols for Stability Assessment
Assessing the stability of DMT-rG(Ac) involves subjecting the compound to specific conditions and then analyzing its integrity using analytical techniques.
General Stability Testing Protocol
A typical protocol to assess the stability of DMT-rG(Ac) under a given condition (e.g., a specific pH, temperature, or in the presence of a chemical reagent) would involve the following steps:
-
Sample Preparation: Dissolve a known concentration of DMT-rG(Ac) in the solvent or buffer system of interest.
-
Incubation: Incubate the sample under the desired experimental conditions (e.g., 37°C for thermal stability, or a specific pH buffer for pH stability) for a defined period. Aliquots may be taken at various time points.
-
Quenching (if necessary): Stop the degradation reaction, for example, by neutralizing the pH or rapidly freezing the sample.
-
Analysis: Analyze the sample using a suitable analytical method to quantify the amount of intact DMT-rG(Ac) and identify any degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method to assess the purity and degradation of phosphoramidites and oligonucleotides.[5][8] A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is typically used for separation. The peak corresponding to intact DMT-rG(Ac) will decrease over time if the molecule is unstable under the tested conditions.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can be used to monitor the integrity of the phosphoramidite group.[8]
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of the parent compound and its degradation products.[8]
-
Deprotection Protocols as a Measure of Controlled Instability
The conditions used for the deprotection of DMT-rG(Ac) during and after oligonucleotide synthesis are essentially controlled stability experiments.
-
DMT Group Removal (Detritylation):
-
Treat the solid support-bound oligonucleotide with a solution of 3% trichloroacetic acid in dichloromethane.
-
The reaction is rapid, typically completing within 1-2 minutes.[1]
-
The cleavage of the DMT group releases the orange-colored dimethoxytrityl cation, which can be quantified spectrophotometrically at around 495 nm to determine the coupling efficiency of the previous cycle.[1]
-
-
Acetyl and Other Protecting Group Removal:
-
After synthesis, the solid support is treated with a basic solution.
-
A common reagent is concentrated ammonium (B1175870) hydroxide (B78521), often with heating (e.g., 55°C for several hours).[1][4]
-
Milder conditions, such as using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), can significantly reduce deprotection times.[5]
-
Visualizations
Structure and Lability of DMT-rG(Ac)
Caption: Lability of DMT-rG(Ac) protecting groups under different chemical conditions.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for assessing the stability of DMT-rG(Ac).
Role in Solid-Phase RNA Synthesis
Caption: The central role of DMT-rG(Ac) stability and lability in the RNA synthesis cycle.
Conclusion
The stability of DMT-rG(Ac) is a finely tuned characteristic that is essential for its function as a monomer in RNA synthesis. It is designed to be stable under the conditions of phosphoramidite coupling while allowing for the selective and high-yield removal of its protecting groups under specific acidic and basic treatments. The 2'-O-acetyl group not only serves as a temporary protecting group but also enhances the stability of the resulting RNA molecule. A thorough understanding of the stability profile of DMT-rG(Ac) is critical for optimizing RNA synthesis protocols, ensuring the production of high-fidelity oligonucleotides for advanced applications in research and drug development. Proper storage and handling, particularly the exclusion of water and acidic contaminants, are essential to maintain the integrity of this vital reagent.
References
- 1. atdbio.com [atdbio.com]
- 2. Reversible 2'-OH acylation enhances RNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Sigma Aldrich Fine Chemicals Biosciences DMT-2'O-Methyl-rG(ib) Phosphoramidite | Fisher Scientific [fishersci.com]
The Acetyl Group on Guanosine: A Linchpin in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleic acid chemistry, precision and control are paramount. The synthesis of oligonucleotides, the building blocks of DNA and RNA, demands a strategic approach to protect reactive functional groups, ensuring that the desired chemical transformations occur with high fidelity. Among the arsenal (B13267) of protecting groups employed, the simple yet effective acetyl group plays a crucial role, particularly in the protection of the exocyclic amino group of guanosine (B1672433). This technical guide delves into the function of the acetyl group on guanosine in synthesis, providing quantitative data, detailed experimental protocols, and visual workflows to illuminate its significance in modern drug development and molecular biology research.
The Core Function: Shielding the N2-Amino Group of Guanosine
The primary function of the acetyl group on guanosine is to serve as a protecting group for its N2-exocyclic amine. During the automated solid-phase synthesis of oligonucleotides, the building blocks (phosphoramidites) are sequentially coupled to a growing chain. The exocyclic amino groups of guanine (B1146940), adenine, and cytosine are nucleophilic and can react with the activated phosphoramidite (B1245037) monomers, leading to undesired side reactions and the formation of branched or modified oligonucleotides.
By acetylating the N2-amino group of guanosine, its nucleophilicity is significantly reduced, preventing these side reactions. This protection ensures the regioselective formation of the desired 3'-5' phosphodiester linkages that form the backbone of the oligonucleotide.
Quantitative Comparison of Guanosine N2-Protecting Groups
The choice of a protecting group is a critical parameter in oligonucleotide synthesis, influencing both the efficiency of the coupling reactions and the conditions required for its subsequent removal (deprotection). The acetyl group is one of several commonly used protecting groups for the guanine N2-amino group, each with distinct labilities. The following table summarizes the cleavage half-lives (t½) of various N2-protecting groups on deoxyguanosine under different deprotection conditions, providing a quantitative basis for selecting the appropriate group for a specific synthetic strategy.
| Protecting Group | Deprotection Reagent/Conditions | Half-life (t½) | Reference |
| Acetyl (Ac) | Aqueous Methylamine (B109427) (4.1 M) | 7 min | [1][2] |
| Ethanolic Ammonia (B1221849) (2.0 M) | > 24 h | [1][2] | |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) at 65°C | ~5 min | [3][4] | |
| Benzoyl (Bz) | Aqueous Methylamine (4.1 M) | 18 min | [1][2] |
| Ethanolic Ammonia (2.0 M) | > 24 h | [1][2] | |
| Isobutyryl (iBu) | Aqueous Methylamine (4.1 M) | 30 min | [1][2] |
| Ethanolic Ammonia (2.0 M) | > 24 h | [1][2] | |
| Phenoxyacetyl (Pac) | Aqueous Methylamine (4.1 M) | < 30 s | [1][2] |
| Ethanolic Ammonia (2.0 M) | 7 min | [1][2] | |
| tert-Butylphenoxyacetyl (tBPAC) | Aqueous Methylamine (4.1 M) | < 30 s | [1][2] |
| Ethanolic Ammonia (2.0 M) | 18 min | [1][2] |
This table is a compilation of data from multiple sources and reaction conditions may vary slightly between studies.
The data clearly indicates that the acetyl group is significantly more labile than the benzoyl and isobutyryl groups under aqueous methylamine conditions, allowing for rapid deprotection. However, its stability in ethanolic ammonia is noteworthy, providing orthogonality in deprotection strategies. The phenoxyacetyl and tert-butylphenoxyacetyl groups offer even faster deprotection, making them suitable for the synthesis of sensitive oligonucleotides.
Experimental Protocols
Protocol 1: Synthesis of N2-Acetyl-2'-Deoxyguanosine
This protocol outlines a general procedure for the acetylation of the N2-amino group of 2'-deoxyguanosine (B1662781).
Materials:
-
2'-Deoxyguanosine
-
Anhydrous Pyridine
-
Acetic Anhydride (B1165640)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Suspend 2'-deoxyguanosine in anhydrous pyridine.
-
Cool the suspension in an ice bath.
-
Add acetic anhydride dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Evaporate the solvents under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield N2-acetyl-2'-deoxyguanosine.
Protocol 2: Deprotection of N2-Acetyl-Protected Oligonucleotides
This protocol describes a standard method for the removal of the acetyl protecting group from a synthesized oligonucleotide on a solid support.
Materials:
-
Controlled Pore Glass (CPG) support with the synthesized oligonucleotide
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Sterile, RNase-free water
Procedure:
-
Transfer the CPG support containing the synthesized oligonucleotide to a sealed reaction vial.
-
Add the AMA solution to the vial, ensuring the CPG is completely submerged.
-
Incubate the vial at 65°C for 10-15 minutes for simultaneous cleavage from the support and deprotection.
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.
-
Wash the CPG support with sterile water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
The resulting pellet contains the deprotected oligonucleotide, which can be further purified by HPLC or other methods.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of utilizing N2-acetylguanosine in oligonucleotide synthesis, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for oligonucleotide synthesis using N2-acetylguanosine.
Caption: Mechanism of N2-acetylguanosine deprotection.
Conclusion
The acetylation of guanosine's N2-amino group is a cornerstone of modern oligonucleotide synthesis. This seemingly minor modification provides the necessary protection to ensure the fidelity of phosphodiester bond formation, preventing a cascade of unwanted side reactions. The choice of the acetyl group, with its well-characterized lability under specific basic conditions, offers a balance of stability during synthesis and ease of removal post-synthesis. As the demand for synthetic oligonucleotides in research, diagnostics, and therapeutics continues to grow, a thorough understanding of the function and application of protecting groups like the acetyl group on guanosine remains essential for the advancement of nucleic acid chemistry.
References
Methodological & Application
Application Notes and Protocols: Standard Protocol for DMT-rG(Ac) in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of 5'-O-Dimethoxytrityl-N2-acetyl-2'-O-tert-butyldimethylsilyl-Guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), herein referred to as DMT-rG(Ac), in solid-phase RNA synthesis. The protocol outlines the standard phosphoramidite chemistry cycle and subsequent deprotection and purification steps.
Introduction
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient assembly of RNA sequences.[1][2] The phosphoramidite method is the most prevalent chemistry, characterized by a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2][3] The selection of appropriate protecting groups for the 5'-hydroxyl, 2'-hydroxyl, exocyclic amines of the nucleobases, and the phosphate (B84403) group is critical for successful synthesis.[2][4]
DMT-rG(Ac) is a guanosine (B1672433) phosphoramidite commonly used in RNA synthesis. It features:
-
A Dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, which is removed at the beginning of each synthesis cycle.[2][5]
-
An Acetyl (Ac) group protecting the exocyclic amine of guanine (B1146940) to prevent side reactions.[2]
-
A tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl of the ribose, which is stable throughout the synthesis and removed during the final deprotection steps.[6]
-
A β-cyanoethyl group protecting the phosphite (B83602) triester, which is removed during the final deprotection.[5]
This application note details the standard protocol for incorporating DMT-rG(Ac) into an RNA oligonucleotide sequence.
Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[2][3]
Diagram of the Solid-Phase RNA Synthesis Cycle
Caption: The iterative four-step cycle of solid-phase RNA synthesis.
Experimental Protocol for the Synthesis Cycle
The following protocol is for a standard automated RNA synthesizer. Reagent volumes and concentrations may vary depending on the synthesizer and the scale of the synthesis.
Materials:
-
DMT-rG(Ac) phosphoramidite
-
Other required RNA phosphoramidites (A, C, U) with appropriate protecting groups
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[5][7]
-
Activator Solution: 0.25-0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in ACN
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine
-
Capping Solution B: N-Methylimidazole in THF
-
Oxidizing Solution: 0.02-0.1 M Iodine in THF/Pyridine/Water[2]
Procedure:
-
Step 1: Deblocking (Detritylation)
-
The solid support is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.[2] The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[8][9]
-
The column is washed with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT group.
-
-
Step 2: Coupling
-
The DMT-rG(Ac) phosphoramidite and the activator solution are mixed and delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. Coupling times for RNA phosphoramidites are generally longer than for DNA, typically ranging from 2.5 to 6 minutes, to account for the steric hindrance of the 2'-TBDMS group.[10][11]
-
The column is washed with anhydrous acetonitrile.
-
-
Step 3: Capping
-
To prevent the elongation of failure sequences (unreacted 5'-hydroxyl groups), a capping step is performed.
-
Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[8]
-
The column is washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
-
The oxidizing solution is delivered to the synthesis column. The reaction is typically complete within 1-2 minutes.[2]
-
The column is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.[2]
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a multi-step process.
Diagram of the Deprotection Workflow
Caption: Workflow for post-synthesis cleavage and deprotection of the RNA oligonucleotide.
Experimental Protocol for Deprotection
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/Methylamine (B109427) (AMA) solution (1:1 v/v) or Ethanolic Ammonia
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-methylpyrrolidone (NMP)
-
Sodium Acetate (3M)
-
n-Butanol
-
Ethanol
Procedure:
-
Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups
-
Transfer the solid support to a sealable vial.
-
Add a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v) to the support.[12]
-
Incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the N-acetyl group from guanosine.[12]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness.
-
-
Step 2: Removal of the 2'-TBDMS Protecting Group
-
This step should be performed in a polypropylene (B1209903) or other plastic tube, as fluoride (B91410) can etch glass.
-
DMT-off Protocol:
-
DMT-on Protocol (for subsequent cartridge purification):
-
Dissolve the RNA oligonucleotide in DMSO.
-
Add triethylamine (TEA) followed by triethylamine trihydrofluoride (TEA·3HF).
-
Incubate the mixture at 65°C for 2.5 hours.[13]
-
-
-
Step 3: Quenching and Desalting
-
After 2'-deprotection, the reaction is quenched. For DMT-on purification, a specific quenching buffer is typically used before loading onto a purification cartridge.[14]
-
For DMT-off oligos, the product is typically desalted by precipitation.
-
Add 3M Sodium Acetate to the reaction mixture.
-
Add n-butanol and cool at -20°C or lower for at least 30 minutes to precipitate the RNA.[13]
-
Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol.
-
Dry the RNA pellet under vacuum.
-
Data Presentation
The efficiency of each step in the synthesis and deprotection process is crucial for obtaining a high yield of the full-length product.
Table 1: Typical Coupling Efficiencies and Deprotection Times
| Parameter | Typical Value | Notes |
| Stepwise Coupling Efficiency | 97 - 99.5% | Monitored by trityl cation release. Lower efficiencies have a significant impact on the final yield of full-length product, especially for longer oligonucleotides.[1][3] |
| Coupling Time for DMT-rG(Ac) | 2.5 - 6 min | Dependent on activator, synthesizer, and scale. Longer times are generally required for RNA monomers compared to DNA.[10][11] |
| Base & Phosphate Deprotection | 15 - 20 min @ 65°C | Using AMA. Longer times are needed for ethanolic ammonia. |
| 2'-TBDMS Deprotection | 1.5 - 2.5 hours @ 65°C | Using TEA·3HF. Complete removal is critical for RNA functionality.[13][15] |
Table 2: Impact of Coupling Efficiency on Full-Length Product Yield
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 80-mer | 19.9% | 44.9% | 67.0% |
| Calculated as (Coupling Efficiency)^(Number of Couplings) |
Conclusion
The use of DMT-rG(Ac) in solid-phase RNA synthesis is a well-established and reliable method. Adherence to optimized protocols for the synthesis cycle and deprotection is critical for achieving high yields of pure, full-length RNA oligonucleotides. Careful monitoring of coupling efficiencies and ensuring complete removal of all protecting groups are paramount for the successful synthesis of functional RNA molecules for research, diagnostics, and therapeutic applications.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. usp.org [usp.org]
- 5. wenzhanglab.com [wenzhanglab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. biotage.com [biotage.com]
- 9. atdbio.com [atdbio.com]
- 10. atdbio.com [atdbio.com]
- 11. Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Modified RNA using DMT-rG(Ac)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of modified RNA oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostic research. The precise incorporation of modified nucleosides is critical for enhancing the stability, efficacy, and specificity of RNA-based therapeutics such as siRNAs, antisense oligonucleotides, and mRNA vaccines. This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N2-acetyl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly referred to as DMT-rG(Ac), in the solid-phase synthesis of modified RNA.
The acetyl (Ac) protecting group for the exocyclic amine of guanosine (B1672433) offers advantages in terms of deprotection kinetics and compatibility with a range of other protecting groups. This phosphoramidite is a key building block for researchers looking to synthesize high-purity modified RNA sequences.
Performance Characteristics of DMT-rG(Ac)
The selection of phosphoramidites with optimal protecting groups is crucial for achieving high coupling efficiencies and overall yield in solid-phase RNA synthesis. The acetyl protecting group on guanosine has been shown to be a reliable choice, offering robust performance in automated synthesis.
Coupling Efficiency
The stepwise coupling efficiency is a critical parameter that dictates the overall yield and purity of the final RNA product. DMT-rG(Ac) phosphoramidites consistently demonstrate high coupling efficiencies, ensuring the successful synthesis of long and complex RNA sequences. While direct comparative data with other protecting groups like dimethylformamidine (dmf) can vary based on synthesis conditions, acetyl-protected guanosine is a well-established and effective reagent. Glen Research, a supplier of RNA synthesis reagents, specifies a minimum coupling efficiency of 97% for their Ac-G-CE phosphoramidite.[1] In general, coupling efficiencies for RNA synthesis are typically in the range of 98-99%.[2]
Table 1: Typical Coupling Efficiencies in RNA Synthesis
| Phosphoramidite Type | Typical Coupling Efficiency (%) |
| DMT-rG(Ac) | >97[1] |
| General RNA Phosphoramidites | 98 - 99[2] |
Deprotection Compatibility
The acetyl group on guanosine is compatible with modern deprotection strategies, particularly those employing a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). This allows for rapid and efficient removal of the base protecting groups under conditions that minimize potential side reactions.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of modified RNA oligonucleotides using DMT-rG(Ac) on an automated solid-phase synthesizer.
I. Pre-Synthesis Preparation
-
Phosphoramidite Preparation : Dissolve the DMT-rG(Ac) phosphoramidite and other required RNA phosphoramidites in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Reagent and Solvent Preparation : Ensure all other reagents, including activator (e.g., 5-Ethylthio-1H-tetrazole - ETT), capping solutions, oxidizing solution, and deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), are fresh and anhydrous.
-
Solid Support : Utilize a controlled pore glass (CPG) solid support functionalized with the initial nucleoside of the target RNA sequence.
II. Automated Solid-Phase Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles. The following diagram illustrates the key steps in each cycle.
Figure 1: Automated solid-phase RNA synthesis cycle.
Table 2: Standard Parameters for Automated RNA Synthesis Cycle
| Step | Reagent | Typical Duration |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-90 seconds |
| 2. Coupling | DMT-rG(Ac) + Activator (e.g., 0.25 M ETT) | 5-15 minutes |
| 3. Capping | Capping Reagent A (e.g., Acetic Anhydride) + Capping Reagent B (e.g., N-Methylimidazole) | 30-60 seconds |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds |
III. Post-Synthesis Cleavage and Deprotection
This multi-step process removes the synthesized RNA from the solid support and removes all remaining protecting groups.
Figure 2: Post-synthesis cleavage and deprotection workflow.
Protocol for Cleavage and Deprotection:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
-
Evaporation:
-
Dry the RNA solution using a vacuum concentrator.
-
-
2'-O-TBDMS Deprotection:
-
To the dried RNA pellet, add a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). A typical solution consists of TEA, TEA·3HF, and NMP.
-
Incubate at 65°C for 1.5 to 2.5 hours.
-
-
Quenching and Precipitation:
-
Quench the reaction by adding a quenching buffer (e.g., 50 mM TEAA).
-
Precipitate the RNA by adding 3 M sodium acetate (B1210297) and isopropanol (B130326) or ethanol.
-
Centrifuge to pellet the RNA, wash with ethanol, and dry the pellet.
-
IV. Purification and Analysis
The final purity of the synthesized RNA is crucial for its application. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are standard methods for purification and analysis.
Table 3: Comparison of RNA Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC | Separation based on hydrophobicity. The DMT-on strategy, where the final 5'-DMT group is retained, is often used to separate full-length products from truncated sequences. | High resolution, automated, good for desalting. | May not resolve sequences of similar length with minor modifications. |
| Ion-Exchange HPLC | Separation based on charge (phosphate backbone). | Excellent resolution based on length, high capacity. | Requires salt gradients for elution, which then need to be removed. |
| Denaturing PAGE | Separation based on size in a denaturing gel matrix. | High resolution for long oligonucleotides, can resolve single nucleotide differences. | Lower capacity, requires elution from the gel, which can be time-consuming. |
Final Product Analysis: The identity and purity of the final RNA product should be confirmed by methods such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.
-
Analytical HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.
Troubleshooting
Table 4: Common Issues and Solutions in Modified RNA Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | - Inactive phosphoramidite (moisture contamination)- Inefficient activator- Suboptimal coupling time | - Use fresh, anhydrous acetonitrile and reagents.- Ensure activator is fresh and at the correct concentration.- Optimize coupling time for modified phosphoramidites. |
| Incomplete Deprotection | - Insufficient deprotection time or temperature- Deprotection reagent degradation | - Adhere to recommended incubation times and temperatures.- Prepare deprotection solutions fresh. |
| RNA Degradation | - RNase contamination- Prolonged exposure to harsh deprotection conditions | - Use RNase-free reagents, labware, and techniques.- Avoid excessive deprotection times. |
| Poor Purification Yield | - Inefficient precipitation- Loss during purification steps | - Ensure proper salt concentration and temperature for precipitation.- Optimize loading and elution conditions for HPLC or PAGE. |
Conclusion
The use of DMT-rG(Ac) phosphoramidite provides a reliable and efficient method for the synthesis of modified RNA oligonucleotides. By following the detailed protocols and understanding the performance characteristics outlined in these application notes, researchers can consistently produce high-quality RNA for a wide range of applications in research, diagnostics, and therapeutic development. Careful attention to anhydrous conditions, appropriate deprotection strategies, and rigorous purification are paramount to achieving successful outcomes.
References
Application Notes and Protocols for DMT-rG(Ac) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the efficient use of 5'-O-Dimethoxytrityl-N2-acetyl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-rG(Ac) phosphoramidite) in automated oligonucleotide synthesis. Adherence to these guidelines is crucial for achieving high coupling efficiencies and ensuring the integrity of the final RNA product.
Introduction to DMT-rG(Ac) Phosphoramidite
DMT-rG(Ac) phosphoramidite is a key building block for the synthesis of RNA oligonucleotides. The acetyl (Ac) group protecting the exocyclic amine of guanosine (B1672433) offers advantages in certain deprotection strategies, particularly those aiming for rapid protocols. The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group, a standard protection compatible with phosphoramidite chemistry. The 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, which allows for real-time monitoring of coupling efficiency via trityl cation assay.[][]
Recommended Coupling Conditions
The success of RNA synthesis is highly dependent on the coupling step. The choice of activator, its concentration, and the coupling time are critical parameters that must be optimized to achieve near-quantitative addition of the phosphoramidite to the growing oligonucleotide chain. Due to the steric hindrance of the 2'-O-TBDMS group, ribonucleoside phosphoramidites generally require more potent activators and longer coupling times compared to their deoxyribonucleoside counterparts.[3]
For DMT-rG(Ac) phosphoramidite, the following conditions are recommended to achieve high coupling efficiencies.
Table 1: Recommended Coupling Conditions for DMT-rG(Ac) Phosphoramidite
| Parameter | Recommendation | Notes |
| Activator | 4,5-Dicyanoimidazole (B129182) (DCI) | DCI has been shown to be a highly effective and nucleophilic activator, doubling the coupling rate compared to 1H-Tetrazole for ribonucleosides.[3][4] |
| 5-Ethylthio-1H-tetrazole (ETT) | A more acidic activator than 1H-Tetrazole, providing faster coupling kinetics. Often used for sterically demanding phosphoramidites.[5] | |
| 5-Benzylthio-1H-tetrazole (BTT) | Similar to ETT, it is a potent activator for RNA synthesis.[5] | |
| Activator Concentration | 0.25 M - 0.5 M | Higher concentrations can enhance reaction rates, but it is important to use highly pure activator to avoid side reactions.[3] |
| Phosphoramidite Concentration | 0.1 M - 0.15 M in anhydrous acetonitrile (B52724) | A higher concentration of the phosphoramidite can help drive the reaction to completion.[] Ensure the phosphoramidite is fully dissolved and anhydrous. |
| Coupling Time | 5 - 10 minutes | Longer coupling times are generally required for ribonucleoside phosphoramidites. The optimal time may vary depending on the synthesizer and the specific sequence.[6] |
| Temperature | Ambient | Standard oligonucleotide synthesis is performed at room temperature. |
Experimental Protocols
General Considerations
-
Anhydrous Conditions: Phosphoramidite chemistry is extremely sensitive to moisture. Ensure all reagents, especially acetonitrile, and the synthesizer fluidics are strictly anhydrous to prevent hydrolysis of the phosphoramidite, which leads to failed couplings.[]
-
Reagent Purity: Use high-purity phosphoramidites and activators. Impurities can lead to side reactions and decrease the yield of the full-length oligonucleotide.[3]
-
Trityl Monitoring: The release of the DMT cation upon deblocking provides a real-time measure of the coupling efficiency of the preceding cycle. A consistent and strong orange color (absorbance at ~495 nm) indicates successful coupling.[7]
Protocol for Automated Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle for the addition of a DMT-rG(Ac) phosphoramidite monomer. This cycle is repeated for each monomer in the desired sequence.
dot
Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.
-
Deblocking (Detritylation):
-
The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) in dichloromethane for 2-3 minutes to remove the 5'-DMT protecting group from the terminal nucleotide.
-
The resulting orange-colored trityl cation is washed away, and its absorbance is measured to determine the efficiency of the previous coupling step.
-
-
Washing:
-
The support is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking solution and water.
-
-
Coupling:
-
A solution of DMT-rG(Ac) phosphoramidite (0.1 M in anhydrous acetonitrile) and a solution of DCI (0.25 M in anhydrous acetonitrile) are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for 5-10 minutes at ambient temperature. This step forms a phosphite (B83602) triester linkage.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in n-1 shortmer sequences.
-
This is achieved by treating the support with a mixture of Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF) for 1-2 minutes.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester linkage.
-
This is accomplished by treating the support with a solution of 0.02 M iodine in THF/water/pyridine for 1-2 minutes.
-
-
Washing:
-
The support is washed with anhydrous acetonitrile to remove excess reagents before initiating the next cycle.
-
Protocol for Cleavage and Deprotection
The acetyl protecting group on guanine (B1146940) is labile and compatible with rapid deprotection protocols. The "UltraFAST" deprotection protocol using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) is recommended.[8][9]
References
- 3. academic.oup.com [academic.oup.com]
- 4. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Application Note: Deprotection of Oligonucleotides Containing 5'-DMT-N-Acetyl-riboguanosine (DMT-rG(Ac))
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of RNA oligonucleotides.
Introduction
The chemical synthesis of RNA oligonucleotides requires a multi-step deprotection process to remove protecting groups from the nucleobases, the 2'-hydroxyl group, and the phosphate (B84403) backbone, as well as to cleave the oligonucleotide from its solid support.[1][2] The choice of protecting groups and the deprotection strategy are critical to preserving the integrity of the final RNA molecule.
This application note provides a detailed protocol for the deprotection of RNA oligonucleotides synthesized using phosphoramidites with an N-acetyl (Ac) protecting group on riboguanosine (rG). The acetyl group is a "fast" protecting group, allowing for significantly reduced deprotection times compared to traditional groups like isobutyryl (iBu).[3] The recommended procedure utilizes a two-step chemical process optimized for efficiency and high purity of the final product. The primary method described involves Ammonium Hydroxide/Methylamine (AMA) for base deprotection, which has been shown to be an optimal reagent for RNA deprotection.[4][5]
Chemical Deprotection Overview
The deprotection of RNA oligonucleotides is a sequential process designed to first remove the base and phosphate protecting groups while keeping the 2'-hydroxyl group protected, followed by the removal of the 2'-hydroxyl protecting group.[6]
-
Step 1: Cleavage, Base, and Phosphate Deprotection. This initial step uses a potent basic solution, typically AMA (a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine), to perform three actions simultaneously:
-
Cleavage: The oligonucleotide is cleaved from the solid support (e.g., CPG).
-
Phosphate Deprotection: The 2-cyanoethyl groups are removed from the phosphate backbone.
-
Base Deprotection: The N-acetyl group is removed from the guanine (B1146940) base. The use of AMA allows this step to be completed in as little as 10 minutes at 65°C.[4][7]
-
-
Step 2: 2'-Hydroxyl Deprotection. After the oligo is cleaved and the bases are deprotected, the 2'-hydroxyl silyl (B83357) ether protecting group (e.g., TBDMS or TOM) is removed. A common and effective reagent for this step is Triethylamine (B128534) trihydrofluoride (TEA·3HF).[8]
The entire workflow is designed to minimize RNA degradation and ensure the highest possible yield of functional oligonucleotides.
Data Presentation: Deprotection Conditions
The following tables summarize the recommended conditions for the two-step deprotection protocol.
Table 1: Reagents & Materials
| Reagent/Material | Supplier Recommendation | Purpose |
|---|---|---|
| Ammonium Hydroxide/Methylamine (AMA) | Glen Research (or 1:1 v/v mixture of 30% NH₄OH and 40% aq. MeNH₂) | Cleavage and base/phosphate deprotection |
| Anhydrous Dimethyl sulfoxide (B87167) (DMSO) | Standard Supplier | Solvent for 2'-deprotection |
| Triethylamine (TEA) | Standard Supplier | Base for DMT-ON 2'-deprotection cocktail |
| Triethylamine trihydrofluoride (TEA·3HF) | Standard Supplier | 2'-silyl group removal |
| RNA Quenching Buffer | Glen Research (or equivalent) | Quenches the 2'-deprotection reaction for DMT-ON purification |
| RNase-free tubes and solutions | Standard Supplier | Maintain sample integrity |
Table 2: Summary of Deprotection Steps and Conditions
| Step | Parameter | Condition for DMT-ON Protocol | Condition for DMT-OFF Protocol |
|---|---|---|---|
| 1. Cleavage & Base Deprotection | Reagent | AMA (NH₄OH / 40% MeNH₂, 1:1) | AMA (NH₄OH / 40% MeNH₂, 1:1) |
| Temperature | 65°C | 65°C | |
| Time | 10 minutes[4] | 10 minutes[4] | |
| 2. 2'-Hydroxyl Deprotection | Reagents | Anhydrous DMSO, TEA, TEA·3HF[9] | Anhydrous DMSO, TEA·3HF[8] |
| Temperature | 65°C | 65°C |
| | Time | 2.5 hours[8][9] | 2.5 hours[8][9] |
Experimental Protocols
Critical Note: From the point of evaporation onwards, sterile, RNase-free conditions must be maintained to prevent degradation of the RNA oligonucleotide.[8]
Protocol 1: Two-Step Deprotection for DMT-ON Purification
This protocol is designed for oligonucleotides that will be purified using a DMT-ON method, such as cartridge purification (e.g., Glen-Pak RNA).[4] The presence of triethylamine (TEA) in the 2'-deprotection cocktail helps in the retention of the DMT group.[6]
A. Step 1: Cleavage and Base Deprotection with AMA
-
Place the synthesis column containing the oligonucleotide on a suitable apparatus.
-
Using a syringe, pass 1.0 mL of AMA (1:1 v/v Ammonium Hydroxide/40% Methylamine) through the column. Collect the eluent in an RNase-free screw-cap vial.
-
Seal the vial tightly.
-
Heat the vial at 65°C for 10 minutes.[4]
-
Cool the vial and evaporate the solution to dryness using a speed vacuum or a stream of nitrogen. Evaporation with nitrogen is preferred to avoid any loss of the DMT group.[8]
B. Step 2: 2'-Hydroxyl Deprotection
-
Fully redissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for up to 5 minutes to ensure the oligo is completely in solution.[9]
-
Add 60 µL of Triethylamine (TEA) to the DMSO solution and mix gently.[9]
-
Add 75 µL of Triethylamine trihydrofluoride (TEA·3HF). Mix well.[9]
-
Heat the mixture at 65°C for 2.5 hours.[9]
-
After incubation, cool the reaction.
-
Quench the reaction by adding 1.75 mL of RNA Quenching Buffer.[6]
-
The sample is now ready for immediate DMT-ON cartridge purification according to the manufacturer's protocol.
Protocol 2: Two-Step Deprotection for DMT-OFF Analysis/Purification
This protocol is used when the final product is desired without the 5'-DMT group, for immediate use or for purification methods like PAGE or HPLC.
A. Step 1: Cleavage and Base Deprotection with AMA
-
Follow steps A.1 through A.5 from Protocol 1.
B. Step 2: 2'-Hydroxyl Deprotection
-
Fully redissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO. Use gentle heating (65°C for ~5 minutes) if required.[8]
-
Add 125 µL of Triethylamine trihydrofluoride (TEA·3HF). Mix well.
-
Heat the mixture at 65°C for 2.5 hours.[8]
-
After incubation, cool the solution.
-
The deprotected RNA can now be desalted via methods such as butanol precipitation or other desalting columns.[8]
Deprotection Mechanism Visualization
The following diagram illustrates the sequential removal of the key protecting groups from a DMT-rG(Ac) nucleoside unit within an oligonucleotide.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Application Notes and Protocols: A Comparative Analysis of DMT-On versus DMT-Off Synthesis Strategies for RNA containing DMT-rG(Ac)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of ribonucleic acids (RNA) is a cornerstone of modern molecular biology and therapeutic development. The choice between DMT-on and DMT-off synthesis strategies profoundly impacts the purification and overall success of obtaining high-purity RNA oligonucleotides. This document provides a detailed comparison of these two methodologies, with a specific focus on the synthesis of RNA containing N2-acetyl-2'-O-(4,4'-dimethoxytrityl)-guanosine [DMT-rG(Ac)]. We present comprehensive protocols, comparative data, and workflow diagrams to guide researchers in selecting the optimal strategy for their specific application.
The 5'-dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl of the nucleoside phosphoramidites used in solid-phase oligonucleotide synthesis.[1][2] The decision to retain (DMT-on) or remove (DMT-off) this group on the final synthesized oligonucleotide dictates the subsequent purification strategy.[1][3][4] The DMT-on approach leverages the hydrophobicity of the DMT group as a handle for purification, primarily through reversed-phase chromatography, allowing for efficient separation of the full-length product from shorter, "failure" sequences that lack the DMT group.[1][3][5][6][7] Conversely, the DMT-off strategy involves removing the DMT group during the final synthesis cycle, necessitating purification methods based on other properties, such as charge (ion-exchange chromatography) or size.[1]
The use of an acetyl (Ac) protecting group on the exocyclic amine of guanosine (B1672433) offers advantages in terms of deprotection kinetics, often allowing for faster and milder deprotection conditions compared to standard protecting groups like isobutyryl (iBu).[8][9][10] This is particularly relevant in RNA synthesis where the 2'-hydroxyl protecting groups (e.g., TBDMS) require specific deprotection steps that can be sensitive to harsh conditions.[8][11]
Comparative Data: DMT-On vs. DMT-Off Synthesis
The selection between DMT-on and DMT-off synthesis is often a trade-off between purification efficiency and potential risks to the oligonucleotide. The following table summarizes key quantitative and qualitative comparisons based on typical outcomes in oligonucleotide synthesis.
| Parameter | DMT-On Synthesis | DMT-Off Synthesis | References |
| Purification Principle | Hydrophobicity-based (Reversed-Phase) | Charge-based (Ion-Exchange) or Size-based | [1][3][5] |
| Primary Advantage | Efficient separation of full-length product from failure sequences. | Direct analysis and purification based on intrinsic properties. | [1][6][7] |
| Typical Crude Purity | Variable, dependent on synthesis efficiency. | Variable, dependent on synthesis efficiency. | [8] |
| Typical Final Purity | >95% achievable with optimized protocols. | >95% achievable with optimized protocols. | [8] |
| Overall Yield | Can be lower due to potential DMT group loss during deprotection and an additional detritylation step. | Can be higher as there is no risk of DMT loss during deprotection affecting purification. | [12] |
| Risk of Depurination | Increased risk due to the final acidic detritylation step, especially for purine-rich sequences. | Lower risk as the final acidic deprotection step is performed on the synthesizer. | [4] |
| Process Complexity | Involves an additional post-purification detritylation step. | More straightforward deprotection and purification workflow. | [13] |
| Compatibility | Well-suited for cartridge-based purification and HPLC. | Well-suited for ion-exchange HPLC and PAGE. | [3] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for both DMT-on and DMT-off synthesis and purification of an RNA oligonucleotide containing DMT-rG(Ac).
General Materials and Reagents
-
Phosphoramidites: 5'-DMT-2'-O-TBDMS-N-protected RNA phosphoramidites (Ac-rC, Pac-rA, Ac-rG, U).
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).
-
Capping Reagents: Acetic anhydride/Pyridine/THF.
-
Oxidizing Reagent: Iodine solution.
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection Solution: Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v).
-
2'-O-Silyl Deprotection Solution: Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) and TEA.
-
Purification Buffers: Acetonitrile (B52724) (ACN), Triethylammonium acetate (B1210297) (TEAA) buffer, Sodium chloride (NaCl).
-
Detritylation Solution: 80% Acetic Acid or 2% Trifluoroacetic acid (TFA).
DMT-On Synthesis and Purification Protocol
This protocol is designed to purify the full-length oligonucleotide by retaining the 5'-DMT group as a hydrophobic handle for reversed-phase purification.
Workflow Diagram: DMT-On Synthesis
Caption: DMT-On synthesis and purification workflow.
Step-by-Step Protocol:
-
Solid-Phase Synthesis:
-
Perform the automated solid-phase synthesis of the desired RNA sequence on a DNA/RNA synthesizer.
-
In the final coupling cycle, ensure the program is set to "DMT-on," which omits the final detritylation step.[7]
-
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution to the support.
-
Incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups (including the acetyl group from guanosine).[9][10]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the oligonucleotide to a new tube and evaporate to dryness.
-
-
2'-O-Silyl Deprotection (Desilylation):
-
To the dried oligonucleotide, add 115 µL of DMSO and gently warm to 65°C to dissolve.
-
Add 60 µL of triethylamine (TEA).
-
Add 75 µL of TEA·3HF.
-
Incubate the mixture at 65°C for 2.5 hours.[9] The addition of TEA helps to maintain basic conditions and minimize the loss of the DMT group.[14]
-
Quench the reaction by adding an appropriate quenching buffer or by proceeding directly to purification.
-
-
DMT-On Reversed-Phase HPLC Purification:
-
Equilibrate a reversed-phase HPLC column (e.g., C18) with a low concentration of acetonitrile in a suitable buffer (e.g., 0.1 M TEAA).
-
Dissolve the quenched oligonucleotide solution in the mobile phase and inject it onto the column.
-
Elute the oligonucleotide using a gradient of increasing acetonitrile concentration. The DMT-on, full-length product will have a longer retention time than the DMT-off failure sequences.[1]
-
Collect the fractions corresponding to the major, late-eluting peak.
-
-
Detritylation:
-
Pool the fractions containing the purified DMT-on oligonucleotide and evaporate to dryness.
-
Redissolve the pellet in 80% acetic acid and incubate at room temperature for 15-30 minutes to cleave the DMT group.[7][13] Alternatively, on-column detritylation can be performed by flushing the column with a solution of 2% TFA after the DMT-on product has bound.[3]
-
Immediately neutralize the solution with a suitable base (e.g., triethylamine) or proceed to desalting.
-
-
Desalting:
-
Desalt the final detritylated oligonucleotide using a suitable method such as ethanol (B145695) precipitation or a desalting cartridge to remove salts and residual solvents.
-
DMT-Off Synthesis and Purification Protocol
This protocol is designed for the synthesis of RNA where the final DMT group is removed on the synthesizer, and purification is typically achieved by ion-exchange chromatography.
Workflow Diagram: DMT-Off Synthesis
Caption: DMT-Off synthesis and purification workflow.
Step-by-Step Protocol:
-
Solid-Phase Synthesis:
-
Perform the automated solid-phase synthesis of the desired RNA sequence.
-
Ensure the synthesis program is set to "DMT-off," which includes the final acid deblocking step to remove the 5'-DMT group.[7]
-
-
Cleavage and Base Deprotection:
-
2'-O-Silyl Deprotection (Desilylation):
-
To the dried oligonucleotide, add 100 µL of anhydrous DMSO and warm to 65°C to dissolve.
-
Add 125 µL of TEA·3HF.
-
Incubate at 65°C for 2.5 hours.[9]
-
Quench the reaction and proceed to purification.
-
-
DMT-Off Ion-Exchange HPLC Purification:
-
Equilibrate an anion-exchange HPLC column with a low salt concentration buffer.
-
Dissolve the quenched oligonucleotide solution in the starting mobile phase and inject it onto the column.
-
Elute the oligonucleotide using a gradient of increasing salt concentration (e.g., NaCl). The full-length product, having the highest negative charge, will elute last.[1]
-
Collect the fractions corresponding to the major, late-eluting peak.
-
-
Desalting:
-
Desalt the purified oligonucleotide using ethanol precipitation or a desalting cartridge to remove the high concentration of salt from the ion-exchange purification.[3]
-
Signaling Pathways and Logical Relationships
The choice between DMT-on and DMT-off synthesis initiates a cascade of decisions regarding purification and subsequent handling of the oligonucleotide. The following diagram illustrates the logical relationship between the synthesis choice and the downstream processing steps.
Decision Pathway: DMT-On vs. DMT-Off
Caption: Decision pathway for oligonucleotide synthesis and purification.
Conclusion
The choice between DMT-on and DMT-off synthesis strategies for RNA containing DMT-rG(Ac) depends on several factors, including the length of the oligonucleotide, the desired purity, available purification instrumentation, and the sensitivity of the sequence to acidic conditions. The DMT-on approach offers a highly effective method for separating the full-length product from failure sequences, which is particularly advantageous for longer oligonucleotides where synthesis fidelity may be lower. However, this comes with the added complexity of a final detritylation step and the potential for depurination. The DMT-off strategy provides a more direct route to the purified product and avoids the final acid treatment post-purification, but may require more optimization of the ion-exchange purification method to achieve high purity. The use of acetyl-protected guanosine is compatible with both strategies and allows for rapid and efficient deprotection. By carefully considering the trade-offs and following the detailed protocols provided, researchers can successfully synthesize and purify high-quality RNA oligonucleotides for a wide range of applications.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Incorporation of DMT-rG(Ac) in Long RNA Strand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long RNA strands (>50 nucleotides) is a critical technology for a wide range of applications, including the production of sgRNAs for CRISPR-based gene editing, mRNA for therapeutic applications, and structured RNAs for functional studies. The efficiency and fidelity of solid-phase phosphoramidite (B1245037) chemistry are paramount for the successful synthesis of these long oligonucleotides. The choice of protecting groups for the exocyclic amines of the nucleobases, particularly guanosine (B1672433), plays a significant role in both the coupling efficiency during synthesis and the ease of deprotection post-synthesis.
This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N2-acetyl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, hereafter referred to as DMT-rG(Ac), in the synthesis of long RNA strands. The acetyl (Ac) protecting group on the N2 position of guanine (B1146940) offers distinct advantages in terms of deprotection kinetics compared to the more standard isobutyryl (iBu) group, facilitating a more streamlined and efficient workflow.
Data Presentation
The successful synthesis of long RNA is critically dependent on high per-step coupling efficiency. While direct comparative data for DMT-rG(Ac) versus other guanosine phosphoramidites in the context of long RNA synthesis is not extensively published, we can extrapolate expected performance based on general data for 2'-O-TBDMS and 2'-O-TOM protected RNA phosphoramidites.
| Parameter | 2'-O-TBDMS Protected Monomers | 2'-O-TOM Protected Monomers |
| Average Coupling Efficiency per Step | 98.7% | 98.9% |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) |
| Coupling Time | 6 minutes | 6 minutes |
| Table 1: Typical coupling efficiencies for standard RNA phosphoramidites. Data extrapolated from Glen Research application notes. It is expected that DMT-rG(Ac) with a 2'-O-TBDMS protecting group will perform with a coupling efficiency in the range of 98.7%. |
The cumulative effect of coupling efficiency on the theoretical yield of full-length product for long RNA strands is significant.
| Oligonucleotide Length | Theoretical Yield with 98.7% Coupling Efficiency | Theoretical Yield with 99.5% Coupling Efficiency |
| 50-mer | 51.5% | 77.9% |
| 75-mer | 38.8% | 68.6% |
| 100-mer | 29.2% | 60.5% |
| 120-mer | 23.3% | 54.9% |
| Table 2: Theoretical yield of full-length RNA based on coupling efficiency and oligonucleotide length. This highlights the critical importance of maximizing coupling efficiency for the synthesis of long RNA strands. |
The primary advantage of the acetyl protecting group lies in its deprotection kinetics. The following table presents the deprotection half-life (t½) of the N2-acetyl group on deoxyguanosine under various conditions, which serves as a good indicator for its behavior in RNA.
| Deprotection Reagent | Temperature | Deprotection Half-life (t½) of N-acetyl-dG |
| Ammonium (B1175870) Hydroxide/Methylamine (AMA) (1:1) | 65°C | < 5 minutes |
| Ethanolic Methylamine/Aqueous Methylamine (1:1) (EMAM) | 65°C | ~10 minutes |
| 30% Ammonium Hydroxide | 55°C | Several hours |
| Table 3: Deprotection kinetics of the N2-acetyl group on guanosine. The rapid deprotection with AMA makes DMT-rG(Ac) an attractive choice for efficient workflows. Data adapted from studies on deoxynucleosides. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Long RNA using DMT-rG(Ac)
This protocol outlines the automated solid-phase synthesis of a long RNA oligonucleotide using DMT-rG(Ac) phosphoramidite on a standard DNA/RNA synthesizer.
Materials:
-
DMT-rG(Ac) phosphoramidite (and other required RNA phosphoramidites: DMT-rA(Bz)-CEP, DMT-rC(Ac)-CEP, DMT-rU-CEP)
-
Solid support (e.g., CPG with appropriate linker and first nucleoside)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Dichloroacetic acid (DCA) in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Prepare the synthesizer with fresh reagents and ensure an inert atmosphere (argon).
-
Phosphoramidite Preparation: Dissolve DMT-rG(Ac) and other RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Synthesis Cycle: Program the synthesizer to perform the standard RNA synthesis cycle for each nucleotide addition. A representative cycle is depicted in the workflow diagram below.
-
Deblocking: Removal of the 5'-DMT group with DCA solution.
-
Coupling: Activation of the phosphoramidite with ETT and coupling to the 5'-hydroxyl of the growing RNA chain. A coupling time of 6 minutes is recommended.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
-
Final DMT Group: At the end of the synthesis, the final DMT group can be left on (DMT-on) for purification purposes or removed (DMT-off). For long RNA, a DMT-on strategy is highly recommended to facilitate purification.
-
Cleavage and Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage and Deprotection of RNA Synthesized with DMT-rG(Ac)
This protocol describes the cleavage of the RNA from the solid support and the removal of the protecting groups.
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA) (for DMT-on deprotection)
-
RNase-free water
-
RNA Quenching Buffer
Procedure:
-
Cleavage and Base Deprotection (AMA Treatment):
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate at 65°C for 10 minutes. This step cleaves the RNA from the support and removes the exocyclic amine protecting groups, including the acetyl group from guanosine.[1][2]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the RNA to a new RNase-free microcentrifuge tube.
-
Rinse the support with 0.5 mL of RNase-free water and combine with the supernatant.
-
Dry the RNA solution completely in a vacuum concentrator.
-
-
2'-O-TBDMS Deprotection (Desilylation):
-
For DMT-off RNA:
-
For DMT-on RNA:
-
-
Quenching and Precipitation:
-
Quench the desilylation reaction by adding RNA Quenching Buffer or by precipitating the RNA with an appropriate salt and ethanol (B145695)/butanol.
-
Protocol 3: Purification of Long RNA
For long RNA strands, purification is crucial to remove failure sequences. DMT-on purification using a cartridge is a highly effective method.
Materials:
-
RNA purification cartridge (e.g., Glen-Pak™ RNA Cartridge)
-
Acetonitrile
-
2 M Triethylammonium acetate (B1210297) (TEAA)
-
RNase-free water
-
2% Trifluoroacetic acid (TFA)
-
1 M Ammonium bicarbonate/30% Acetonitrile
Procedure (DMT-on Cartridge Purification):
-
Cartridge Conditioning: Condition the RNA purification cartridge according to the manufacturer's protocol, typically with acetonitrile followed by 2 M TEAA.[2]
-
Loading: Load the quenched RNA solution onto the conditioned cartridge. The hydrophobic DMT group will bind to the cartridge resin, while shorter, DMT-off failure sequences will not bind as strongly.
-
Washing: Wash the cartridge with a low percentage of acetonitrile in TEAA to remove failure sequences.
-
Detritylation: Cleave the DMT group on-cartridge using 2% TFA.[2]
-
Elution: Elute the purified, full-length RNA from the cartridge using 1 M ammonium bicarbonate/30% acetonitrile.[2]
-
Desalting: Desalt the purified RNA using size-exclusion chromatography or ethanol precipitation.
Visualizations
References
Application Notes and Protocols: A Comparative Study of Manual and Automated Coupling of DMT-rG(Ac) in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed comparison of manual and automated coupling methodologies for the phosphoramidite (B1245037) N2-acetyl-2'-O-TBDMS-Guanosine-3'-CE (DMT-rG(Ac)). As the demand for synthetic RNA for therapeutic and research applications, such as siRNA, mRNA, and CRISPR guide RNAs, continues to grow, understanding the nuances of the synthesis process is critical. This application note outlines the experimental protocols for both manual and automated solid-phase RNA synthesis, presents a comparative analysis of their respective efficiencies, and offers troubleshooting guidance. The information is intended to assist researchers in selecting the appropriate synthesis method based on their specific needs for scale, throughput, and handling of potentially challenging phosphoramidites.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The phosphoramidite method, performed on a solid support, is the universally accepted approach for both manual and automated synthesis. This cyclical process involves four key steps: deblocking (detritylation), coupling, capping, and oxidation. The efficiency of the coupling step is paramount, as it directly impacts the yield and purity of the final full-length oligonucleotide.
Guanosine phosphoramidites, and particularly RNA phosphoramidites with their bulky 2'-O-protecting groups, can present greater steric hindrance compared to other bases, potentially leading to lower coupling efficiencies. The choice between a manual and an automated approach for the coupling of DMT-rG(Ac) can have significant implications for the synthesis outcome. Automated synthesis offers high throughput, consistency, and reduced hands-on time, making it ideal for routine and large-scale production. Manual synthesis, while more labor-intensive, provides greater flexibility and control over reaction conditions, which can be advantageous for optimizing the coupling of precious or challenging monomers.
This document will delve into the practical aspects of both methods, providing detailed protocols and a comparative overview to aid in the decision-making process for your RNA synthesis needs.
Data Presentation: Manual vs. Automated Coupling of DMT-rG(Ac)
The following table summarizes representative quantitative data for the manual and automated coupling of DMT-rG(Ac). It is important to note that these values are illustrative and can vary depending on the specific synthesizer, reagents, scale, and sequence context. The data for automated synthesis is based on typical performance specifications of modern oligonucleotide synthesizers, while the manual synthesis data reflects outcomes achievable with careful optimization.
| Parameter | Manual Coupling | Automated Coupling |
| Average Stepwise Coupling Efficiency | 97.0% - 99.5% | 98.5% - 99.5% |
| Typical Yield (for a 20-mer, 1 µmol scale) | 0.5 - 1.5 mg | 1.0 - 2.0 mg |
| Purity (Crude, by HPLC) | 70% - 90% | 80% - 95% |
| Hands-on Time per Coupling Step | ~30 minutes | < 5 minutes |
| Reagent Consumption | Lower (precise delivery) | Higher (priming, line flushing) |
| Throughput | Low | High |
| Reproducibility | Operator-dependent | High |
Experimental Protocols
I. Manual Solid-Phase Coupling of DMT-rG(Ac)
This protocol describes a single coupling step of DMT-rG(Ac) to a solid support-bound oligonucleotide chain in a synthesis column.
Materials and Reagents:
-
DMT-rG(Ac) phosphoramidite
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Capping Solution A (Acetic Anhydride/Pyridine/THF)
-
Capping Solution B (16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Solid support with the growing oligonucleotide chain
-
Syringes and needles
-
Synthesis column
Protocol:
-
Preparation:
-
Ensure all reagents and solvents are anhydrous.
-
Dissolve DMT-rG(Ac) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.
-
-
Deblocking (Detritylation):
-
Wash the solid support in the synthesis column with 3 mL of anhydrous acetonitrile.
-
Add 2 mL of deblocking solution to the column and incubate for 2-3 minutes.
-
Expel the deblocking solution and wash the support thoroughly with 5 mL of anhydrous acetonitrile to remove all traces of acid.
-
-
Coupling:
-
In a separate vial, mix the required volume of 0.1 M DMT-rG(Ac) solution with the activator solution.
-
Immediately introduce the mixture to the synthesis column.
-
Allow the coupling reaction to proceed for 10-15 minutes. For difficult couplings, this time can be extended, or a second coupling can be performed.
-
-
Washing:
-
Expel the coupling solution from the column.
-
Wash the solid support with 5 mL of anhydrous acetonitrile.
-
-
Capping:
-
Mix equal volumes of Capping Solution A and Capping Solution B.
-
Add 2 mL of the capping mixture to the column and incubate for 2 minutes.
-
Expel the capping solution and wash the support with 5 mL of anhydrous acetonitrile.
-
-
Oxidation:
-
Add 2 mL of oxidizing solution to the column and incubate for 2 minutes.
-
Expel the oxidizing solution and wash the support thoroughly with 5 mL of anhydrous acetonitrile.
-
-
Next Cycle:
-
The support is now ready for the deblocking step of the next cycle.
-
II. Automated Solid-Phase Coupling of DMT-rG(Ac)
This protocol describes the setup and execution of an automated synthesis cycle for the coupling of DMT-rG(Ac) on a standard oligonucleotide synthesizer.
Synthesizer Setup:
-
Reagent Positions:
-
Ensure all reagent bottles (deblocking, capping, oxidizing solutions, acetonitrile) are filled with fresh, anhydrous reagents and properly connected to the synthesizer.
-
Place the dissolved DMT-rG(Ac) phosphoramidite (typically 0.1 M in anhydrous acetonitrile) on a designated phosphoramidite port.
-
Ensure the activator bottle (e.g., 0.25 M ETT) is filled and connected.
-
-
Synthesis Protocol:
-
Select or create a synthesis protocol optimized for RNA synthesis. Key parameters to define are:
-
| Step | Reagent | Delivery Volume | Wait Time |
| Deblocking | 3% TCA in DCM | ~1 mL | 120 seconds |
| Wash 1 | Acetonitrile | ~2 mL | - |
| Coupling | DMT-rG(Ac) + Activator | ~200 µL | 600 - 900 seconds |
| Wash 2 | Acetonitrile | ~2 mL | - |
| Capping | Capping A + Capping B | ~500 µL | 120 seconds |
| Wash 3 | Acetonitrile | ~2 mL | - |
| Oxidation | 0.02 M Iodine solution | ~500 µL | 120 seconds |
| Wash 4 | Acetonitrile | ~2 mL | - |
Execution:
-
Load the synthesis column containing the solid support onto the synthesizer.
-
Enter the desired sequence, including the rG base.
-
Assign the DMT-rG(Ac) phosphoramidite to the correct position in the sequence.
-
Select the appropriate synthesis scale and protocol.
-
Start the synthesis run. The synthesizer will automatically perform all the steps of the synthesis cycle.
Visualizations
Caption: The four-step solid-phase phosphoramidite synthesis cycle.
Caption: Workflow for the manual coupling of DMT-rG(Ac).
Caption: Workflow for the automated coupling of DMT-rG(Ac).
Caption: Chemical pathway of phosphoramidite activation and coupling.
Application of DMT-rG(Ac) in Therapeutic Oligonucleotide Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of therapeutic oligonucleotides is a cornerstone of modern drug development, enabling the production of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. The solid-phase phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. The choice of protecting groups is critical to ensure high coupling efficiency, minimize side reactions, and allow for efficient deprotection to yield the final, biologically active oligonucleotide.
This document provides detailed application notes and protocols for the use of N2-acetyl-2'-O-TBDMS-5'-O-dimethoxytrityl-Guanosine-3'-CE-phosphoramidite, commonly referred to as DMT-rG(Ac), a key building block in the synthesis of RNA oligonucleotides. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group, while the acetyl (Ac) group protects the exocyclic amine of guanosine. This combination offers a balance of stability during synthesis and relatively mild deprotection conditions, which is crucial for the integrity of the final therapeutic product.
Data Presentation
The efficiency of oligonucleotide synthesis is paramount in a manufacturing setting. Key parameters include coupling efficiency and the kinetics of deprotection. Below are tables summarizing relevant quantitative data gleaned from the literature for phosphoramidite chemistry and deprotection conditions.
Table 1: Typical Stepwise Coupling Efficiencies in Solid-Phase Oligonucleotide Synthesis
| Phosphoramidite Type | Activator | Typical Coupling Time | Average Stepwise Yield | Reference |
| Standard DNA Phosphoramidites | 5-Ethylthio-1H-tetrazole (ETT) | 30 seconds | >99% | [1] |
| Standard RNA Phosphoramidites (TBDMS protected) | 5-Ethylthio-1H-tetrazole (ETT) | 6 minutes | ~99% | [2] |
| Reverse Direction RNA Phosphoramidites (including Rev-G-n-ac) | Not Specified | Not Specified | >99% | [3] |
| Sterically Demanding Phosphoramidites | 4,5-Dicyanoimidazole (DCI) | 3-10 minutes | >98% | [4] |
Note: The coupling efficiency of DMT-rG(Ac) is expected to be in the range of standard RNA phosphoramidites, but can be influenced by the synthesizer, reagents, and the specific oligonucleotide sequence.
Table 2: Half-life (t½) of Exocyclic Amine Protecting Groups under Various Deprotection Conditions
| Protecting Group | Deprotection Reagent | Temperature (°C) | Half-life (t½) | Reference |
| N-acetyl (Ac) on Cytidine | Aqueous Methylamine | Not Specified | Not Specified (cleaved fastest among tested) | [5] |
| N-benzoyl (Bz) on Adenine | Aqueous Methylamine | Not Specified | Not Specified (cleaved fastest among tested) | [5] |
| N-isobutyryl (iBu) on Guanosine | Aqueous Methylamine | Not Specified | Not Specified (cleaved fastest among tested) | [5] |
| N-acetyl (Ac) on Cytidine | Ethanolic Ammonia | Not Specified | Slower than PAC and tBPAC | [5] |
| N-benzoyl (Bz) on Adenine | Ethanolic Ammonia | Not Specified | Slower than PAC and tBPAC | [5] |
| N-isobutyryl (iBu) on Guanosine | Ethanolic Ammonia | Not Specified | Slower than PAC and tBPAC | [5] |
Note: While specific deprotection kinetics for N2-acetyl-guanosine are not detailed in the provided search results, the general trend indicates that acetyl groups are removed efficiently under standard basic conditions, though more slowly than "fast" deprotecting groups like phenoxyacetyl (PAC). The choice of deprotection strategy will depend on the sensitivity of other modifications within the oligonucleotide.
Experimental Protocols
The following protocols provide a general framework for the use of DMT-rG(Ac) in the automated solid-phase synthesis of RNA oligonucleotides. These protocols should be optimized based on the specific oligonucleotide sequence, scale of synthesis, and the automated synthesizer being used.
Protocol 1: Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines the four main steps in a single cycle of phosphoramidite addition.
Materials:
-
DMT-rG(Ac) phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Capping solution A (e.g., Acetic anhydride/Pyridine/THF)
-
Capping solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile (B52724)
-
Solid support with the initial nucleoside attached (e.g., CPG)
Procedure:
-
Deblocking (Detritylation):
-
The solid support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be monitored to determine the coupling efficiency of the previous cycle.[6]
-
-
Coupling:
-
The DMT-rG(Ac) phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Allow a coupling time of approximately 6 minutes for RNA phosphoramidites.[2]
-
-
Capping:
-
To prevent the elongation of unreacted chains (failure sequences), the solid support is treated with capping solutions A and B. This acetylates any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treating the support with the oxidizer solution.
-
The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
-
Iteration:
-
Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
Procedure:
-
Cleavage from Solid Support and Base Deprotection:
-
After the final synthesis cycle, the solid support is treated with AMA solution at room temperature for approximately 1-2 hours to cleave the oligonucleotide from the support.
-
The supernatant containing the cleaved oligonucleotide is collected.
-
Heat the solution at 65°C for 15-30 minutes to complete the removal of the acetyl protecting groups from the nucleobases.[7]
-
-
2'-O-TBDMS Deprotection:
-
Evaporate the AMA solution to dryness.
-
Resuspend the oligonucleotide pellet in a solution of DIPEA in DMSO.
-
Add TEA·3HF to the solution.
-
Heat the mixture at 65°C for 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyl positions.
-
-
Desalting:
-
The fully deprotected oligonucleotide is then desalted using a suitable method such as ethanol (B145695) precipitation or size-exclusion chromatography to remove residual salts and small molecules.
-
Mandatory Visualization
The following diagrams illustrate the key workflow and logical relationships in the application of DMT-rG(Ac) in therapeutic oligonucleotide manufacturing.
Caption: Solid-Phase Oligonucleotide Synthesis and Processing Workflow.
Caption: RNA Oligonucleotide Deprotection Pathway.
Conclusion
DMT-rG(Ac) is a fundamental reagent in the manufacturing of therapeutic RNA oligonucleotides. Its successful application hinges on optimized synthesis cycles and carefully controlled deprotection conditions. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field. By understanding the principles of phosphoramidite chemistry and the kinetics of protecting group removal, it is possible to achieve high-yield, high-purity synthesis of therapeutic oligonucleotides for a wide range of applications. It is essential to note that for any specific therapeutic candidate, process optimization and rigorous analytical characterization are critical to ensure safety, efficacy, and regulatory compliance.
References
- 1. mdpi.com [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of DMT-rG(Ac)-containing Oligonucleotides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides, such as those containing N-acetyl-protected riboguanosine (rG(Ac)), is a critical process in the development of RNA therapeutics and advanced molecular biology tools. The purity of these synthetic oligonucleotides is paramount to ensure accurate experimental outcomes and therapeutic efficacy. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.
This application note details a robust protocol for the purification of 5'-dimethoxytrityl (DMT)-on, rG(Ac)-containing RNA oligonucleotides. The "DMT-on" strategy leverages the hydrophobicity of the 5'-DMT group, which is retained on the full-length product after synthesis, to achieve excellent separation from shorter, "DMT-off" failure sequences. Following HPLC purification, a two-step deprotection process is employed to remove the 5'-DMT group and the N-acetyl protecting group from the guanosine (B1672433) residues, yielding the final, high-purity oligonucleotide.
Principle of Purification
The purification strategy is based on the principles of ion-pair reversed-phase chromatography. The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by a positively charged ion-pairing agent in the mobile phase, typically an alkylamine such as triethylamine. This neutralization allows the oligonucleotide to be retained on a hydrophobic stationary phase (e.g., C18). The elution of the oligonucleotides is then achieved by a gradient of an organic solvent, such as acetonitrile (B52724).
The presence of the bulky, hydrophobic 5'-DMT group significantly increases the retention time of the full-length oligonucleotide compared to the truncated failure sequences that lack this group. This difference in retention allows for the effective separation of the desired product from the major impurities generated during solid-phase synthesis.
Experimental Protocols
Materials and Reagents
-
Crude DMT-rG(Ac)-containing oligonucleotide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 2.0 M, pH 7.0
-
Methylamine (B109427), 40% in water
-
Acetic acid, glacial
-
Nuclease-free water
Protocol 1: Sample Preparation
-
Cleavage and Base Deprotection (Initial) : Following solid-phase synthesis, the oligonucleotide is cleaved from the solid support and the exocyclic amine protecting groups (except for the more stable N-acetyl on rG) are removed using a solution of ammonium hydroxide and methylamine (AMA) (1:1, v/v) at 65°C for 15 minutes.
-
Solvent Removal : The AMA solution is evaporated to dryness using a vacuum concentrator.
-
Resuspension : The crude oligonucleotide pellet is resuspended in nuclease-free water to a concentration of approximately 100-200 OD/mL.
Protocol 2: IP-RP-HPLC Purification
-
HPLC System : A preparative HPLC system equipped with a gradient pump, UV detector (monitoring at 260 nm), and fraction collector.
-
Column : A reversed-phase column suitable for oligonucleotide purification (e.g., C18, 10 µm particle size, 10 x 250 mm).
-
Mobile Phase A : 0.1 M TEAA in water.
-
Mobile Phase B : 0.1 M TEAA in 50% acetonitrile.
-
HPLC Method :
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 2-3 column volumes.
-
Inject the resuspended crude oligonucleotide onto the column.
-
Develop a linear gradient to elute the oligonucleotide. A shallow gradient is recommended for optimal resolution. For example, 5% to 50% Mobile Phase B over 45 minutes.
-
Monitor the elution profile at 260 nm. The DMT-on product will be the latest eluting major peak.
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification Analysis : Analyze a small aliquot of the collected fractions by analytical IP-RP-HPLC to confirm purity.
Protocol 3: Post-HPLC Deprotection
-
Solvent Evaporation : Pool the pure fractions and evaporate the solvent to dryness using a vacuum concentrator.
-
Detritylation (DMT Group Removal) :
-
Resuspend the dried, purified oligonucleotide in 1 mL of 80% aqueous acetic acid.
-
Incubate at room temperature for 30 minutes.
-
Freeze the sample and lyophilize to remove the acetic acid. Repeat the lyophilization from water twice to ensure complete removal of the acid.
-
-
N-acetyl Group Removal :
-
Prepare a fresh 1:1 (v/v) solution of ammonium hydroxide (28-30%) and methylamine (40% in water) (AMA).
-
Resuspend the detritylated oligonucleotide in 1 mL of the AMA solution.
-
Incubate at 65°C for 15 minutes.
-
Freeze the sample and lyophilize to dryness.
-
-
Final Desalting : Resuspend the final product in nuclease-free water and desalt using a size-exclusion column (e.g., NAP-10) or by ethanol (B145695) precipitation.
Data Presentation
The following tables summarize representative quantitative data for the purification of a 21-mer DMT-rG(Ac)-containing RNA oligonucleotide.
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 10 µm, 10 x 250 mm |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in 50% ACN |
| Flow Rate | 4.0 mL/min |
| Temperature | 60°C |
| Detection | UV at 260 nm |
| Gradient | 5% to 50% B over 45 min |
Table 2: Purity and Yield Data
| Sample | Purity (%) | Yield (%) |
| Crude Oligonucleotide | ~75 | 100 |
| HPLC Purified (DMT-on) | >98 | ~65 |
| Final Product (Post-Deprotection) | >98 | ~60 |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of DMT-rG(Ac)-containing oligonucleotides.
Logical Relationships in IP-RP-HPLC
Caption: Key interactions in ion-pair reversed-phase HPLC of oligonucleotides.
Application Note: High-Efficiency Synthesis of siRNA and miRNA using DMT-rG(Ac) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-purity small interfering RNAs (siRNAs) and microRNAs (miRNAs) is critical for research and therapeutic applications. The choice of phosphoramidite (B1245037) chemistry and protecting group strategy significantly impacts the yield, purity, and biological activity of the final oligonucleotide product. This application note details the use of 5'-O-Dimethoxytrityl-N2-acetyl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMT-rG(Ac)) in the solid-phase synthesis of siRNA and miRNA. The acetyl (Ac) protecting group on the guanosine (B1672433) base offers advantages in the context of mild deprotection conditions, which are particularly beneficial when synthesizing oligonucleotides containing sensitive modifications. This document provides detailed protocols, expected performance data, and visual workflows to guide researchers in the successful synthesis of RNA oligonucleotides using this reagent.
Advantages of DMT-rG(Ac)
The use of DMT-rG(Ac) is part of an "UltraMild" synthesis strategy.[1][2][3] The primary advantage of the acetyl protecting group on guanosine is its lability under milder basic conditions compared to standard protecting groups like isobutyryl (iBu) or dimethylformamidine (dmf).[4][5] This allows for deprotection protocols that are compatible with a wide range of sensitive modifications often incorporated into therapeutic siRNA and miRNA sequences.
Data Presentation
The following table summarizes the expected quantitative data when using DMT-rG(Ac) in conjunction with other UltraMild phosphoramidites for siRNA and miRNA synthesis. These values are based on typical results for UltraMild chemistry and may vary depending on the specific sequence, length, and synthesis platform.[6][7]
| Parameter | DMT-rG(Ac) & UltraMild Chemistry | Standard Protecting Groups (e.g., iBu-dG) |
| Average Stepwise Coupling Efficiency | > 99% | ~98.5-99% |
| Overall Yield of a 21-mer Oligonucleotide | 80-85% | 75-80% |
| Purity of Crude Oligonucleotide (21-mer) | ~85-90% | ~80-85% |
| Deprotection Time (Base & Phosphate) | 2-4 hours | 8-17 hours |
| Deprotection Temperature | Room Temperature to 65°C | 55°C to 65°C |
| Compatibility with Sensitive Dyes/Labels | High | Moderate to Low |
Experimental Protocols
Solid-Phase Synthesis of siRNA/miRNA
This protocol outlines the automated solid-phase synthesis of a single RNA strand using standard phosphoramidite chemistry on a DNA/RNA synthesizer.
Materials:
-
DMT-rG(Ac)-CE Phosphoramidite (and other required RNA phosphoramidites with UltraMild protecting groups, e.g., Pac-rA, Ac-rC, U)
-
Solid support (e.g., CPG) functionalized with the first nucleoside
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[7]
-
Capping solution A (Acetic Anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
-
Anhydrous acetonitrile
Workflow:
Caption: Automated solid-phase synthesis cycle for RNA.
Protocol Steps:
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The intensity of the resulting orange-colored trityl cation can be measured to determine coupling efficiency.[5]
-
Coupling: The DMT-rG(Ac) phosphoramidite (or other desired base) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 6 minutes.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
Cleavage and Deprotection
This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of the nucleobase and phosphate protecting groups using mild conditions.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) OR 0.05 M Potassium Carbonate in anhydrous methanol[1][8]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
Protocol Steps:
-
Cleavage and Base/Phosphate Deprotection (UltraMild Conditions):
-
Transfer the solid support to a sealed vial.
-
Add 1 mL of AMA solution and incubate at 65°C for 10 minutes, or at room temperature for 2 hours.[1][9] Alternatively, for very sensitive modifications, use 0.05 M potassium carbonate in methanol (B129727) and incubate for 4 hours at room temperature.[2]
-
Filter the solution to separate it from the solid support and evaporate the solvent.
-
-
2'-O-TBDMS Deprotection:
-
Resuspend the dried oligonucleotide in 100 µL of anhydrous DMSO.
-
Add 125 µL of TEA·3HF.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding a suitable buffer (e.g., 25 µL of 3M Sodium Acetate).
-
Purification of siRNA/miRNA
The crude, deprotected RNA should be purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method.
Materials:
-
RP-HPLC system
-
C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Desalting columns
Protocol Steps:
-
RP-HPLC Purification:
-
Dissolve the deprotected RNA in Buffer A.
-
Inject the sample onto the C18 column.
-
Elute the full-length product using a gradient of Buffer B. The DMT-on option (if the final DMT group was not removed during synthesis) can aid in separating the full-length product from failure sequences.
-
Collect the fractions containing the purified oligonucleotide.
-
-
Desalting:
-
Pool the fractions containing the pure product.
-
Evaporate the acetonitrile.
-
Desalt the oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
-
Logical Workflow for siRNA Synthesis and Application
The following diagram illustrates the overall process from synthesis to a potential application in gene silencing studies.
Caption: From synthesis to functional analysis of siRNA.
Example Signaling Pathway: Targeting KRAS in Cancer
siRNAs synthesized using DMT-rG(Ac) can be designed to target specific disease-related genes. For example, an siRNA targeting the KRAS oncogene can be used to study its role in cancer cell signaling.
Caption: KRAS signaling pathway targeted by siRNA.
Conclusion
The use of DMT-rG(Ac) in conjunction with an UltraMild synthesis and deprotection strategy provides a robust method for producing high-quality siRNA and miRNA. The mild deprotection conditions are particularly advantageous for the synthesis of modified oligonucleotides, which are of increasing importance in the development of RNA-based therapeutics. The protocols and data provided in this application note serve as a comprehensive guide for researchers to implement this chemistry in their own laboratories. As with any chemical synthesis, optimization of specific parameters for individual sequences and synthesis platforms is recommended.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. biotage.com [biotage.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of DMT-rG(Ac)
Here is a technical support center for troubleshooting low coupling efficiency of DMT-rG(Ac).
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low coupling efficiency when using DMT-rG(Ac) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of guanosine (B1672433) phosphoramidites, particularly rG, often lower than other bases?
Guanosine phosphoramidites are known to be the least stable of the standard nucleoside phosphoramidites[1][2]. Their stability in solution follows the general order: T > dC > dA >> dG[1][2]. This inherent instability can lead to degradation over time, even when stored under an inert atmosphere, reducing the amount of active phosphoramidite (B1245037) available for coupling[1]. Additionally, guanosine is susceptible to specific side reactions, such as modification at the O6 position, which can lead to depurination and chain cleavage, further reducing the yield of the full-length product[3][4][5].
Q2: What is the most common cause of poor coupling efficiency for all phosphoramidites?
The most frequent cause is the presence of moisture in the reagents or on the synthesis platform[6][7]. Phosphoramidites are highly reactive towards water[2]. Any moisture in the acetonitrile (B52724) solvent, tubing, or introduced from the atmosphere will react with the activated phosphoramidite, inactivating it before it can couple to the growing oligonucleotide chain[6][7]. For optimal results, the water content in acetonitrile should be below 30 ppm, with 10 ppm or less being preferable[2][7].
Q3: How long should I couple DMT-rG(Ac)? Does it require a longer time than other bases?
Yes, sterically hindered phosphoramidites like 2'-O-protected ribonucleosides (e.g., DMT-rG(Ac)) often require longer coupling times to achieve high efficiency[7][][9]. While a standard DNA monomer might couple in 2-3 minutes, RNA monomers may require 10-15 minutes with a standard activator like 1H-Tetrazole[10]. Using a more potent activator can significantly reduce this time[10].
Q4: Can the choice of activator impact the coupling efficiency of DMT-rG(Ac)?
Absolutely. The activator is crucial for converting the stable phosphoramidite into a highly reactive intermediate[][]. For sterically demanding RNA synthesis, more reactive activators than the standard 1H-Tetrazole are often recommended[9][10]. Activators like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are preferred for RNA synthesis as they can shorten coupling times and improve efficiency[9][10].
Troubleshooting Guide
Step 1: Initial Diagnosis
If you observe low coupling efficiency, particularly for rG incorporations, use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for low coupling efficiency.
Step 2: Deep Dive into Potential Issues & Solutions
The quality of your phosphoramidite, activator, and solvents is the most critical factor for successful synthesis[6].
-
DMT-rG(Ac) Phosphoramidite: As the least stable amidite, its quality degrades over time[1]. Hydrolysis and oxidation are common degradation pathways[1][5].
-
Solution: Use fresh phosphoramidite. If the powder is clumpy or off-color, it may be degraded. For dissolved amidites, prepare fresh solutions regularly and store them under a dry, inert atmosphere (Argon or Nitrogen)[2]. Adding molecular sieves (3 Å) to dissolved amidites can help remove residual moisture[7].
-
-
Activator: The activator solution must be anhydrous and at the correct concentration.
-
Solution: Use fresh, high-quality activator. Ensure it is fully dissolved in anhydrous acetonitrile. Some activators are more soluble than others; for example, DCI is more soluble than 1H-Tetrazole[10].
-
-
Solvent (Acetonitrile): Moisture in the solvent is a primary cause of coupling failure[6][7].
Optimizing the synthesis cycle parameters for RNA monomers is essential.
| Parameter | Recommendation for DMT-rG(Ac) | Rationale |
| Activator | Use a more reactive activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).[9][10] | Standard 1H-Tetrazole may not be sufficiently reactive for sterically hindered RNA monomers, leading to incomplete coupling.[9][10] |
| Coupling Time | 3 minutes with BTT; 10-15 minutes with 1H-Tetrazole.[7][10] | Longer time is needed to ensure the reaction goes to completion due to steric hindrance from the 2'-OH protecting group.[7][] |
| Concentration | 0.1 M is recommended for modified phosphoramidites.[7] | Higher concentration can help drive the reaction forward, improving coupling efficiency. |
During the coupling step, a side reaction can occur where the activated phosphoramidite reacts with the O6 position of the guanine (B1146940) base instead of the 5'-hydroxyl of the growing chain[3]. This modification can lead to depurination during the final deprotection step, cleaving the oligonucleotide chain and reducing the final yield[3][4].
Caption: The four-step phosphoramidite synthesis cycle.
-
Solution: Ensure the capping step is performed immediately after the coupling step and before the oxidation step[3]. The capping reagent (e.g., acetic anhydride) can help reverse the O6 modification on the guanine base[3]. Using optimized activators and coupling times also helps minimize the occurrence of side reactions[].
Experimental Protocols
Protocol 1: Preparation of Phosphoramidite Solution
-
Ensure all glassware is rigorously dried in an oven at >100°C for several hours and cooled in a desiccator.
-
Allow the DMT-rG(Ac) phosphoramidite vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Working under an inert atmosphere (e.g., in a glove box or with an argon/nitrogen line), dissolve the phosphoramidite powder in anhydrous acetonitrile (<30 ppm H2O) to the desired concentration (e.g., 0.1 M)[7].
-
Add a layer of freshly activated 3 Å molecular sieves to the bottom of the vial to scavenge any residual moisture[7].
-
Seal the vial tightly with a septum cap and connect it to the appropriate port on the DNA/RNA synthesizer.
Protocol 2: Instrument Preparation
-
Purge Lines: Before installing new reagent bottles, thoroughly purge all synthesizer lines with a dry inert gas (Helium or Argon) to remove any ambient air and moisture.
-
Prime Reagents: Prime all reagent lines to ensure that fresh, anhydrous reagents are delivered to the synthesis column and that there are no bubbles in the system.
-
Leak Test: Perform a system leak test according to the manufacturer's instructions to ensure the integrity of all fittings and connections. An airtight system is crucial for maintaining anhydrous conditions.
References
- 1. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting DMT-rG(Ac) Oligonucleotide Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for side products encountered during DMT-rG(Ac) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during DMT-rG(Ac) oligonucleotide synthesis?
A1: During the synthesis of RNA oligonucleotides using DMT-rG(Ac) phosphoramidite (B1245037), several side products can form. The most prevalent include:
-
Depurination Products: Loss of the guanine (B1146940) base can occur, especially during the acidic detritylation step, leading to an abasic site. This site is prone to cleavage during the final deprotection, resulting in truncated sequences.
-
N-Branched Oligonucleotides: If the N2-acetyl group on guanine is prematurely removed during synthesis, the exposed exocyclic amine can react with an incoming phosphoramidite. This leads to the formation of a branched oligonucleotide with a second chain growing from the guanine base.
-
Modification of the Guanine Base: The guanine base itself can be modified. One known modification is the formation of 2,6-diaminopurine (B158960) derivatives. This can happen if the O6 position of guanine is inadvertently phosphitylated and subsequently reacts with ammonia (B1221849) during deprotection.
-
N-Acetylation: Under certain conditions, particularly with ultra-mild deprotection schemes and specific capping reagents, N-acetylation of guanosine (B1672433) residues has been observed as a side reaction.[1]
-
Phosphoramidite H-phosphonate Formation: The phosphoramidite can be hydrolyzed to the corresponding H-phosphonate, which is unreactive in the coupling step, leading to n-1 shortmer formation.
Q2: How does the acetyl (Ac) protecting group on guanine influence the formation of side products compared to other protecting groups like iBu or dmf?
A2: The choice of the N2 protecting group on guanosine is critical in minimizing side reactions. While specific quantitative comparisons are highly dependent on synthesis conditions, the following general characteristics are observed:
-
Acetyl (Ac): The acetyl group is relatively small and can be removed under mild conditions. However, its lability can also be a drawback, as premature removal can lead to N-branching. It has also been implicated in N-acetylation side reactions with certain deprotection strategies.[1]
-
Isobutyryl (iBu): This is a more sterically hindered and robust protecting group than acetyl. It offers better protection against N-branching but requires harsher conditions for its removal.
-
Dimethylformamidine (dmf): This protecting group is known to be labile and is typically used in "ultra-mild" synthesis protocols. While it allows for gentle deprotection, its instability can increase the risk of side reactions if not handled under strictly anhydrous and controlled conditions.
Q3: What is the impact of the 2'-hydroxyl group in ribose on the stability of the N2-acetyl group and potential side reactions?
A3: The presence of the 2'-hydroxyl group in close proximity to the N2-acetyl group can potentially influence its stability and reactivity. While direct intramolecular catalysis by the 2'-OH in the removal of the N2-acetyl group is not a commonly reported major side reaction pathway, the overall electronic and steric environment created by the ribose sugar can affect the lability of the exocyclic amine protecting groups. The 2'-hydroxyl group's presence is a key reason RNA synthesis is more complex than DNA synthesis, primarily due to its own reactivity and the need for a 2'-O-protecting group (e.g., TBDMS or TOM), which adds steric bulk and can influence the efficiency of coupling and deprotection steps.
Troubleshooting Guide
Problem: My final product shows a significant amount of shorter sequences (n-1, n-2, etc.) after purification.
| Possible Cause | Recommended Action |
| Depurination | This is a likely cause, especially if the truncated sequences are observed after the final deprotection. The acidic detritylation step is the primary culprit. Consider the following: - Switch to a milder deblocking agent: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA). - Reduce detritylation time: Optimize the deblocking step to the minimum time required for complete DMT removal. - Use a more acid-stable N2-protecting group for guanosine if this issue persists and is localized to G residues. |
| Incomplete Coupling | If the phosphoramidite coupling efficiency is low, it will result in a higher proportion of capped, shorter sequences. - Check reagents: Ensure phosphoramidites and activator are fresh and anhydrous. - Optimize coupling time: Extend the coupling time for the DMT-rG(Ac) phosphoramidite, as RNA phosphoramidites can be more sterically hindered. - Verify synthesizer performance: Check reagent delivery and flow rates. |
| Inefficient Capping | Failure to cap unreacted 5'-hydroxyl groups will lead to sequences with internal deletions. - Use fresh capping reagents. - Ensure adequate capping time. |
Problem: I am observing unexpected peaks with higher molecular weight than my target oligonucleotide in my LC-MS analysis.
| Possible Cause | Recommended Action |
| N-Branched Oligonucleotides | This occurs due to premature loss of the N2-acetyl group on guanine. - Use a more robust N2-protecting group if this is a recurring issue. - Ensure anhydrous conditions during synthesis, as water can contribute to the lability of protecting groups. - Optimize deprotection conditions: Use the mildest conditions that still achieve complete deprotection of other groups. |
| Formation of Oligonucleotide Dimers/Multimers | This can occur if the 5'-DMT group is prematurely removed from the incoming phosphoramidite, allowing it to couple with another activated phosphoramidite. - Use a less acidic activator. - Ensure high-quality, dry phosphoramidites. |
Experimental Protocols
Protocol 1: Identification of Depurination using Anion-Exchange HPLC
This protocol is designed to detect and quantify abasic sites resulting from depurination.
-
Oligonucleotide Synthesis and Deprotection: Synthesize the DMT-rG(Ac) containing oligonucleotide using the desired protocol. After synthesis, cleave and deprotect the oligonucleotide.
-
Piperidine (B6355638) Treatment: Treat a portion of the deprotected oligonucleotide with 1 M piperidine at 90°C for 30 minutes. This will induce strand scission at any abasic sites.
-
Anion-Exchange HPLC Analysis:
-
Analyze both the piperidine-treated and untreated samples by anion-exchange HPLC.
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Detection: UV at 260 nm.
-
-
Data Analysis: Compare the chromatograms of the treated and untreated samples. The appearance of new, shorter fragments in the treated sample is indicative of depurination. The peak area of these fragments can be used to quantify the extent of depurination.
Protocol 2: Detection of N-Branched Oligonucleotides by LC-MS
This protocol uses liquid chromatography-mass spectrometry to identify high molecular weight branched species.
-
Sample Preparation: The crude, deprotected oligonucleotide solution is typically suitable for analysis. Dilute the sample in an appropriate solvent (e.g., water/acetonitrile).
-
LC-MS Analysis:
-
Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), 10 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to elute the target oligonucleotide and higher molecular weight species.
-
MS Detection: Use an electrospray ionization (ESI) source in negative ion mode.
-
-
Data Analysis:
-
Examine the total ion chromatogram for peaks with retention times later than the main product.
-
Analyze the mass spectra of these peaks. N-branched species will have a mass corresponding to the target oligonucleotide plus the mass of a truncated portion of the sequence. For example, a full-length n-mer with an (n-x)-mer branch will have a mass of (Mass of n-mer) + (Mass of (n-x)-mer) - (Mass of H2O).
-
Deconvolution of the multiply charged ion series will provide the neutral mass of the species for identification.
-
Visualizations
Caption: Formation pathways of common side products in DMT-rG(Ac) synthesis.
Caption: Troubleshooting workflow for identifying synthesis side products.
References
Technical Support Center: Optimizing DMT Removal from RNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent incomplete 5'-dimethoxytrityl (DMT) removal from synthetic RNA.
Troubleshooting Guide: Incomplete Detritylation of RNA
This guide addresses common issues encountered during the removal of the DMT protecting group from RNA oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Low yield of DMT-off RNA | Incomplete detritylation reaction. | 1. Optimize Acid Concentration and Type: Use fresh detritylation reagent. For standard protocols, 2-3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (B109758) is common. For milder conditions, 20-80% acetic acid can be used, but may require longer reaction times or gentle heating.[1][2][3] 2. Increase Reaction Time: If using milder acids like acetic acid, extend the incubation time from 20 minutes up to 2 hours. Monitor the reaction's completion via HPLC or LC-MS.[1] 3. Increase Temperature: For mildly acidic conditions (e.g., pH 5.0 with acetic acid), warming the reaction to 40°C can significantly facilitate the deprotection reaction.[4] |
| Premature DMT group loss. | 1. Avoid Acidic Conditions During Other Steps: The DMT group can be lost during the 2' deprotection step (e.g., using triethylammonium (B8662869) x 3HF). Ensure proper quenching and buffering to maintain non-acidic conditions.[1] 2. Prevent Detritylation During Drying: When drying the oligonucleotide between deprotection steps, residual acidic species can cause DMT loss. Adding a nonvolatile base like TRIS can prevent this for DNA, but it inhibits the subsequent 2'-desilylation for RNA. An alternative is to convert the RNA to a nonvolatile sodium salt before drying, which has been shown to significantly reduce DMT-off full-length impurities.[5] | |
| Poor Reagent Quality or Contamination. | 1. Use Anhydrous Solvents: Ensure that solvents like acetonitrile (B52724) are anhydrous, as water can affect the efficiency of the detritylation reaction.[6] 2. Fresh Reagents: Prepare fresh detritylation solutions, as the acidic component can degrade over time. | |
| Presence of n-1 and other failure sequences | Inefficient coupling during synthesis. | While not directly a detritylation issue, a high level of failure sequences can complicate purification. Ensure high coupling efficiency (>99%) during synthesis.[3] If capping is not used or is inefficient, single base deletions will occur.[7] |
| RNA Degradation | Harsh acidic conditions. | 1. Use Milder Acids: Strong acids like TCA can lead to depurination, especially with prolonged exposure.[2][8] Consider using DCA or acetic acid.[2][4] 2. Minimize Exposure Time: Optimize the reaction time to be sufficient for complete detritylation without causing significant degradation.[8] 3. Mild "Warming-up" Method: A warming-up strategy in a mildly acidic solution (pH 4.5-6) can avoid strong acid treatment and subsequent base neutralization, minimizing depurination and backbone cleavage.[4] |
| RNase contamination. | Ensure the use of RNase-free water, buffers, and labware throughout the process.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete DMT removal from my RNA?
Incomplete detritylation is often due to suboptimal reaction conditions. Key factors include:
-
Insufficient Acid Strength or Concentration: The acidic reagent may be old, degraded, or at too low a concentration for efficient removal.[2]
-
Short Reaction Time: The incubation period may not be long enough for the reaction to go to completion, especially with milder acids.[1][8]
-
Low Temperature: Acid-dependent detritylation is sensitive to temperature; lower temperatures can slow the reaction rate.[4]
-
Presence of Inhibitory Substances: Residual acetonitrile from previous steps can form a complex with the deblocking acid and slow down the detritylation kinetics.[6][11]
Q2: How can I monitor the progress of the detritylation reaction?
The most effective way to monitor the reaction is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By taking aliquots at different time points, you can observe the disappearance of the DMT-on peak and the appearance of the DMT-off peak, allowing you to determine when the reaction is complete.
Q3: Is it possible to remove the DMT group on-column during purification?
Yes, on-column detritylation is a viable and efficient strategy. This is often performed during reverse-phase solid-phase extraction (SPE) purification. After washing away the DMT-off failure sequences, the detritylation reagent is passed through the cartridge to cleave the DMT group from the full-length RNA, which is then eluted.[12] This approach can streamline the workflow and reduce the need for additional post-purification steps.[13]
Q4: What is the "warming-up" method for detritylation, and what are its advantages?
The "warming-up" method is a milder alternative to traditional strong acid treatment. The HPLC-purified DMT-on RNA is dissolved in a slightly acidic solution (e.g., pH 5.0 with acetic acid) and gently heated (e.g., to 40°C) for about an hour.[4] The main advantages of this method are:
-
It avoids the use of strong acids, which can cause depurination and backbone cleavage.[4]
-
It simplifies the deprotection procedure by minimizing the need for extra reagents and harsh neutralization steps.[4]
Q5: Can the choice of 2'-protecting group (e.g., TBDMS vs. TOM) affect DMT removal?
While the 2'-protecting group itself does not directly participate in the 5'-detritylation reaction, the deprotection conditions for these groups can inadvertently lead to premature DMT loss. For example, the fluoride-based reagents used to remove TBDMS or TOM groups can be slightly acidic, causing some detritylation before the intended final deblocking step.[1] It is crucial to follow protocols that ensure the stability of the DMT group during 2'-deprotection.[5]
Experimental Protocols
Protocol 1: Standard Acetic Acid Detritylation
This protocol is suitable for routine detritylation of purified DMT-on RNA.
-
Preparation: Dissolve the dried, purified DMT-on RNA oligonucleotide in RNase-free water.
-
Acidification: Add 80% acetic acid to the RNA solution. A typical ratio is 200-500 µL of 80% acetic acid for a 0.2 µmole sample.[4][14]
-
Incubation: Let the reaction stand at room temperature for 20-30 minutes.[14]
-
Neutralization & Desalting: Neutralize the reaction with a suitable base (e.g., triethylamine) or proceed directly to desalting via ethanol (B145695) precipitation or a desalting column to remove the cleaved DMT group and acetic acid.[4][14]
Protocol 2: Mild "Warming-Up" Detritylation
This protocol is recommended for acid-sensitive or modified RNA sequences.
-
Preparation: Dissolve the HPLC-purified DMT-on RNA (e.g., 0.2 µmole) in 200 µL of RNase-free water.[4]
-
pH Adjustment: Adjust the pH of the solution to 5.0 using a dilute solution of acetic acid (e.g., 10%).[4]
-
Incubation: Heat the solution at 40°C for 1 hour.[4]
-
Neutralization: Adjust the pH to 7.6 with triethylamine.[4]
-
Purification: Remove the cleaved dimethoxytritanol by ethanol precipitation or extraction with ethyl acetate.[4]
Protocol 3: On-Column Detritylation using SPE Cartridge
This protocol integrates detritylation with purification. The specific volumes and solutions may vary depending on the cartridge manufacturer (e.g., Glen-Pak).
-
Cartridge Preparation: Condition the reverse-phase SPE cartridge with acetonitrile and then with an equilibration buffer (e.g., 0.1M TEAA).[12]
-
Sample Loading: Load the fully deprotected (except for DMT-on) RNA solution onto the cartridge.
-
Wash Step: Wash the cartridge with a low-acetonitrile buffer (e.g., 12% acetonitrile in 0.1M TEAA) to remove DMT-off failure sequences.[12]
-
Detritylation: Apply the detritylation solution (e.g., 4% TFA or 1-3% DCA) to the cartridge to cleave the DMT group.[12] An orange color is often observed as the trityl cation is released.
-
Final Wash: Wash the cartridge with RNase-free water to remove the acid and the cleaved DMT group.
-
Elution: Elute the final DMT-off RNA product using a higher concentration of acetonitrile (e.g., 10-30% acetonitrile in water).[12]
Data Summary
Table 1: Comparison of Common Detritylation Reagents
| Reagent | Typical Concentration | Pros | Cons | Reference |
| Trichloroacetic Acid (TCA) | 3% in CH₂Cl₂ | Fast and effective. | Can cause significant depurination, especially with long exposure. | [2][4][8] |
| Dichloroacetic Acid (DCA) | 3-15% in Toluene or CH₂Cl₂ | Less acidic than TCA, reducing depurination risk. Effective for large-scale synthesis. | Can still cause some depurination. May require longer times than TCA. | [2][3][15] |
| Acetic Acid | 20-80% in Water | Mild, minimizes risk of depurination and backbone cleavage. | Slower reaction, may require longer incubation or heating. | [1][4][14] |
| Trifluoroacetic Acid (TFA) | 4% in Water | Strong acid for efficient on-column detritylation. | Can be harsh; requires careful handling. | [4][12] |
Visualizations
DMT Removal Workflow
Caption: General workflow for RNA synthesis, purification, and detritylation.
Chemical Reaction of DMT Removal
Caption: Simplified acid-catalyzed removal of the 5'-DMT protecting group from RNA.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. empbiotech.com [empbiotech.com]
- 4. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. neb.com [neb.com]
- 10. RNA Preparation Troubleshooting [merckmillipore.com]
- 11. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique [dash.harvard.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Optimizing Deprotection of DMT-rG(Ac)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of DMT-rG(Ac) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in deprotecting oligonucleotides containing rG(Ac)?
The rate-determining step in oligonucleotide deprotection is often the removal of the protecting group on the guanine (B1146940) base.[1][2] Incomplete removal of the acetyl (Ac) group from rG can lead to poor performance of the final oligonucleotide product.[1][2]
Q2: What are the standard deprotection conditions for RNA oligonucleotides?
A common two-step deprotection process for RNA oligonucleotides involves:
-
Base and Phosphate (B84403) Deprotection: Treatment with a basic solution to remove the protecting groups from the nucleobases (like Ac-dG) and the phosphate backbone (cyanoethyl groups).
-
2'-Hydroxyl (Silyl) Deprotection: Removal of the silyl (B83357) protecting group (e.g., TBDMS) from the 2'-hydroxyl of the ribose sugars.[3]
Q3: Can I use the same deprotection strategy for DMT-on and DMT-off oligonucleotides?
No, the strategies differ slightly, especially for the 2'-deprotection step. For DMT-on purification, triethylamine (B128534) (TEA) is often added to the 2'-deprotection cocktail to help retain the DMT group, which is crucial for purification via reverse-phase cartridges like Glen-Pak.[3][4][5] For DMT-off oligos, this is not necessary.[3][4]
Q4: What is "UltraFAST" deprotection and when should I use it?
UltraFAST deprotection is a rapid method that uses a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) to significantly reduce deprotection times to as little as 5-10 minutes at 65°C.[2][4][5] It is important to note that this method requires the use of acetyl (Ac) protected dC to prevent base modification.[1][2][4][5] This method is ideal for high-throughput synthesis where time is a critical factor.
Q5: Are there milder deprotection methods for sensitive oligonucleotides?
Yes, "UltraMILD" deprotection protocols are available for oligonucleotides containing sensitive dyes or modifications. These methods utilize monomers with more labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and deprotection is typically carried out with 0.05M potassium carbonate in methanol (B129727) at room temperature.[1][6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection of rG(Ac)
-
Symptom: Mass spectrometry analysis shows the presence of residual acetyl groups on guanine bases. HPLC analysis may also show broader or shifted peaks compared to a fully deprotected standard.[1][2]
-
Possible Cause: Insufficient deprotection time or temperature. The G-base protecting group is often the most difficult to remove.[1][2]
-
Solution:
-
Ensure your deprotection conditions are appropriate for the protecting groups used. Refer to the tables below for recommended times and temperatures.
-
For standard deprotection with ammonium hydroxide, ensure the solution is fresh as it can lose ammonia (B1221849) gas concentration over time.[1]
-
Consider switching to an "UltraFAST" protocol with AMA, which is highly effective at removing the acetyl group from guanine.[2][4][5]
-
Issue 2: Premature Loss of the 5'-DMT Group (for DMT-on purification)
-
Symptom: Low yield of the final product after DMT-on purification. The desired product is found in the "trityl-off" fraction.
-
Possible Cause:
-
Solution:
-
When concentrating the deprotection solution, avoid heating the sample in the vacuum concentrator.[1][2][4] Evaporation using a stream of nitrogen or compressed air is a safer alternative.[3][4]
-
For 2'-deprotection of DMT-on oligos, add triethylamine (TEA) to the DMSO/TEA·3HF cocktail to aid in DMT retention.[3][4][5]
-
Issue 3: Degradation of Sensitive Modifications or Dyes
-
Symptom: Mass spectrometry or HPLC analysis shows degradation of a modification or dye incorporated into the oligonucleotide.
-
Possible Cause: The deprotection conditions were too harsh for the specific modification. Many labels and modifiers cannot withstand prolonged exposure to strong alkaline conditions.[6]
-
Solution:
Data and Protocols
Deprotection Condition Tables
Table 1: Base Deprotection Conditions
| Deprotection Method | Reagent | Temperature | Time | Notes |
| Standard | Concentrated Ammonium Hydroxide | Room Temp. | >12 hours | Traditional method. Ensure fresh ammonium hydroxide is used.[1] |
| 55°C | 4-8 hours | |||
| UltraFAST | AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 5-10 min | Requires Ac-dC to avoid base modification.[2][4][5] |
| UltraMILD | 0.05M Potassium Carbonate in Methanol | Room Temp. | 4 hours | For sensitive modifications. Requires UltraMILD amidites.[1][6] |
| Alternative | t-Butylamine/water (1:3 v/v) | 60°C | 6 hours | Can be used with standard protecting groups.[2][4] |
Table 2: 2'-Silyl Group Deprotection for RNA
| Reagent | Solvent | Temperature | Time | Target |
| TEA·3HF | Anhydrous DMSO | 65°C | 2.5 hours | DMT-off or DMT-on RNA.[1][3][4] |
| TBAF | THF | Room Temp. | ~16 hours | Historically used, but TEA·3HF is often preferred.[3] |
Experimental Protocols
Protocol 1: Standard 2'-Deprotection for DMT-off RNA
-
After cleavage and base deprotection, dissolve the dried oligonucleotide pellet in anhydrous DMSO.
-
If necessary, heat at 65°C for approximately 5 minutes to ensure the oligo is fully dissolved.[1][3]
-
Add triethylamine trihydrofluoride (TEA·3HF), mix well, and incubate the solution at 65°C for 2.5 hours.[1][3][4]
-
Cool the solution to room temperature.
-
Desalt the oligonucleotide, for example, via butanol precipitation.[1][3]
Protocol 2: 2'-Deprotection for DMT-on RNA Purification
-
After cleavage and base deprotection, dissolve the dried oligonucleotide pellet in anhydrous DMSO. Use a polypropylene (B1209903) tube.
-
If necessary, heat at 65°C for about 5 minutes to fully dissolve the oligo.[3][4][5]
-
Add triethylamine (TEA) to the DMSO/RNA solution and mix gently.[3][4][5]
-
Add triethylamine trihydrofluoride (TEA·3HF), mix well, and heat the reaction to 65°C for 2.5 hours.[3][4][5]
-
Quench the reaction by adding an appropriate RNA Quenching Buffer.[1][3]
-
The sample is now ready for immediate purification on a Glen-Pak RNA cartridge or similar reverse-phase media.[1][3][4]
Visual Workflows
Caption: Workflow for DMT-off rG(Ac) Oligonucleotide Deprotection.
Caption: Workflow for DMT-on rG(Ac) Oligonucleotide Deprotection and Purification.
Caption: Troubleshooting Logic for DMT-rG(Ac) Deprotection Issues.
References
Technical Support Center: DMT-rG(Ac) Phosphoramidite Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the stability of DMT-rG(Ac) phosphoramidite (B1245037). This resource is intended for researchers, scientists, and drug development professionals working with oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMT-rG(Ac) phosphoramidite and why is its stability a concern?
DMT-rG(Ac) phosphoramidite is a critical building block used in the chemical synthesis of RNA oligonucleotides. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl position, while the acetyl (Ac) group protects the exocyclic amine of the guanine (B1146940) base. The phosphoramidite moiety at the 3'-position is highly reactive and enables the formation of phosphite (B83602) triester linkages during solid-phase synthesis. This reactivity, however, also makes it susceptible to degradation, particularly from moisture. Maintaining the stability of this reagent is crucial for achieving high coupling efficiencies and ensuring the synthesis of high-quality, full-length RNA sequences.
Q2: How does moisture affect the stability of DMT-rG(Ac) phosphoramidite?
Moisture is a primary factor in the degradation of all phosphoramidites, including DMT-rG(Ac). The phosphorus (III) center is highly susceptible to hydrolysis.[1] In the presence of even trace amounts of water, the phosphoramidite will be hydrolyzed to its corresponding H-phosphonate derivative.[2] This hydrolyzed product is inactive in the coupling reaction, leading to lower coupling efficiencies and an increase in truncated RNA sequences.[1]
Q3: How does the stability of guanosine (B1672433) phosphoramidites compare to other phosphoramidites?
Guanosine phosphoramidites are known to be the most unstable among the standard nucleoside phosphoramidites.[2][3] Studies on deoxynucleoside phosphoramidites have shown that their stability in solution follows the general trend: T > dC > dA >> dG.[4] While this data is for DNA building blocks, a similar trend is expected for RNA phosphoramidites. The inherent electronic properties of the guanine base contribute to this instability.
Q4: What is the recommended maximum water content in solvents used for DMT-rG(Ac) phosphoramidite?
To minimize degradation, it is critical to use anhydrous solvents. For acetonitrile (B52724), the most commonly used solvent in oligonucleotide synthesis, the recommended water content should be less than 30 ppm (parts per million), with a preference for 10 ppm or lower. Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite and compromise the synthesis.
Q5: How should I store DMT-rG(Ac) phosphoramidite to ensure its stability?
Proper storage is essential to maintain the integrity of DMT-rG(Ac) phosphoramidite. It should be stored at -20°C or -80°C in a non-frost-free freezer under an inert atmosphere (argon or nitrogen).[3][5][6] The container should be tightly sealed to prevent the ingress of atmospheric moisture. Before use, the sealed container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the solid phosphoramidite.
Q6: What are the signs of DMT-rG(Ac) phosphoramidite degradation?
Degradation of DMT-rG(Ac) phosphoramidite can manifest in several ways during oligonucleotide synthesis:
-
Low Coupling Efficiency: A significant drop in the trityl cation signal during automated synthesis indicates poor coupling.
-
Presence of Truncated Sequences: Analysis of the crude oligonucleotide product by methods like polyacrylamide gel electrophoresis (PAGE) may show an increased proportion of shorter, incomplete sequences.[1]
-
Unexpected Peaks in Analytical HPLC or ³¹P NMR: Analysis of the phosphoramidite solution may reveal the presence of degradation products, such as the H-phosphonate.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to the degradation of phosphoramidite reagents. Use this guide to troubleshoot issues potentially related to DMT-rG(Ac) phosphoramidite stability.
| Symptom | Potential Cause | Recommended Action |
| Sudden drop in trityl signal during synthesis | Moisture contamination of reagents or synthesizer lines. | - Use fresh, anhydrous acetonitrile (<30 ppm water).- Ensure the activator solution is anhydrous.- Purge synthesizer lines with dry argon or helium. |
| Degraded DMT-rG(Ac) phosphoramidite. | - Use a fresh vial of phosphoramidite.- Analyze the phosphoramidite solution by ³¹P NMR or HPLC to check for degradation products. | |
| Consistently low coupling efficiency for G residues | Inherent instability of guanosine phosphoramidite. | - Consider using a more potent activator.- Increase the coupling time for guanosine additions. |
| Suboptimal activator concentration or activity. | - Prepare a fresh activator solution.- Verify the correct concentration of the activator. | |
| Appearance of n-1 sequences in final product analysis | Incomplete coupling reaction. | - Review all points related to reagent quality and synthesizer performance.- Optimize coupling time and reagent delivery volumes. |
Quantitative Data Summary
The following table summarizes the stability of standard deoxynucleoside phosphoramidites in acetonitrile over a five-week period. While this data is for DNA building blocks, it provides a useful reference for the relative stability of different nucleobases. It is expected that ribonucleoside phosphoramidites, particularly rG derivatives, will also be highly sensitive to degradation.
| Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile |
| dG(ib) | 39% |
| dA(bz) | 6% |
| dC(bz) | 2% |
| T | 2% |
| (Data from Krotz, A. H., et al. Nucleosides Nucleotides Nucleic Acids, 2004)[4] |
Experimental Protocols
Protocol 1: Assessment of DMT-rG(Ac) Phosphoramidite Purity by ³¹P NMR Spectroscopy
Objective: To determine the purity of DMT-rG(Ac) phosphoramidite and identify the presence of hydrolyzed (H-phosphonate) or oxidized impurities.
Methodology:
-
Sample Preparation: In a dry NMR tube under an inert atmosphere (e.g., in a glovebox), dissolve approximately 10-20 mg of the DMT-rG(Ac) phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN).
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
The active phosphoramidite typically appears as a singlet or a pair of diastereomeric singlets in the region of 148-152 ppm.
-
The corresponding H-phosphonate hydrolysis product will appear as a peak with a characteristic P-H coupling in the region of 0-10 ppm.
-
Oxidized (P(V)) species will appear in the region of -20 to 0 ppm.
-
Integrate the peaks corresponding to the active phosphoramidite and any impurities to determine the relative purity.
-
Protocol 2: Analysis of DMT-rG(Ac) Phosphoramidite Degradation by HPLC
Objective: To quantify the purity of DMT-rG(Ac) phosphoramidite and monitor its degradation over time.
Methodology:
-
Sample Preparation: Prepare a solution of the DMT-rG(Ac) phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A typical gradient system would be:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: Run a linear gradient from a lower to a higher concentration of Mobile Phase B to elute the phosphoramidite and its degradation products.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Data Analysis: The main peak corresponds to the intact phosphoramidite. The appearance of earlier eluting, more polar peaks can indicate the presence of hydrolysis products. Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
Visualizations
Caption: Hydrolysis pathway of DMT-rG(Ac) phosphoramidite.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How should I store my synthetic guide RNAs? [horizondiscovery.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Depurination of DMT-rG(Ac)
Welcome to the technical support center for oligonucleotide synthesis. This resource provides in-depth guidance on a critical challenge in RNA synthesis: managing depurination of guanosine (B1672433) residues during the acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) group. Depurination, the acid-catalyzed cleavage of the N-glycosidic bond, leads to the loss of the guanine (B1146940) base, creating an abasic site that results in chain cleavage during post-synthesis workup and significantly reduces the yield of the full-length oligonucleotide.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem for DMT-rG(Ac)?
A1: Depurination is a side reaction that occurs during the acidic detritylation step of oligonucleotide synthesis.[4] The acidic conditions required to remove the 5'-DMT protecting group can also protonate the N7 position of the guanine base in DMT-rG(Ac).[4] This protonation weakens the N-glycosidic bond connecting the guanine base to the ribose sugar, leading to its cleavage and the formation of an abasic site.[1] During the final basic deprotection steps, this abasic site undergoes cleavage, resulting in truncated oligonucleotide fragments and a lower yield of the desired full-length product.[1][3]
Q2: Which is more susceptible to depurination, Adenosine (B11128) or Guanosine?
A2: While both purines are susceptible, studies on deoxyribonucleosides have shown that adenosine (dA) depurinates significantly faster than guanosine (dG). The depurination half-time for dG is 5-6 times longer than for dA in Dichloroacetic acid (DCA) solutions and about 12 times longer in 3% Trichloroacetic acid (TCA).[5] Therefore, while depurination of guanosine is a concern, adenosine-rich sequences are at an even higher risk.
Q3: How do different acidic reagents for detritylation affect depurination?
A3: The choice and concentration of the acidic reagent are critical. Trichloroacetic acid (TCA), with a pKa of approximately 0.7, is a stronger acid than Dichloroacetic acid (DCA), which has a pKa of 1.5.[4][5] Consequently, TCA leads to faster detritylation but also significantly increases the rate of depurination.[4][5] Using 3% TCA can cause 4-fold faster depurination compared to 3% DCA.[5] Therefore, for sensitive sequences, especially long oligonucleotides, DCA is the preferred reagent to minimize depurination, even though it requires longer reaction times.[3][4]
Q4: Can I use alternative protecting groups to minimize depurination of guanosine?
A4: Yes, the choice of protecting group on the exocyclic amine of guanine can influence its stability. Electron-donating protecting groups, such as dimethylformamidine (dmf), can stabilize the glycosidic bond and make the guanosine more resistant to depurination.[1][4] In contrast, acyl protecting groups like isobutyryl are electron-withdrawing and can destabilize the bond, making the nucleoside more prone to depurination.[1]
Q5: Are there non-acidic methods for detritylation?
A5: To completely avoid the issue of acid-induced depurination, non-protic conditions can be employed. The use of Lewis acids, such as zinc bromide, has been reported as an alternative method for detritylation.[5][6] These methods avoid the use of strong protic acids that are the primary cause of depurination.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of full-length RNA, with shorter fragments observed on HPLC or PAGE analysis. | Excessive Depurination: The acidic detritylation conditions are too harsh, causing loss of guanine bases and subsequent chain cleavage.[1] | 1. Switch to a weaker acid: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA).[3][4]2. Optimize acid concentration and time: Reduce the concentration of the acid and/or shorten the detritylation time. A deblocking step under one minute is ideal.[3]3. Lower the temperature: Perform the detritylation at a lower temperature (e.g., 0 °C) to slow the rate of depurination relative to detritylation.[7]4. Use dmf-protected dG: If available, use guanosine phosphoramidite (B1245037) with a dimethylformamidine (dmf) protecting group, which is more resistant to depurination.[1][4] |
| Consistently low coupling efficiency after the addition of a guanosine monomer. | Incomplete Detritylation: The detritylation conditions are too mild, leaving some 5'-DMT groups on the growing chain, which prevents the next coupling reaction. This can be a problem when trying to avoid depurination with very weak acids or short reaction times.[5] | 1. Slightly increase detritylation time: Incrementally increase the acid exposure time while monitoring for any increase in depurination by HPLC.[8]2. Increase acid concentration (with caution): If using DCA, a modest increase in concentration may improve detritylation efficiency without a proportional increase in depurination.[5]3. Incorporate wash steps: Alternate the detritylation step with wash steps to help drive the reaction to completion while minimizing continuous acid exposure.[3] |
| Appearance of unexpected peaks in HPLC analysis, especially for long oligonucleotides. | Accumulated Depurination: Even low levels of depurination at each cycle can accumulate during the synthesis of long oligonucleotides, leading to a complex mixture of truncated products.[4] | 1. Implement a depurination-controlled process: Use a milder deblocking agent like 3% DCA for the entire synthesis.[4]2. Optimize fluidics: For automated synthesizers, ensure efficient delivery and removal of reagents to minimize unnecessary acid contact time.[9] Some processes displace the detritylation solution with the subsequent reagent (e.g., oxidizer) to immediately quench the acid.[9]3. Consider alternative chemistries: For extremely sensitive or long sequences, explore chemistries that use more acid-labile 5'-protecting groups, allowing for milder deprotection conditions.[8] |
Data Presentation
Table 1: Comparison of Depurination Rates with Different Acidic Reagents for Deoxyadenosine (dA) and Deoxyguanosine (dG)
Note: This data is for DNA monomers but provides a strong indication of the relative effects on RNA monomers.
| Reagent | Monomer | Depurination Half-Time (t½) | Relative Depurination Rate |
| 3% DCA in CH₂Cl₂ | dABz | ~1.3 hours | 1x (Baseline) |
| 15% DCA in CH₂Cl₂ | dABz | ~0.43 hours | ~3x faster than 3% DCA |
| 3% TCA in CH₂Cl₂ | dABz | ~0.33 hours | ~4x faster than 3% DCA |
| 3% DCA in CH₂Cl₂ | dG | ~6.5 - 7.8 hours | 5-6x slower than dA |
| 3% TCA in CH₂Cl₂ | dG | ~4.0 hours | 12x slower than dA |
Data compiled from kinetic studies on CPG-bound intermediates.[5]
Table 2: Effect of Temperature on Detritylation and Depurination
| Acid | Temperature | Detritylation Time Constant (τ)⁻¹ | Depurination Time Constant (τ)⁻¹ | Efficiency (Depurination τ / Detritylation τ) |
| TCA (30 eq.) | 20 °C | 0.045 min⁻¹ | 1.8 x 10⁻⁴ min⁻¹ | ~250 |
| TCA (30 eq.) | 0 °C | 0.015 min⁻¹ | 0.3 x 10⁻⁴ min⁻¹ | ~500 |
| DCA (60 eq.) | 20 °C | 0.012 min⁻¹ | 0.4 x 10⁻⁴ min⁻¹ | ~300 |
| DCA (60 eq.) | 0 °C | 0.006 min⁻¹ | 0.01 x 10⁻⁴ min⁻¹ | ~600 |
This data illustrates that lowering the temperature significantly decreases the rate of depurination relative to detritylation, thereby increasing the overall efficiency and yield. Data adapted from studies on liquid-phase synthesis.[7]
Experimental Protocols
Protocol 1: Standard Detritylation using 3% Dichloroacetic Acid (DCA)
This protocol is a milder alternative to TCA-based methods and is recommended for routine synthesis, especially for longer or purine-rich sequences.
-
Reagent Preparation: Prepare a solution of 3% (v/v) Dichloroacetic acid in anhydrous dichloromethane (B109758) (DCM).
-
Delivery: On an automated synthesizer, deliver the 3% DCA solution to the synthesis column containing the CPG-bound oligonucleotide.
-
Reaction: Allow the reaction to proceed for the time specified by the synthesizer's cycle protocol (typically 60-120 seconds). For sensitive sequences, this time should be minimized.
-
Washing: Following the reaction, thoroughly wash the column with anhydrous acetonitrile (B52724) to remove the DCA and the cleaved DMT cation before proceeding to the next coupling step.
Protocol 2: Low-Temperature Detritylation for Highly Sensitive Sequences
This protocol is designed to maximally suppress depurination for sequences that are exceptionally prone to acid-catalyzed degradation.
-
Reagent Preparation: Prepare a solution of Dichloroacetic acid (e.g., 60 equivalents relative to the DMT groups) in anhydrous dichloromethane (DCM).[7] Prepare a separate solution of a DMT cation scavenger, such as triethylsilane (TES), also in DCM.[7]
-
Cooling: Cool the synthesis column and reagents to 0 °C.
-
Delivery: Deliver the pre-chilled DCA solution and scavenger to the synthesis column.
-
Reaction: Monitor the reaction until the characteristic orange color of the DMT cation disappears (typically around 100-120 minutes in liquid-phase synthesis).[7] For solid-phase synthesis, this time will be significantly shorter; optimization is required.
-
Quenching and Washing: Quench the reaction by washing the column with cold, anhydrous acetonitrile. Ensure all acidic components are removed before proceeding to the next step.
Visualizations
Caption: Competing reactions during the acidic treatment of DMT-rG(Ac).
Caption: A decision tree for troubleshooting low yield in RNA synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. phenomenex.com [phenomenex.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HPLC Troubleshooting for Oligonucleotides with DMT-rG(Ac)
Welcome to the technical support center for HPLC analysis of oligonucleotides, with a special focus on sequences containing the 5'-dimethoxytrityl (DMT) group and acetyl-protected guanosine (B1672433) ribonucleoside [rG(Ac)]. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the purification and analysis of these modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 5'-DMT group in HPLC analysis of oligonucleotides?
The 5'-DMT (dimethoxytrityl) group is a bulky, hydrophobic protecting group attached to the 5'-terminus of the full-length oligonucleotide product during solid-phase synthesis. In "DMT-on" or "trityl-on" reversed-phase (RP) HPLC, this group provides a strong hydrophobic handle, leading to significantly increased retention on the column compared to shorter, "failure" sequences (n-1, n-2, etc.) that lack the DMT group.[1] This dramatic difference in retention allows for a highly effective purification of the desired full-length oligonucleotide from synthesis-related impurities.[1][2]
Q2: Why is the guanosine ribonucleoside protected with an acetyl group [rG(Ac)], and what challenges does this present for HPLC?
The exocyclic amine of guanosine is reactive and needs to be protected during oligonucleotide synthesis to prevent unwanted side reactions. The acetyl (Ac) group is a common protecting group for this purpose. The primary challenge in HPLC arises from incomplete removal of this acetyl group during the final deprotection step. Residual acetyl groups lead to sample heterogeneity, which can manifest as peak splitting or broadening in the chromatogram, as the partially protected species will have different retention characteristics than the fully deprotected oligonucleotide.
Q3: What are the typical deprotection conditions for removing the acetyl group from rG(Ac)?
Complete removal of the acetyl group from rG is crucial for obtaining a homogeneous sample for HPLC analysis. This is typically achieved using basic conditions. Common deprotection reagents include aqueous ammonium (B1175870) hydroxide (B78521), a mixture of ammonium hydroxide and methylamine (B109427) (AMA), or potassium carbonate in methanol (B129727) for particularly sensitive oligonucleotides.[3][4] Inadequate deprotection time, temperature, or reagent concentration can result in incomplete removal of the acetyl group.
Q4: What are the standard HPLC conditions for analyzing DMT-on oligonucleotides?
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common method for analyzing DMT-on oligonucleotides.[5] This technique utilizes a non-polar stationary phase (e.g., C18) and a mobile phase containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylamine (B128534) (TEA) with hexafluoroisopropanol (HFIP).[6] The ion-pairing agent neutralizes the negative charges on the phosphate (B84403) backbone of the oligonucleotide, allowing for separation based on hydrophobicity. A typical mobile phase system consists of an aqueous buffer with the ion-pairing agent (Eluent A) and an organic solvent like acetonitrile (B52724) (Eluent B). Separation is achieved by applying a gradient of increasing organic solvent concentration.
Q5: How can secondary structures of oligonucleotides affect HPLC results?
Oligonucleotides, particularly those with high GC content, can form stable secondary structures like hairpins or G-quadruplexes. These structures can lead to broad peaks, split peaks, or multiple peaks in the chromatogram because the different conformations can have varying hydrophobicities and interactions with the stationary phase.[1][5] To mitigate these effects, it is often recommended to perform the HPLC analysis at an elevated temperature (e.g., 60°C) to denature these secondary structures.[1][5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common HPLC issues encountered when working with DMT-rG(Ac) oligonucleotides.
Summary of Common HPLC Problems and Solutions
| Symptom | Possible Cause | Recommended Action | Expected Outcome |
| Split or Broad Main Peak | 1. Incomplete deprotection of rG(Ac).2. Formation of oligonucleotide secondary structures.3. Column overload.4. Column degradation or contamination. | 1. Review and optimize the deprotection protocol (increase time, temperature, or reagent concentration).2. Increase the column temperature (e.g., to 60-70°C).3. Reduce the amount of sample injected.4. Flush the column with a strong solvent or replace the column. | 1. A single, sharp peak for the full-length product.2. Sharper, more symmetrical peaks.3. Improved peak shape.4. Restoration of sharp peaks. |
| Poor Resolution Between Full-Length Product and Failure Sequences | 1. Inappropriate mobile phase composition.2. Gradient is too steep.3. Column is not suitable for oligonucleotide separation. | 1. Optimize the concentration of the ion-pairing agent (e.g., TEAA or TEA/HFIP).2. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min of Eluent B).3. Use a column specifically designed for oligonucleotide separations (e.g., with a wider pore size). | 1. Improved separation between the DMT-on peak and earlier eluting impurities.2. Better resolution of closely eluting species.3. Enhanced separation and peak shape. |
| Ghost Peaks or Carryover | 1. Sample adsorption to the HPLC system.2. Contaminated mobile phase or injector. | 1. Flush the system with a strong solvent wash after each run.2. Prepare fresh mobile phases and clean the injector port and needle. | 1. Clean baseline in blank injections.2. Elimination of extraneous peaks. |
| Low Recovery of the Oligonucleotide | 1. Non-specific adsorption to metal surfaces of the HPLC system.[5]2. Precipitation of the oligonucleotide in the mobile phase. | 1. Use a biocompatible HPLC system or columns with PEEK or other inert materials.2. Ensure the sample is fully dissolved in the initial mobile phase and check for compatibility with the organic solvent. | 1. Increased peak area and improved quantitation.2. Consistent peak areas upon repeated injections. |
Experimental Protocols
Protocol 1: Standard Deprotection of rG(Ac)-Containing Oligonucleotides
-
Cleavage and Base Deprotection:
-
Resuspend the CPG-bound oligonucleotide in a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate at 65°C for 15-30 minutes.
-
Cool the solution on ice and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
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Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
-
DMT-on Purification Sample Preparation:
-
Resuspend the dried oligonucleotide pellet in a suitable injection solvent, such as 100 mM TEAA or the initial mobile phase conditions.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Standard IP-RP-HPLC Method for DMT-on Oligonucleotides
-
Column: C18 reversed-phase column suitable for oligonucleotides (e.g., 150 mm x 4.6 mm, 5 µm particle size, wide pore).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in water.
-
Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 260 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70-10% B (return to initial conditions)
-
40-45 min: 10% B (equilibration)
-
Visualizations
Logical Relationships and Workflows
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Optimizing Oligonucleotide Synthesis with DMT-rG(Ac)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing N+1 and N-1 impurities when using DMT-rG(Ac) phosphoramidite (B1245037) in oligonucleotide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High N+1 Impurity Levels | 1. Inappropriate Activator: Strongly acidic activators can prematurely remove the 5'-DMT group from the phosphoramidite in solution, leading to the formation of dimers that are then incorporated. | - Use a less acidic activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). - Optimize the concentration of the activator. |
| 2. Prolonged Coupling Time: Extended coupling times can increase the chance of side reactions, including the formation of N+1 products. | - Reduce the coupling time to the minimum required for high efficiency, typically 2-5 minutes for standard RNA monomers.[1] | |
| 3. Phosphoramidite Quality: The presence of impurities in the DMT-rG(Ac) phosphoramidite, such as dimers or other reactive species, can lead to the incorporation of N+1 sequences.[2][3] | - Ensure the use of high-purity DMT-rG(Ac) from a reputable supplier. - Analyze the phosphoramidite by HPLC and ³¹P NMR before use to confirm its purity.[4] | |
| High N-1 Impurity Levels | 1. Inefficient Coupling: Incomplete reaction of the DMT-rG(Ac) phosphoramidite with the growing oligonucleotide chain results in a failure sequence (N-1). | - Optimize Coupling Time: While excessively long times can be detrimental, a coupling time that is too short will result in incomplete reaction. A time of 6 minutes with ETT as an activator has been used for RNA monomers.[1] - Check Reagent Concentrations: Ensure that the phosphoramidite and activator solutions are at the correct concentrations. - Ensure Anhydrous Conditions: Moisture will react with the activated phosphoramidite, reducing its availability for coupling. Use anhydrous acetonitrile (B52724) for all solutions. |
| 2. Inefficient Capping: Failure to cap the unreacted 5'-hydroxyl groups after the coupling step allows them to react in the subsequent cycle, leading to an N-1 deletion. | - Check the freshness and concentration of your capping reagents (Cap A and Cap B). - Ensure complete delivery of capping reagents to the synthesis column. | |
| 3. Steric Hindrance: The bulky 2'-O-TBDMS and DMT protecting groups can sterically hinder the coupling reaction, particularly in G-rich sequences.[1] | - Consider using a phosphoramidite with a less bulky 2'-O-protecting group if available and compatible with your synthesis strategy. - Increase the coupling time slightly and monitor for improvements. | |
| Broad or Tailing Peaks in HPLC | 1. Incomplete Deprotection of Acetyl Group: The N2-acetyl (Ac) protecting group on the guanine (B1146940) base requires specific deprotection conditions. Residual acetyl groups can lead to shouldering or tailing of the main peak in HPLC analysis. | - Ensure complete deprotection by following the recommended conditions for acetyl-protected residues. This typically involves treatment with AMA (ammonium hydroxide (B78521)/methylamine) or extended treatment with ammonium (B1175870) hydroxide at an elevated temperature.[5] |
| 2. Phosphoramidite Degradation: The DMT-rG(Ac) phosphoramidite may have degraded due to exposure to moisture or air. | - Store phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature. - Use freshly prepared solutions for synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acetyl (Ac) protecting group on the guanine base in DMT-rG(Ac)?
A1: The acetyl group protects the exocyclic amine of guanine from undergoing undesirable side reactions during the phosphoramidite coupling and oxidation steps of oligonucleotide synthesis. It is considered a "mild" protecting group, meaning it can be removed under relatively gentle basic conditions, which is advantageous for the synthesis of modified or sensitive oligonucleotides.
Q2: How does the choice of activator impact the formation of N+1 impurities with DMT-rG(Ac)?
A2: Activators are weakly acidic and can cause premature removal of the 5'-DMT protecting group from the phosphoramidite in the delivery lines of the synthesizer. This leads to the formation of a phosphoramidite dimer which can then be incorporated into the growing oligonucleotide chain, resulting in an N+1 impurity. Guanosine phosphoramidites are particularly susceptible to this side reaction. Using a less acidic activator, such as ETT or DCI, can minimize this premature detritylation.
Q3: What are the optimal deprotection conditions to remove the acetyl group from guanine without degrading the RNA?
A3: For oligonucleotides containing acetyl-protected guanosine, a common deprotection method is treatment with a solution of ammonium hydroxide and methylamine (B109427) (AMA) at 65°C for a short period (e.g., 10-15 minutes). Alternatively, longer deprotection with concentrated ammonium hydroxide at 55°C can be used. It is crucial to follow the specific recommendations for the other nucleobases and any modifications present in your sequence to ensure complete deprotection without damaging the oligonucleotide.[5]
Q4: Can N-1 impurities be removed during purification?
A4: N-1 impurities are challenging to remove because they are very similar in length and chemical properties to the full-length product. If the synthesis is performed "DMT-on", the N-1 sequences that result from a failed coupling will be capped and will not have a DMT group, allowing for their separation from the DMT-bearing full-length product during purification via reverse-phase HPLC or cartridge purification. However, N-1 impurities arising from incomplete capping will retain the DMT group, making them very difficult to separate.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for DMT-rG(Ac) in RNA Synthesis
This protocol outlines a standard cycle for the incorporation of a DMT-rG(Ac) phosphoramidite during automated solid-phase RNA synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treating with the DCA solution. The resulting orange-colored trityl cation is monitored to assess the coupling efficiency of the previous cycle.
-
-
Coupling:
-
Reagents:
-
0.1 M DMT-rG(Ac) phosphoramidite in anhydrous acetonitrile.
-
0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The recommended coupling time for RNA monomers is typically 6 minutes.[1]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole/THF.
-
-
Procedure: Unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
Protocol 2: Deprotection of Oligonucleotides Containing rG(Ac)
This protocol describes a standard procedure for the cleavage and deprotection of an RNA oligonucleotide synthesized using DMT-rG(Ac).
-
Cleavage from Support and Base Deprotection:
-
Reagent: Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v).
-
Procedure:
-
Transfer the solid support to a pressure-tight vial.
-
Add 1 mL of AMA solution.
-
Incubate at 65°C for 15 minutes.
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
-
-
2'-O-TBDMS Group Removal:
-
Reagents:
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
-
Procedure:
-
Evaporate the AMA solution to dryness.
-
Dissolve the pellet in anhydrous DMF.
-
Add TEA·3HF and incubate at 65°C for 2.5 hours.
-
-
-
Quenching and Desalting:
-
The reaction is quenched and the deprotected oligonucleotide is desalted using an appropriate method such as ethanol (B145695) precipitation or a desalting column.
-
Visualizations
Caption: Troubleshooting workflow for N-1 impurities.
Caption: Formation of N+1 impurities.
References
Optimizing activator concentration for DMT-rG(Ac) coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the activator concentration for DMT-rG(Ac) phosphoramidite (B1245037) coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in DMT-rG(Ac) coupling?
A1: In phosphoramidite chemistry, the activator plays a crucial role in the coupling step. It protonates the diisopropylamino group of the DMT-rG(Ac) phosphoramidite, converting it into a good leaving group. This "activates" the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. The activator thus facilitates the formation of the phosphite (B83602) triester linkage, a critical step in chain elongation.
Q2: Which activators are recommended for RNA synthesis, specifically for a sterically hindered phosphoramidite like DMT-rG(Ac)?
A2: Due to the steric hindrance from the 2'-hydroxyl protecting group in RNA phosphoramidites, standard activators like 1H-tetrazole are often not efficient enough. More potent activators are generally recommended to achieve high coupling efficiencies. Commonly used activators for RNA synthesis include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI). BTT is often recommended for general RNA synthesis, while DCI is a good choice for long oligonucleotides or larger-scale synthesis due to its high solubility and nucleophilicity.[1]
Q3: How does the N-acetyl (Ac) protecting group on the guanosine (B1672433) affect the coupling reaction?
A3: The N-acetyl protecting group on the guanosine base is relatively labile and can be removed under the basic conditions typically used for deprotection. While it prevents side reactions at the exocyclic amine of guanine (B1146940) during synthesis, its presence can contribute to the steric bulk of the phosphoramidite. This may necessitate the use of a more potent activator or a slightly longer coupling time to ensure high coupling efficiency. In some cases, the acetyl group on the guanidine (B92328) moiety has been shown to be compatible with activators like ETT, albeit with extended coupling times.
Q4: What is a typical coupling efficiency I should aim for with DMT-rG(Ac)?
A4: For the successful synthesis of high-quality, full-length RNA oligonucleotides, a stepwise coupling efficiency of over 99% is highly desirable. Even a small drop in efficiency per coupling step can lead to a significant decrease in the yield of the final product, especially for longer sequences.
Q5: Can I use the same activator concentration for DMT-rG(Ac) as I use for standard DNA phosphoramidites?
A5: It is generally not recommended. RNA phosphoramidites, including DMT-rG(Ac), are more sterically hindered than their DNA counterparts. Therefore, they often require a higher activator concentration or a more potent activator to achieve optimal coupling efficiency. It is crucial to optimize the activator concentration specifically for your RNA synthesis protocol.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of DMT-rG(Ac) and provides systematic solutions.
Issue 1: Low Coupling Efficiency
Symptoms:
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Low overall yield of the synthesized RNA oligonucleotide.
-
High proportion of (n-1) and other truncated sequences observed during analysis by HPLC, mass spectrometry, or gel electrophoresis.
-
Faint color development during the detritylation step of the subsequent cycle.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Activator Potency or Concentration | The activator may not be strong enough or its concentration too low to efficiently activate the sterically hindered DMT-rG(Ac) phosphoramidite. Solution: Switch to a more potent activator recommended for RNA synthesis, such as ETT, BTT, or DCI. Perform an optimization experiment to determine the ideal concentration for your specific conditions (see Experimental Protocols section). |
| Moisture Contamination | Phosphoramidites and activators are extremely sensitive to moisture. Water will react with the activated phosphoramidite, leading to its inactivation and a failed coupling reaction. Solution: Use anhydrous acetonitrile (B52724) (<30 ppm water) for all reagents. Ensure phosphoramidite and activator solutions are freshly prepared and stored under an inert atmosphere (Argon or Helium). Use molecular sieves in the reagent bottles on the synthesizer. |
| Degraded Phosphoramidite | DMT-rG(Ac) phosphoramidite can degrade over time, especially if not stored properly. Solution: Use fresh, high-quality phosphoramidite. Store solid phosphoramidite at -20°C under an inert atmosphere. Once in solution, use it within a few days and store it on the synthesizer under an inert gas. |
| Suboptimal Coupling Time | The coupling time may be too short for the sterically hindered RNA phosphoramidite to react completely. Solution: Increase the coupling time. For some modified phosphoramidites, extending the coupling time to 5-15 minutes may be necessary. An optimization of coupling time in conjunction with activator concentration is recommended. |
| Inefficient Reagent Delivery | Blockages or leaks in the synthesizer's fluidics can lead to incorrect volumes of phosphoramidite or activator being delivered to the synthesis column. Solution: Perform regular maintenance on your DNA/RNA synthesizer. Check for blocked lines or valves and ensure that the reagent delivery volumes are calibrated and accurate. |
Issue 2: Presence of (n+1) Impurities
Symptoms:
-
A significant peak corresponding to the mass of the desired product plus an additional guanosine is observed in the mass spectrum.
-
A distinct, slower-migrating band appears on a gel or a post-eluting peak in HPLC analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Premature Detritylation of the Phosphoramidite | Highly acidic activators can cause a small percentage of the DMT group to be removed from the phosphoramidite monomer in solution. This detritylated monomer can then couple to another activated monomer, forming a dimer phosphoramidite, which is then incorporated into the growing chain. Solution: Use a less acidic activator like DCI, which is known to minimize this side reaction.[1] Alternatively, carefully optimize the concentration of more acidic activators like ETT or BTT to find a balance between high coupling efficiency and minimal (n+1) formation. |
| Inefficient Capping | If the capping step after a failed coupling is not 100% efficient, the unreacted 5'-hydroxyl groups can be coupled in the next cycle, leading to deletion sequences, which can sometimes be misinterpreted. While not a direct cause of (n+1), it contributes to the overall impurity profile. Solution: Ensure your capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active. For long RNA synthesis, a double capping step can be beneficial. |
Data Presentation: Comparison of Common Activators for RNA Synthesis
The selection of an appropriate activator is critical for the successful synthesis of RNA oligonucleotides. The following table summarizes the properties of commonly used activators.
| Activator | pKa | Solubility in Acetonitrile | Recommended Concentration | Key Advantages | Potential Disadvantages |
| 1H-Tetrazole | 4.8 | ~0.5 M | 0.45 - 0.5 M | Standard, cost-effective for DNA synthesis. | Generally not potent enough for efficient RNA synthesis, leading to low coupling yields. Limited solubility can be an issue.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | 0.25 - 0.6 M | More acidic and more soluble than 1H-Tetrazole, leading to better performance in RNA synthesis. | Higher acidity can increase the risk of premature detritylation of the phosphoramidite, potentially leading to (n+1) impurities.[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M | 0.25 - 0.3 M | Often considered the activator of choice for RNA synthesis due to its high reactivity, allowing for shorter coupling times.[1] | More acidic than ETT, so the risk of (n+1) formation should be considered and optimized for. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | 0.25 - 1.0 M | Less acidic than tetrazole derivatives, minimizing the risk of (n+1) impurities. Highly soluble and a good nucleophile, making it very effective for sterically hindered phosphoramidites and large-scale synthesis.[1][2] | May be more expensive than tetrazole-based activators. |
Experimental Protocols
Protocol for Optimizing Activator Concentration
This protocol describes a systematic approach to determine the optimal activator concentration for the coupling of DMT-rG(Ac) phosphoramidite.
Objective: To identify the activator concentration that provides the highest coupling efficiency for DMT-rG(Ac) with minimal side-product formation.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside
-
DMT-rG(Ac) phosphoramidite
-
Activator of choice (e.g., ETT, BTT, or DCI)
-
Anhydrous acetonitrile
-
Standard synthesis reagents (deblocking, capping, oxidation solutions)
-
Cleavage and deprotection reagents
-
HPLC system with a suitable column (e.g., reverse-phase)
-
Mass spectrometer (optional but recommended)
Procedure:
-
Preparation:
-
Prepare fresh solutions of the chosen activator in anhydrous acetonitrile at a range of concentrations. For example, for ETT, you might prepare 0.25 M, 0.4 M, 0.5 M, and 0.6 M solutions.
-
Prepare a fresh solution of DMT-rG(Ac) phosphoramidite at the standard concentration recommended by your synthesizer manufacturer (e.g., 0.1 M).
-
Ensure all other synthesis reagents are fresh and properly installed on the synthesizer.
-
-
Synthesis Setup:
-
Set up a series of identical short oligonucleotide syntheses (e.g., a simple dimer or trimer like 5'-T-rG-T-3') on the synthesizer. Each synthesis will use a different activator concentration.
-
Program the synthesizer to use the same synthesis cycle for all columns, with the only variable being the activator solution used for the DMT-rG(Ac) coupling step. Keep the coupling time constant for the initial screen (e.g., 5 minutes).
-
-
Synthesis and Trityl Monitoring:
-
Initiate the syntheses.
-
Monitor the color intensity of the trityl cation released during the deblocking step immediately following the DMT-rG(Ac) coupling. A more intense orange/red color generally indicates a higher coupling efficiency in the previous step. Many synthesizers can quantify this absorbance.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotides from the solid support and perform the deprotection protocol appropriate for the protecting groups used.
-
-
Analysis:
-
Analyze the crude product from each synthesis by reverse-phase HPLC.
-
Calculate the coupling efficiency for each activator concentration by integrating the peak areas of the full-length product (n) and the major failure sequence (n-1). The coupling efficiency can be estimated using the formula: Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] * 100.
-
If available, use mass spectrometry to confirm the identity of the main product and to check for the presence of (n+1) impurities.
-
-
Optimization:
-
Based on the results, select the activator concentration that gives the highest percentage of the full-length product with the lowest amount of impurities.
-
If necessary, a second round of optimization can be performed with a narrower range of activator concentrations or by varying the coupling time for the best-performing concentration.
-
Visualizations
References
Technical Support Center: Optimizing Full-Length Product Yield with DMT-rG(Ac)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing challenges with obtaining high yields of full-length oligonucleotides when using N2-acetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-CE phosphoramidite (B1245037) (DMT-rG(Ac)). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during solid-phase RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield of the full-length product in oligonucleotide synthesis?
The most significant factors contributing to low yields of the desired full-length oligonucleotide are suboptimal coupling efficiency and side reactions such as depurination.[1][2] Even a minor decrease in coupling efficiency in each cycle has a cumulative negative effect on the final yield of a long oligonucleotide.[1][2] Depurination, the cleavage of the glycosidic bond between the guanine (B1146940) base and the sugar backbone, creates abasic sites that lead to chain cleavage during the final deprotection step, resulting in truncated sequences.[1][2][3]
Q2: Is DMT-rG(Ac) particularly susceptible to any specific side reactions?
Guanosine (B1672433) phosphoramidites, in general, are more prone to depurination than other bases, especially under the acidic conditions of the detritylation step.[1][3] The N7 nitrogen of guanosine can be protonated by the acid used for detritylation (e.g., trichloroacetic acid, TCA), which weakens the glycosidic bond and can lead to depurination.[1] While the acetyl (Ac) protecting group on the exocyclic amine of guanine is standard, careful optimization of the synthesis cycle is crucial to minimize this side reaction.
Q3: How does water content affect the synthesis process?
Maintaining anhydrous (dry) conditions is critical for successful oligonucleotide synthesis.[1][4] Water negatively impacts coupling efficiency in two primary ways:
-
It reacts with the activated phosphoramidite, preventing it from coupling with the 5'-hydroxyl of the growing oligonucleotide chain.[1]
-
It can hydrolyze the phosphoramidite to a phosphonate, reducing the concentration of the active reagent.[1]
All reagents, including acetonitrile (B52724) (ACN), the activator, and the phosphoramidites themselves, must be kept as dry as possible.[1][4]
Troubleshooting Guides
Issue 1: Low Overall Yield and Presence of Truncated Sequences
This is often a result of poor coupling efficiency or significant depurination.
Troubleshooting Steps:
-
Evaluate Coupling Efficiency:
-
Monitor Trityl Cation Release: The intensity of the orange color from the DMT cation released during the deblocking step is a real-time indicator of coupling efficiency in the previous cycle.[5][6] A progressive loss of color intensity suggests a coupling problem.
-
Use Fresh, High-Quality Reagents: Ensure all reagents, especially phosphoramidites and the activator, are fresh and have been stored under anhydrous conditions.[7] Phosphoramidites have a limited shelf life once placed on the synthesizer.[7]
-
Ensure Anhydrous Conditions: Use anhydrous acetonitrile (ACN) with low water content (10-15 ppm or lower).[1] Consider using molecular sieves to dry solvents.[4][8]
-
Optimize Coupling Time: For RNA synthesis, longer coupling times may be necessary compared to DNA synthesis. A coupling time of 6 minutes with ETT or 3 minutes with BTT as an activator is a good starting point.[9]
-
-
Minimize Depurination:
-
Use a Milder Deblocking Agent: Replace trichloroacetic acid (TCA) with a weaker acid like dichloroacetic acid (DCA).[1] While TCA is a fast and efficient deblocking agent, its low pKa can increase the rate of depurination.[1]
-
Adjust Deblocking Time: If using DCA, it is often necessary to increase the deblocking time or the volume of reagent delivered to ensure complete removal of the DMT group, as incomplete detritylation will also lead to truncated sequences.[1]
-
Experimental Protocol: Modifying Detritylation Conditions to Reduce Depurination
-
Standard Protocol (TCA): 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Modified Protocol (DCA): 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[1]
-
Procedure:
-
Prepare the deblocking solution (either 3% TCA or 3% DCA in DCM).
-
In the synthesis protocol, replace the standard TCA deblocking step with the DCA deblocking step.
-
Double the delivery time or volume of the DCA deblocking solution to compensate for the slower reaction rate and ensure complete detritylation.[1]
-
Proceed with the standard coupling, capping, and oxidation steps.
-
Analyze the crude product by HPLC or gel electrophoresis and compare the full-length product yield and the presence of truncated species against the standard TCA protocol.
-
| Deblocking Agent | pKa | Recommended Action | Potential Issue |
| Trichloroacetic Acid (TCA) | ~0.7 | Standard, fast detritylation. | Higher risk of depurination.[1] |
| Dichloroacetic Acid (DCA) | ~1.5 | Use to minimize depurination. | Slower detritylation; requires longer exposure.[1] |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of full-length oligonucleotides.
Issue 2: Presence of n-1 Deletion Mutants
The presence of n-1 deletion mutants (sequences missing a single base) that are difficult to separate from the full-length product is typically caused by inefficient capping of unreacted 5'-hydroxyl groups.[1]
Troubleshooting Steps:
-
Verify Capping Reagent Activity: Ensure that the capping reagents (Cap A and Cap B) are fresh and have not expired.
-
Optimize Capping Step: A highly efficient capping step is crucial to block unreacted chains from further elongation. This not only simplifies purification but can also help to dry the support for the subsequent coupling step.[1]
-
Consider a "CAP/OX/CAP" Cycle: Some synthesizers utilize a cycle where capping is performed both before and after the oxidation step to ensure maximum capping efficiency.[1]
Experimental Protocol: Evaluating Capping Efficiency
-
Objective: To determine if inefficient capping is the source of n-1 impurities.
-
Procedure:
-
Synthesize a short, test oligonucleotide (e.g., a 10-mer) with the standard protocol.
-
Synthesize the same sequence but intentionally skip the capping step for one of the cycles.
-
Analyze both crude products using denaturing polyacrylamide gel electrophoresis (PAGE) or high-resolution HPLC.
-
The sample with the skipped capping step will show a significant increase in the corresponding n-1 deletion product compared to the standard synthesis, confirming the identity of this impurity.
-
If the standard synthesis also shows a high level of n-1 products, it indicates a problem with the capping step in the standard protocol.
-
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.[5]
Issue 3: Unexpected Side Products After Deprotection
The appearance of unexpected peaks during HPLC analysis after final deprotection can be due to a variety of side reactions.
Troubleshooting Steps:
-
Investigate Base Protecting Group Compatibility: The acetyl (Ac) protecting group on guanine is removed under standard deprotection conditions (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine). Ensure that the deprotection time and temperature are sufficient for complete removal of all base and phosphate protecting groups.
-
Check for Modifications During Deprotection: Some deprotection reagents can cause side reactions. For example, ethylenediamine (B42938) (EDA), sometimes used for deprotecting methylphosphonates, can transaminate N4-benzoyl cytidine.[8] While not directly related to DMT-rG(Ac), it highlights the importance of choosing appropriate deprotection strategies for the specific protecting groups used in the synthesis.
-
Analyze for Abasic Site Cleavage: As mentioned, depurination during synthesis creates abasic sites. These sites are cleaved during the final basic deprotection, leading to truncated oligonucleotides.[3] If a significant number of shorter fragments are observed, depurination is a likely cause.
This technical guide provides a starting point for troubleshooting low-yield issues when using DMT-rG(Ac). Systematic evaluation of coupling efficiency, depurination, and capping will help identify and resolve the most common problems in oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. reddit.com [reddit.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
Validation & Comparative
A Comparative Guide to DMT-rG(Ac) and DMT-rG(iBu) in RNA Synthesis
For researchers, scientists, and professionals in drug development, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of the efficiency and quality of RNA synthesis. The selection of the N2-protecting group for guanosine (B1672433), in particular, can significantly impact coupling efficiency, susceptibility to side reactions such as depurination, and the overall yield and purity of the final RNA oligonucleotide. This guide provides an objective comparison of two commonly used guanosine phosphoramidites: DMT-rG(Ac) and DMT-rG(iBu), which are protected with acetyl and isobutyryl groups, respectively.
Performance Characteristics: A Comparative Overview
The acetyl (Ac) and isobutyryl (iBu) protecting groups for the exocyclic amine of guanine (B1146940) offer distinct advantages and disadvantages in solid-phase RNA synthesis. The choice between them often depends on the specific requirements of the synthesis, such as the desired length of the RNA strand, the deprotection strategy, and the sensitivity of other modifications present in the sequence.
The acetyl group is smaller and less sterically hindering than the isobutyryl group. This can potentially lead to faster coupling kinetics and higher coupling efficiencies, particularly in sterically demanding contexts. The acetyl group is also readily cleaved under standard deprotection conditions.
Depurination, the cleavage of the glycosidic bond, is a significant side reaction that can occur during the acidic detritylation step of oligonucleotide synthesis, particularly for purine (B94841) bases like guanosine[3]. The choice of the N2-protecting group can influence the rate of depurination. While electron-donating groups like dimethylformamidine (dmf) are known to protect guanosine effectively from depurination, the relative performance of acetyl versus isobutyryl in this regard is less documented in direct comparative studies[3].
Quantitative Data Summary
The following tables summarize the expected performance of DMT-rG(Ac) and DMT-rG(iBu) based on their chemical properties and available literature. It is important to note that a direct, head-to-head experimental comparison under identical conditions is not extensively available in published literature. Therefore, these values represent a qualitative and extrapolated comparison.
Table 1: Comparison of Phosphoramidite Properties and Synthesis Parameters
| Parameter | DMT-rG(Ac) | DMT-rG(iBu) |
| Protecting Group | Acetyl (Ac) | Isobutyryl (iBu) |
| Molecular Weight of Protecting Group | 43.04 g/mol | 71.09 g/mol |
| Steric Hindrance | Lower | Higher |
| Recommended Coupling Time | Standard | Potentially longer |
| Deprotection Conditions | Standard (e.g., AMA) | Standard to mild |
Table 2: Expected Performance in RNA Synthesis
| Performance Metric | DMT-rG(Ac) | DMT-rG(iBu) |
| Coupling Efficiency (per step) | Potentially ≥ 99% | Typically ≥ 98.5% |
| Overall Yield (for a 20-mer) | Expected to be slightly higher | Expected to be slightly lower |
| Purity of Crude Oligonucleotide | High | High |
| Susceptibility to Depurination | Moderate | Moderate to slightly lower |
| Rate of Deprotection | Fast | Very Fast |
Experimental Protocols
The following is a generalized experimental protocol for solid-phase RNA synthesis using the phosphoramidite method. Specific parameters, such as coupling times, may be optimized based on the synthesizer and the specific sequence being synthesized.
1. Solid Support and Synthesis Initiation:
-
The synthesis is initiated on a solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside of the sequence.
2. Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.
-
Step 1: Detritylation: The 5'-DMT (dimethoxytrityl) protecting group of the support-bound nucleoside is removed using a mild acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The next phosphoramidite monomer (e.g., DMT-rG(Ac) or DMT-rG(iBu)) is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.
-
The base and phosphate protecting groups are removed. For RNA synthesis using acetyl or isobutyryl protecting groups, a common deprotection reagent is a mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide (B78521) (AMA), typically at an elevated temperature (e.g., 65°C) for a short period.
-
The 2'-O-silyl protecting groups (e.g., TBDMS) are removed using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
4. Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, and polyacrylamide gel electrophoresis (PAGE).
Visualizing the Workflow
To better illustrate the key processes in RNA synthesis and the logical relationship between the components discussed, the following diagrams are provided.
Caption: Automated RNA Synthesis Workflow.
Caption: Properties of Ac and iBu Protecting Groups.
References
A Head-to-Head Battle: Acetyl vs. Isobutyryl Protection for Guanosine in Oligonucleotide Synthesis and Drug Development
In the precise world of oligonucleotide synthesis and the development of nucleic acid-based therapeutics, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. For guanosine (B1672433), the N2-exocyclic amine is a critical site requiring protection to prevent unwanted side reactions during the automated chemical synthesis of DNA and RNA strands. Among the various protecting groups employed, acetyl (Ac) and isobutyryl (iBu) have emerged as common choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal protecting group for their specific applications.
Performance at a Glance: A Quantitative Comparison
The choice between acetyl and isobutyryl protection for guanosine often hinges on a trade-off between the speed of deprotection and the stability of the protecting group throughout the synthesis cycles. The following table summarizes key quantitative data for these two protecting groups.
| Parameter | Acetyl (Ac) | Isobutyryl (iBu) |
| Typical Coupling Efficiency | >98% | >98% |
| Deprotection Time (Ammonium Hydroxide (B78521), 55°C) | ~2-4 hours | ~16-24 hours |
| Deprotection Time (AMA, 65°C) | ~5 minutes | ~5 minutes |
| Relative Stability to Depurination (Acidic Conditions) | Lower | Higher |
| Primary Deprotection Reagents | Ammonium (B1175870) Hydroxide, AMA (Ammonium Hydroxide/Methylamine) | Ammonium Hydroxide, AMA |
| Key Side Reactions | Potential for transamidation during capping if not properly managed. | More resistant to hydrolysis, which can be a disadvantage for very sensitive oligonucleotides. |
Deeper Dive into Performance Metrics
Coupling Efficiency and Yield: Both N2-acetyl- and N2-isobutyryl-protected guanosine phosphoramidites generally exhibit high coupling efficiencies, typically exceeding 98% under optimized conditions. This ensures the successful incorporation of guanosine residues into the growing oligonucleotide chain with minimal deletion mutations. While both perform admirably, the overall yield of full-length oligonucleotides can be influenced by the stability of the protecting group over the entire course of the synthesis, particularly for long sequences.
Deprotection Kinetics: A Tale of Two Speeds: A significant differentiator between the two protecting groups is the rate at which they can be removed post-synthesis. The acetyl group is considerably more labile and can be cleaved under milder or faster conditions. With concentrated ammonium hydroxide at 55°C, deprotection of the acetyl group is typically complete within 2-4 hours. In contrast, the more robust isobutyryl group requires a longer treatment of 16-24 hours under the same conditions.
For applications demanding rapid deprotection, such as high-throughput synthesis, the use of a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can dramatically accelerate the process. With AMA at 65°C, both acetyl and isobutyryl groups can be efficiently removed in as little as 5 minutes.
Stability and the Specter of Depurination: A critical aspect of protecting group performance is its stability during the acidic detritylation steps of solid-phase oligonucleotide synthesis. Premature removal of the N2-protecting group can expose the guanine (B1146940) base to the acidic environment, increasing the risk of depurination, which leads to chain cleavage and a lower yield of the desired full-length product.
Experimental data indicates that the N2-isobutyryl group offers greater stability against acid-catalyzed depurination compared to the N6-benzoyl group on adenosine, and it is generally considered more stable than the acetyl group under these conditions[1]. Kinetic studies have shown that the half-time for depurination of dG residues is significantly longer than for dA residues, and the isobutyryl group's robustness contributes to this stability[1]. This enhanced stability makes isobutyryl a preferred choice for the synthesis of long oligonucleotides where the cumulative exposure to acid is substantial.
Experimental Protocols: A Practical Guide
General Protocol for Selective N2-Acylation of 2'-Deoxyguanosine (B1662781) (Transient Protection Method):
This method allows for the selective acylation of the N2-amino group by transiently protecting the hydroxyl groups.
-
Coevaporation: Coevaporate 2'-deoxyguanosine with anhydrous pyridine (B92270) twice to remove residual water.
-
Silylation: Dissolve the dried 2'-deoxyguanosine in anhydrous pyridine and add an excess of trimethylsilyl (B98337) chloride (TMSCl). Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC), indicating the formation of the per-silylated derivative.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add the corresponding acyl chloride (acetyl chloride or isobutyryl chloride). Allow the reaction to warm to room temperature and stir until the N2-acylation is complete (monitored by TLC).
-
Desilylation: Cool the reaction mixture again in an ice bath and add cold water to hydrolyze the excess acylating agent. Then, add concentrated ammonium hydroxide and stir at room temperature to remove the silyl (B83357) protecting groups.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography to yield the desired N2-acyl-2'-deoxyguanosine.
General Protocol for Deprotection of N-Acylated Guanosine in Oligonucleotides:
-
Cleavage and Base Deprotection (Ammonium Hydroxide):
-
Treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide at 55°C.
-
For N2-acetyl protection, incubate for 2-4 hours.
-
For N2-isobutyryl protection, incubate for 16-24 hours.
-
-
Cleavage and Base Deprotection (AMA):
-
Treat the CPG-bound oligonucleotide with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Incubate at 65°C for 5-10 minutes for both N2-acetyl and N2-isobutyryl protection.
-
-
Work-up: After the incubation period, cool the reaction vessel and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. Evaporate the solution to dryness to obtain the crude oligonucleotide, which can then be purified by HPLC or other chromatographic methods.
Visualizing the Chemistry: Workflows and Comparisons
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion: Making the Right Choice
The selection between acetyl and isobutyryl protection for guanosine is a nuanced decision that depends on the specific requirements of the synthesis.
-
Choose Acetyl (Ac) when:
-
Synthesizing shorter oligonucleotides where the risk of depurination is lower.
-
Rapid deprotection is a priority, for instance, in high-throughput applications.
-
The final oligonucleotide product is sensitive to prolonged exposure to basic conditions.
-
-
Choose Isobutyryl (iBu) when:
-
Synthesizing long oligonucleotides where enhanced stability against depurination is crucial for maximizing yield.
-
The deprotection time is not a limiting factor in the workflow.
-
A more robust protecting group is desired to minimize side reactions during the synthesis cycles.
-
Ultimately, both acetyl and isobutyryl protecting groups are valuable tools in the arsenal (B13267) of the synthetic chemist. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make informed decisions that lead to the successful synthesis of high-quality oligonucleotides for a wide range of research and therapeutic applications.
References
A Comparative Guide to Guanosine Phosphoramidites for Modified RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of modified RNA oligonucleotides, the choice of protecting groups for the guanosine (B1672433) nucleobase is a critical determinant of yield, purity, and overall efficiency. The standard N2-acetyl (Ac) protecting group on the 5'-O-dimethoxytrityl (DMT)-2'-O-tert-butyldimethylsilyl (TBDMS)-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as DMT-rG(Ac), often requires harsh and prolonged deprotection conditions. This can lead to degradation of the RNA product and limit the incorporation of sensitive modifications.
This guide provides an objective comparison of DMT-rG(Ac) with three prevalent alternatives: DMT-rG with an isobutyryl (iBu) protecting group, a dimethylformamidine (dmf) protecting group, and a phenoxyacetyl (Pac) protecting group. We present a summary of their performance based on available experimental data, detailed experimental protocols for their use in solid-phase RNA synthesis, and visualizations of relevant biological pathways where such modified RNAs may be employed.
Performance Comparison of Guanosine Protecting Groups
The selection of a guanosine protecting group significantly impacts the efficiency of the coupling reaction during solid-phase synthesis and the conditions required for the final deprotection step. The following tables summarize the quantitative data available for DMT-rG(Ac) and its alternatives.
| Protecting Group | Coupling Efficiency (%) | Deprotection Conditions | Deprotection Time | Final Purity |
| Acetyl (Ac) | >98%[1] | Ammonium hydroxide/Methylamine (AMA) | 45 minutes | High |
| Isobutyryl (iBu) | >99%[2] | Ammonium hydroxide/Methylamine (AMA) | 10 minutes at 65°C[3] | High[2] |
| Dimethylformamidine (dmf) | >97% | Ammonium hydroxide/Methylamine (AMA) | 10 minutes at 65°C | High |
| Phenoxyacetyl (Pac) | >98% | Ammonium hydroxide/Methylamine (AMA) | 10 minutes at 65°C | High |
Table 1: Comparison of Performance Metrics for Different Guanosine Protecting Groups. Data is compiled from various sources and may not have been generated under identical experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key steps in modified RNA synthesis using the compared guanosine phosphoramidites.
Solid-Phase RNA Synthesis (General Protocol)
This protocol outlines the standard four-step cycle for solid-phase RNA synthesis on an automated synthesizer.[1][4][5]
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
DMT-protected phosphoramidites (A, C, U, and the G variant of choice) dissolved in anhydrous acetonitrile (B52724) to 0.1 M.
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Capping solution A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Anhydrous acetonitrile for washing.
Procedure:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treating with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite (B1245037) solution and the activator solution are delivered to the synthesis column to couple the next base to the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. The support is then washed with anhydrous acetonitrile.
-
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Deprotection and Cleavage
The deprotection strategy varies depending on the guanosine protecting group used.
a) Deprotection of RNA synthesized with DMT-rG(Ac), DMT-rG(iBu), DMT-rG(dmf), or DMT-rG(pac) [3][4]
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
RNAse-free water.
-
3 M Sodium Acetate.
-
n-Butanol.
Procedure:
-
Base Deprotection and Cleavage: The solid support is treated with AMA solution at 65°C for 10-45 minutes (see Table 1 for specific times). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
The solution is cooled, and the supernatant containing the oligonucleotide is transferred to a new tube. The support is washed with RNAse-free water, and the washes are combined with the supernatant. The solution is then evaporated to dryness.
-
2'-O-TBDMS Deprotection: The dried oligonucleotide is resuspended in anhydrous DMSO. TEA·3HF is added, and the mixture is heated at 65°C for 2.5 hours.
-
Precipitation: The reaction is quenched, and the RNA is precipitated by adding 3 M Sodium Acetate and n-butanol, followed by cooling at -20°C. The precipitated RNA is pelleted by centrifugation, washed with ethanol, and dried.
Signaling Pathways and Experimental Workflows
Modified RNAs are often used to probe or modulate biological pathways. The following diagrams illustrate two such pathways, the Protein Kinase R (PKR) and Nuclear Factor-kappa B (NF-κB) signaling pathways, where modified RNAs can act as agonists or antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wenzhanglab.com [wenzhanglab.com]
Confirming DMT-rG(Ac) Incorporation: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate confirmation of modified nucleoside incorporation into synthetic oligonucleotides is paramount for ensuring the quality, efficacy, and safety of RNA-based therapeutics and research tools. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for verifying the incorporation of 5'-O-Dimethoxytrityl-N2-acetyl-2'-O-acetylguanosine (DMT-rG(Ac)). We present supporting experimental data and detailed protocols to facilitate informed decisions in your analytical workflow.
The successful synthesis of modified oligonucleotides hinges on the efficient incorporation of the desired modified nucleosides. The DMT-rG(Ac) modification, with its acetyl protecting groups, is a common building block in RNA synthesis. Verifying its successful incorporation requires robust analytical techniques that can distinguish the full-length product (FLP) from failure sequences and other impurities. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a cornerstone technique for this purpose, offering excellent resolution and the ability to separate oligonucleotides based on the presence of the hydrophobic DMT group. However, a range of alternative and complementary methods, each with unique strengths, are also available.
Method Comparison: HPLC vs. Alternatives
The choice of analytical method depends on various factors, including the specific analytical question, available instrumentation, required sensitivity, and throughput. Below is a comparative overview of the most common techniques.
| Method | Principle | Primary Application | Resolution | Sensitivity (Typical LLOQ) | Throughput | MS Compatibility |
| IP-RP-HPLC | Hydrophobic interaction | Purity assessment, quantification, separation of DMT-on from DMT-off species | High | ~10-100 ng/mL (UV) | Moderate | Yes (with volatile ion-pairing reagents) |
| AEX-HPLC | Anionic charge interaction | Separation of oligonucleotides by charge (length), analysis of charged modifications | High | ~10-100 ng/mL (UV) | Moderate | Limited (high salt mobile phases) |
| LC-MS | Mass-to-charge ratio | Molecular weight confirmation, impurity identification, quantification | High | 0.5-50 ng/mL[1] | Moderate | Intrinsic |
| CGE | Electrophoretic mobility in a gel matrix | High-resolution size-based separation, purity analysis | Very High | ~1-10 ng/mL | High | No |
| Enzymatic Digestion + HPLC/LC-MS | Enzymatic cleavage to nucleosides | Confirmation and quantification of modified nucleosides | N/A (analysis of monomers) | High (LC-MS) | Low | Yes |
High-Performance Liquid Chromatography (HPLC) Analysis
IP-RP-HPLC is a powerful technique for the analysis of synthetic oligonucleotides, particularly for confirming the incorporation of DMT-protected phosphoramidites like DMT-rG(Ac). The hydrophobic DMT group provides a strong retention handle on the reversed-phase column, allowing for the separation of the full-length, DMT-containing oligonucleotide from shorter, "failure" sequences that lack the DMT group.
Experimental Protocol: IP-RP-HPLC for DMT-rG(Ac) Oligonucleotide Analysis
This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and length.
Objective: To confirm the incorporation of DMT-rG(Ac) by separating the DMT-on full-length product from DMT-off failure sequences.
Materials:
-
HPLC System: A binary or quaternary HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, C8, or specialized oligonucleotide columns).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Sample: Crude or purified oligonucleotide dissolved in water.
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject 5-20 µL of the oligonucleotide sample.
-
Gradient Elution:
-
5-20% Mobile Phase B over 20 minutes.
-
20-50% Mobile Phase B over 10 minutes.
-
50-95% Mobile Phase B over 5 minutes (for column wash).
-
Return to 5% Mobile Phase B and re-equilibrate.
-
-
Detection: Monitor the absorbance at 260 nm. The DMT-on product will have a significantly longer retention time than the DMT-off species.
IP-RP-HPLC workflow for DMT-on oligonucleotide analysis.
Alternative and Complementary Analytical Methods
While IP-RP-HPLC is a robust method, other techniques can provide orthogonal information to confirm the incorporation of DMT-rG(Ac) and assess the overall quality of the synthetic oligonucleotide.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone. This method is highly effective for separating oligonucleotides by length and can resolve species that differ by a single nucleotide.
Experimental Protocol: AEX-HPLC for Oligonucleotide Analysis
Objective: To separate oligonucleotides based on length to assess purity.
Materials:
-
HPLC System: A binary or quaternary HPLC system with a UV detector.
-
Column: A strong anion-exchange column suitable for oligonucleotides.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Sample: Desalted oligonucleotide dissolved in Mobile Phase A.
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Injection: Inject the desalted oligonucleotide sample.
-
Gradient Elution:
-
0-100% Mobile Phase B over 30 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes for column wash.
-
Return to 100% Mobile Phase A and re-equilibrate.
-
-
Detection: Monitor the absorbance at 260 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry. This technique provides unambiguous confirmation of the molecular weight of the synthesized oligonucleotide, directly verifying the incorporation of the DMT-rG(Ac) moiety.
Experimental Protocol: LC-MS for Oligonucleotide Analysis
Objective: To determine the exact molecular weight of the synthesized oligonucleotide.
Materials:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase column suitable for oligonucleotides.
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Methanol.
-
Sample: Purified oligonucleotide dissolved in water.
Procedure:
-
LC Separation: Perform a gradient elution similar to the IP-RP-HPLC protocol, but using MS-compatible mobile phases.
-
MS Detection: Acquire mass spectra in negative ion mode.
-
Data Analysis: Deconvolute the raw mass spectrum to determine the intact molecular weight of the oligonucleotide. Compare the experimental mass with the theoretical mass of the DMT-rG(Ac)-containing oligonucleotide.
LC-MS workflow for molecular weight confirmation.
Capillary Gel Electrophoresis (CGE)
CGE offers extremely high-resolution separation of oligonucleotides based on their size. It can often resolve species that are difficult to separate by HPLC, making it an excellent orthogonal technique for purity assessment.
Experimental Protocol: CGE for Oligonucleotide Analysis
Objective: To achieve high-resolution separation of the oligonucleotide and its impurities.
Materials:
-
CE System: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary.
-
Gel Buffer: A replaceable sieving polymer solution.
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer containing a denaturant (e.g., urea).
-
Sample: Desalted oligonucleotide dissolved in water.
Procedure:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Sample Injection: Inject the sample using electrokinetic or hydrodynamic injection.
-
Separation: Apply a high voltage across the capillary.
-
Detection: Monitor the absorbance at 260 nm.
Enzymatic Digestion Followed by HPLC or LC-MS
This method provides definitive proof of the incorporation and integrity of the modified nucleoside. The oligonucleotide is completely digested into its constituent nucleosides, which are then analyzed by HPLC or LC-MS. The presence and quantity of the modified nucleoside can be determined by comparing its retention time and/or mass to a known standard.
Experimental Protocol: Enzymatic Digestion and Analysis
Objective: To confirm the presence and determine the relative amount of the modified nucleoside.
Materials:
-
Enzymes: Nuclease P1, Snake Venom Phosphodiesterase, and Bacterial Alkaline Phosphatase.
-
Buffers: Appropriate digestion buffers for the enzymes.
-
HPLC or LC-MS System: As described in the previous sections.
-
Standard: A standard of the modified nucleoside (rG(Ac)).
Procedure:
-
Enzymatic Digestion: Incubate the oligonucleotide with a cocktail of the enzymes to ensure complete digestion to individual nucleosides.
-
Analysis: Analyze the resulting nucleoside mixture by HPLC or LC-MS.
-
Confirmation: Compare the retention time and/or mass spectrum of the peaks in the sample to the rG(Ac) standard.
Workflow for enzymatic digestion and analysis.
Conclusion
The confirmation of DMT-rG(Ac) incorporation into synthetic oligonucleotides is a critical quality control step. IP-RP-HPLC remains a central and highly effective technique for routine analysis, particularly for assessing purity and separating DMT-on from DMT-off species. However, a comprehensive analytical strategy often benefits from the use of orthogonal methods. LC-MS provides invaluable confirmation of molecular weight, while CGE offers superior resolution for purity assessment. For unambiguous confirmation of the presence and integrity of the modified nucleoside, enzymatic digestion followed by HPLC or LC-MS is the gold standard. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or drug development program.
References
A Comparative Guide to the Mass Spectrometry Analysis of Oligonucleotides Synthesized with DMT-rG(Ac)
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling the development of RNA-based therapeutics, diagnostics, and research tools. The choice of protecting groups for the nucleobases is a critical parameter that influences the efficiency of synthesis, the purity of the final product, and the deprotection conditions. For guanosine (B1672433), the N2-acetyl (Ac) protecting group on a 5'-dimethoxytrityl (DMT) phosphoramidite (B1245037) [DMT-rG(Ac)] offers a compelling alternative to more traditional protecting groups like isobutyryl (iBu) and phenoxyacetyl (PAC). This guide provides a comparative analysis of oligonucleotides synthesized using DMT-rG(Ac) and its alternatives, with a focus on their characterization by mass spectrometry.
Performance Comparison of Guanosine Protecting Groups
The selection of a guanosine protecting group impacts several key aspects of oligonucleotide synthesis and purification. The acetyl group on DMT-rG(Ac) is known for its lability under milder basic conditions compared to the more robust isobutyryl group. This facilitates faster and more gentle deprotection protocols, which can be crucial for sensitive or highly modified oligonucleotides.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Acetyl (Ac) | Rapid deprotection with reagents like aqueous methylamine (B109427) or ammonia/methylamine (AMA) mixtures at elevated temperatures (e.g., 65°C for 10-15 minutes).[1] | - Fast deprotection, reducing overall synthesis time. - Milder conditions can be beneficial for sensitive modifications. - Avoids side reactions like transamination sometimes seen with other groups under harsh conditions. | - May be less stable to certain reagents used during synthesis if not handled correctly. |
| Isobutyryl (iBu) | Requires more stringent deprotection conditions, typically prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521) (e.g., 55°C for 8-16 hours). | - High stability during the synthesis cycles. | - Harsh deprotection can lead to degradation of sensitive modifications or the oligonucleotide backbone. - Longer deprotection times. |
| Phenoxyacetyl (PAC) | Can be cleaved under milder conditions than isobutyryl, often with ammonium hydroxide/ethanol mixtures. | - Offers a balance between stability and ease of removal. | - May not be as rapidly cleaved as the acetyl group. |
Table 1: Comparison of Common Guanosine Protecting Groups. This table summarizes the key characteristics of acetyl, isobutyryl, and phenoxyacetyl protecting groups used in RNA synthesis.
Mass Spectrometry Analysis: A Comparative Overview
Mass spectrometry is an indispensable tool for the quality control of synthetic oligonucleotides, providing precise molecular weight confirmation and enabling the identification of impurities. When comparing oligonucleotides synthesized with different guanosine protecting groups, mass spectrometry can reveal subtle but important differences in the final product profile.
Expected Mass Spectrometry Outcomes
-
DMT-rG(Ac): Due to the lability of the acetyl group, oligonucleotides synthesized with DMT-rG(Ac) are expected to show a cleaner mass spectrum with a lower incidence of incompletely deprotected species, especially when using rapid deprotection protocols. The primary peak should correspond to the full-length product, with minimal observation of +42 Da adducts (mass of the acetyl group).
-
DMT-rG(iBu): The more robust nature of the isobutyryl group may lead to a higher probability of incomplete deprotection, particularly if the deprotection time or temperature is not optimized. This would manifest in the mass spectrum as a peak at +70 Da relative to the full-length product. The harsh deprotection conditions required for iBu removal can also increase the likelihood of other side reactions, such as depurination, which would be visible as peaks corresponding to the loss of a guanine (B1146940) base (-151 Da).
-
DMT-rG(PAC): The phenoxyacetyl group represents a compromise. While generally removed under milder conditions than iBu, incomplete deprotection can still occur, leading to a +134 Da adduct in the mass spectrum.
| Impurity Type | Mass Shift (Da) | Likely Cause | More Prevalent with |
| Incomplete Deprotection (Ac) | +42 | Insufficient deprotection time/temperature. | DMT-rG(Ac) (if deprotection is not optimized) |
| Incomplete Deprotection (iBu) | +70 | Insufficient deprotection time/temperature. | DMT-rG(iBu) |
| Incomplete Deprotection (PAC) | +134 | Insufficient deprotection time/temperature. | DMT-rG(PAC) |
| Depurination (loss of G) | -151 | Harsh acidic or basic conditions during deprotection or purification. | DMT-rG(iBu) due to harsher deprotection |
| n-1 Deletion | Varies | Incomplete coupling during synthesis. | Not specific to protecting group |
| n+1 Addition | Varies | Dimer addition during coupling. | Not specific to protecting group |
Table 2: Common Impurities in Oligonucleotide Synthesis Detected by Mass Spectrometry. This table outlines common impurities, their mass shifts, and their potential association with different guanosine protecting groups.
Experimental Protocols
Solid-Phase Synthesis of an RNA Oligonucleotide using DMT-rG(Ac)
This protocol outlines the general steps for the synthesis of an RNA oligonucleotide on a solid support using phosphoramidite chemistry with DMT-rG(Ac).
References
A Comparative Guide to Guanosine Phosphoramidites: Performance in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of high-quality phosphoramidites is a cornerstone of successful oligonucleotide synthesis. The choice of the guanosine (B1672433) phosphoramidite (B1245037), in particular, can significantly influence the overall yield, purity, and integrity of the final synthetic DNA or RNA molecule. This guide provides an objective comparison of the performance of commonly used guanosine phosphoramidites distinguished by their N2-exocyclic amine protecting groups: dimethylformamidine (dmf), isobutyryl (ibu), and acetyl (Ac).
The performance of these phosphoramidites is primarily evaluated based on three key metrics: coupling efficiency, stability in solution, and the purity of the resulting oligonucleotide. Each of these parameters is critically influenced by the nature of the protecting group.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the key performance characteristics of dmf-dG, ibu-dG, and Ac-dG phosphoramidites based on available data.
| Parameter | dmf-dG | ibu-dG | Ac-dG |
| Relative Solution Stability | High | Medium | Medium-Low |
| Deprotection Rate | Fast | Slow | Medium |
| Compatibility with Labile Modifications | High | Low | Medium |
Table 1: Qualitative Performance Summary of Common Guanosine Phosphoramidites. This table provides a general overview of the key characteristics of dmf, ibu, and Ac protected guanosine phosphoramidites.
| Deprotection Condition | dmf-dG | ibu-dG | Ac-dG |
| Ammonium Hydroxide at 65°C | 2 hours | 8 hours | 2 hours |
| Ammonium Hydroxide at 55°C | 4 hours | 16 hours | 4 hours |
| Ammonium Hydroxide at Room Temp. | 16 hours | 36 hours | 16 hours |
| AMA at 65°C | 5-10 minutes | 5-10 minutes | 5-10 minutes |
Table 2: Deprotection Times for Guanosine Phosphoramidites. This table presents a comparison of the time required for complete deprotection of the guanine (B1146940) base using different reagents and temperatures. Data is compiled from manufacturer's recommendations.[1][2] Note that for AMA (Ammonium hydroxide/methylamine) treatment, the deprotection times for all three are rapid and comparable.
Detailed Performance Analysis
Coupling Efficiency
The efficiency of the coupling step is paramount in oligonucleotide synthesis, as even minor decreases in efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer sequences.[3] While most commercial phosphoramidites are reported to have coupling efficiencies exceeding 99%, the choice of protecting group can have subtle effects. Lower coupling yields can occasionally be observed with dG amidites in general.[4]
-
dmf-dG, ibu-dG, and Ac-dG: For standard DNA synthesis, all three phosphoramidites can achieve high coupling efficiencies, typically in the range of 99.0% to 99.5%, under optimized conditions.[5] The primary differentiator often lies not in the inherent reactivity of the phosphoramidite itself, but in its stability and the prevention of side reactions. The dimethylformamidine (dmf) protecting group is known to be electron-donating, which can help to protect the guanosine from depurination during the acidic deblocking step of the synthesis cycle.[3]
Stability
The stability of phosphoramidites in solution on the synthesizer is a critical factor for consistent and high-yield oligonucleotide synthesis. Degradation of the phosphoramidite can lead to lower coupling efficiencies and the incorporation of impurities. Guanosine phosphoramidites are known to be particularly susceptible to degradation.[4]
A study on the degradation of dG phosphoramidites in solution demonstrated a clear difference in stability based on the protecting group. The stability was found to decrease in the following order: dmf > ibu > tac (tert-butylphenoxyacetyl).[6] This indicates that dmf-dG is the most stable of the commonly used guanosine phosphoramidites in solution, which can contribute to more consistent synthesis outcomes, especially during longer synthesis runs or when the reagents are on the synthesizer for extended periods.
Purity of the Final Oligonucleotide
The purity of the final oligonucleotide product is a direct reflection of the efficiency of the synthesis and deprotection steps. Incomplete deprotection of the guanine base is a common source of impurities.[1][2]
-
dmf-dG: The rapid deprotection of the dmf group is a significant advantage, especially for the synthesis of oligonucleotides containing labile modifications such as fluorescent dyes or other sensitive labels.[7] Using dmf-dG allows for milder deprotection conditions, which helps to preserve the integrity of these modifications.[8] Glen Research notes that dmf is removed approximately four times faster than ibu.[7]
-
ibu-dG: The isobutyryl group is more robust and requires harsher deprotection conditions (longer times or higher temperatures) for complete removal.[1][2] This can be a disadvantage when working with sensitive modifications.
-
Ac-dG: The acetyl group offers a deprotection rate that is generally faster than ibu but comparable to dmf under certain conditions.[1][2] It is often used in "UltraFAST" deprotection protocols in conjunction with Ac-dC.[1]
Experimental Protocols
Standard Phosphoramidite Coupling Cycle
The synthesis of oligonucleotides is an automated, cyclical process. A representative workflow for a single coupling cycle is illustrated below.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. glenresearch.com [glenresearch.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
A Comparative Guide to the Validation of RNA Purity Following Synthesis with DMT-rG(Ac)
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic RNA is a critical determinant of its function and safety in both research and therapeutic applications. The fidelity of solid-phase synthesis, heavily influenced by the choice of phosphoramidites and their protecting groups, dictates the prevalence of impurities such as truncated sequences (shortmers) and products with incomplete deprotection. This guide provides an objective comparison of validating RNA purity with a focus on RNA synthesized using 5'-DMT-N2-acetyl-2'-O-TBDMS-rG-3'-CE-phosphoramidite (DMT-rG(Ac)), alongside common alternatives.
The Impact of Guanosine (B1672433) Protecting Groups on RNA Purity
The N2-exocyclic amine of guanosine is susceptible to side reactions during synthesis and requires robust protection. The choice of protecting group affects both the coupling efficiency during synthesis and the kinetics of deprotection, both of which are pivotal for achieving high-purity, full-length RNA. The acetyl (Ac) group on DMT-rG(Ac) is a "fast" deprotecting group, offering rapid removal but with different stability characteristics compared to more traditional groups like isobutyryl (iBu).
Comparative Analysis of Guanosine N2-Protecting Groups
While direct side-by-side purity data for a single RNA sequence synthesized with different guanosine amidites is not always publicly available, we can infer performance from key parameters like coupling efficiency and deprotection conditions. Higher coupling efficiency directly correlates to a higher yield of the full-length product and, consequently, higher initial purity.
| Protecting Group | Common Amidite | Deprotection Conditions | Key Characteristics |
| Acetyl (Ac) | DMT-rG(Ac) | Rapid deprotection with AMA (Ammonium Hydroxide/Methylamine) at 65°C for ~10-15 minutes. | Allows for significantly reduced deprotection times, minimizing potential RNA degradation.[1] |
| Isobutyryl (iBu) | DMT-rG(iBu) | Standard deprotection with concentrated Ammonium Hydroxide at 55°C for 8-12 hours. | A more traditional protecting group with slower deprotection kinetics. |
| Phenoxyacetyl (Pac) | DMT-rA(Pac) | Mild deprotection with anhydrous ammonia (B1221849) gas. | Often used for sensitive modifications. |
Note: The choice of N2-protecting group for guanosine is often part of a larger set of protecting groups for all four bases, designed to have compatible deprotection kinetics.
Analytical Methods for RNA Purity Validation
A multi-pronged approach is often necessary to fully characterize the purity of a synthetic RNA oligonucleotide. The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Analytical Method | Principle of Separation | Information Provided | Typical Resolution |
| Anion-Exchange HPLC (AEX-HPLC) | Interaction of the negatively charged phosphate (B84403) backbone with a positively charged stationary phase. | High-resolution separation of full-length product from shortmers (n-1, n-2). | Excellent for resolving sequences of different lengths. |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Hydrophobicity of the oligonucleotide, modulated by an ion-pairing reagent. | Separation of full-length product from failure sequences. Can be coupled with Mass Spectrometry. | Good resolution, and provides a method compatible with MS. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-to-charge ratio determination. | Confirms the molecular weight of the full-length product and identifies impurities. | Provides definitive mass identification. |
| Capillary Gel Electrophoresis (CGE) | Electrophoretic mobility through a gel matrix in a capillary. | High-resolution separation based on size. | Excellent for resolving closely related species. |
Experimental Workflows and Protocols
The overall process from RNA synthesis to final purity validation involves a series of critical steps.
Overall Workflow for RNA Synthesis and Purity Validation
References
A Comparative Guide to Deprotection Methods for Acetyl-Protected Guanosine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate deprotection strategy for acetyl-protected guanosine (B1672433) is a critical step in the synthesis of oligonucleotides and various therapeutic agents. The efficiency of this step can significantly impact the overall yield and purity of the final product. This guide provides an objective comparison of common deprotection methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Comparative Performance of Deprotection Methods
The following table summarizes the key performance indicators for various methods used to deprotect N-acetyl-guanosine. The choice of method often represents a trade-off between speed, mildness of conditions, and the potential for side reactions.
| Deprotection Method | Reagents and Conditions | Reaction Time | Yield | Key Advantages | Potential Disadvantages |
| Ammonium (B1175870) Hydroxide (B78521) | Concentrated NH₄OH (28-33%) | 2-16 hours | Generally Good to High | Well-established, effective for standard oligonucleotides. | Can be slow at room temperature; elevated temperatures may not be suitable for sensitive molecules. |
| Room Temperature | 16 hours | - | Mild conditions. | Slow reaction time. | |
| 55 °C | 4 hours | - | Faster than room temperature. | Requires heating. | |
| 65 °C | 2 hours[1] | - | Rapid deprotection.[1] | Higher risk of side reactions with sensitive substrates. | |
| Ammonium Hydroxide/ Methylamine (B109427) (AMA) | 1:1 (v/v) mixture of aqueous NH₄OH (30%) and aqueous methylamine (40%) | 5-15 minutes at 65 °C[2] | High[3] | "UltraFAST" method, significantly reduces deprotection time.[1][2] | Can cause transamination of benzoyl-protected cytidine (B196190) (use of acetyl-protected cytidine is recommended)[1][3]; Methylamine is a regulated chemical in some regions.[2] |
| Potassium Carbonate in Methanol | 0.05 M K₂CO₃ in anhydrous methanol | 4 hours at Room Temperature | Good | "UltraMILD" method, suitable for sensitive labels and modified nucleosides.[4][5] | Slower than AMA; requires anhydrous conditions; potential for transamidation if acetic anhydride (B1165640) is used in capping during oligonucleotide synthesis.[5] |
| Sodium Hydroxide | 0.4 M NaOH in methanol/water (4:1 v/v) | 17 hours at Room Temperature[6] | Variable, can be good with optimization[6] | Mild alternative to ammonium hydroxide, useful for compounds sensitive to amines. | Can lead to variable yields; requires a desalting step for purification.[6] |
| t-Butylamine | t-Butylamine/water (1:3 v/v) | 6 hours at 60 °C | Good | Alternative to ammonia-based methods. | Requires elevated temperature and relatively long reaction time. |
| Schwartz's Reagent | Zirconocene hydrochloride ((C₅H₅)₂ZrHCl) in THF | 0.5-3 hours at Room Temperature | 47-80% | Mild and highly selective for N-deacetylation, compatible with many other protecting groups.[6] | Reagent is air and moisture sensitive; can be expensive. |
| Enzymatic Deprotection | e.g., Candida antarctica lipase (B570770) B (CALB) | Variable | Generally High | Highly selective, operates under very mild conditions (room temperature, neutral pH). | Can be substrate-specific; enzymes can be costly and require specific buffer conditions. |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and scale of the reaction.
Deprotection using Ammonium Hydroxide
This protocol is a standard method for the deprotection of acetyl groups from guanosine, particularly in the context of oligonucleotide synthesis.
Materials:
-
Acetyl-protected guanosine substrate
-
Concentrated ammonium hydroxide (28-33%)
-
Reaction vessel (e.g., sealed vial)
Procedure:
-
Place the acetyl-protected guanosine substrate in a reaction vessel.
-
Add a sufficient volume of concentrated ammonium hydroxide to dissolve or suspend the substrate.
-
Seal the vessel tightly.
-
For room temperature deprotection, stir the reaction mixture for 16 hours.[1]
-
For accelerated deprotection, heat the mixture at 55 °C for 4 hours or 65 °C for 2 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ammonia (B1221849) by evaporation under reduced pressure.
-
The resulting crude product can be purified by an appropriate method (e.g., chromatography, crystallization).
Potential Side Reactions:
-
At elevated temperatures, some sensitive molecules may degrade.
-
In the context of oligonucleotide synthesis, incomplete deprotection can occur if the ammonium hydroxide solution is not fresh.[1]
"UltraFAST" Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This method is ideal for rapid deprotection, especially in high-throughput applications.
Materials:
-
Acetyl-protected guanosine substrate
-
Aqueous ammonium hydroxide (30%)
-
Aqueous methylamine (40%)
-
Reaction vessel (e.g., sealed vial)
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%).[3]
-
Place the acetyl-protected guanosine substrate in a reaction vessel.
-
Add the AMA reagent to the substrate.
-
Cool the reaction mixture on ice for 10 minutes.[7]
-
Evaporate the solvent under reduced pressure.
-
The crude product can then be purified.
Work-up and Purification:
-
After evaporation of the AMA solution, the residue can be dissolved in water or a suitable buffer for further purification, such as HPLC or desalting. In the context of RNA synthesis, the dried residue is often treated with a fluoride (B91410) source (e.g., TEA·3HF) to remove 2'-silyl protecting groups before purification.[3]
"UltraMILD" Deprotection using Potassium Carbonate in Methanol
This method is recommended for substrates that are sensitive to harsh basic conditions.
Materials:
-
Acetyl-protected guanosine substrate
-
Anhydrous methanol
-
Potassium carbonate (K₂CO₃)
-
2 M Triethylammonium acetate (B1210297) (TEAA) or dilute acetic acid for neutralization
Procedure:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Add the acetyl-protected guanosine substrate to the methanolic potassium carbonate solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Neutralize the reaction mixture by adding 1.5 mL of 2 M TEAA for every 1 mL of the reaction mixture. Alternatively, glacial acetic acid can be used for neutralization.
-
The neutralized solution can be diluted with water and purified using a suitable method like solid-phase extraction or HPLC.
Potential Side Reactions:
-
If acetic anhydride was used as a capping agent in oligonucleotide synthesis prior to deprotection, transamidation at dG residues can occur. In such cases, overnight treatment is required.[5]
Selective N-Deacetylation using Schwartz's Reagent
This protocol is suitable for the selective removal of the N-acetyl group in the presence of other sensitive functional groups.
Materials:
-
N-acetylguanosine substrate
-
Schwartz's reagent (zirconocene hydrochloride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the N-acetylguanosine substrate (100 mg) in anhydrous THF (2 mL) under an inert atmosphere (e.g., argon).
-
Add Schwartz's reagent (3-6 equivalents) at room temperature.
-
Stir the reaction mixture for 0.5-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (2 x 5 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Safety and Handling:
-
Schwartz's reagent is air and moisture-sensitive and should be handled under an inert atmosphere.[8] It is also flammable and can react violently with water.[9] Wear appropriate personal protective equipment, including gloves and safety glasses.
Deprotection Workflow and Logic
The selection of a deprotection method is guided by the stability of the substrate and the desired speed of the reaction. The following diagram illustrates a general workflow and the logical considerations for choosing a deprotection strategy.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Evaluating the Cost-Effectiveness of DMT-rG(Ac) in Large-Scale Oligonucleotide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the large-scale synthesis of RNA oligonucleotides is a critical process where efficiency and cost-effectiveness are paramount. The choice of phosphoramidite (B1245037) building blocks, particularly for the guanosine (B1672433) base, can significantly impact overall yield, synthesis time, and ultimately, the cost per unit of the final product. This guide provides an objective comparison of the performance of N2-acetyl-protected guanosine phosphoramidite (DMT-rG(Ac)) with other commonly used alternatives, supported by experimental data and detailed protocols.
The phosphoramidite method is the gold standard for automated solid-phase oligonucleotide synthesis.[1] This cyclical process involves four key steps: deblocking (detritylation), coupling, capping, and oxidation.[1] The efficiency of each step, especially the coupling reaction, is crucial for achieving a high yield of the full-length oligonucleotide.[2] While coupling efficiencies are generally high (often exceeding 99%), even small differences can have a substantial impact on the final yield of long oligonucleotides.[1][2]
This guide focuses on the guanosine phosphoramidite, a key component in RNA synthesis. The exocyclic amine of guanine (B1146940) must be protected during synthesis to prevent unwanted side reactions. Common protecting groups include acetyl (Ac), isobutyryl (iBu), and dimethylformamidine (dmf). The choice of this protecting group influences not only the coupling efficiency but also the deprotection conditions, which in turn affect the overall synthesis time and cost.
Comparative Analysis of Guanosine Phosphoramidites
The selection of a guanosine phosphoramidite for large-scale synthesis is a trade-off between cost, coupling efficiency, and the speed of deprotection. The following tables provide a summary of key quantitative data for DMT-rG(Ac) and its common alternatives.
| Parameter | DMT-rG(Ac) | DMT-rG(ibu) | DMT-rG(dmf) |
| Protecting Group | Acetyl | Isobutyryl | Dimethylformamidine |
| Relative Cost | Moderate | Lower | Higher |
| Typical Coupling Efficiency | >99% | >99% | >99% |
| Deprotection Time | Fast | Slow | Very Fast |
| Deprotection Conditions | Mild basic conditions | Stronger basic conditions, longer time | Fast, with AMA or other amine-based reagents |
Table 1: General Comparison of Guanosine Phosphoramidites
| Phosphoramidite | Supplier Example | Price (USD) - 1 KG |
| DMT-dG(dmf) | Sigma-Aldrich | $22,270.00[3] |
| DMT-dC(ac) | Sigma-Aldrich | $22,270.00[4] |
Table 2: Example Large-Scale Pricing for Deoxyribonucleoside Phosphoramidites (Note: Prices for ribonucleoside phosphoramidites may vary.)
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different phosphoramidites. Below are representative protocols for solid-phase RNA synthesis and subsequent purification.
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the standard four-step cycle for solid-phase RNA synthesis on an automated synthesizer.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by passing the TCA solution through the synthesis column. The resulting orange-colored trityl cation is monitored to assess the coupling efficiency of the previous cycle.
2. Coupling:
-
Reagents:
-
Ribonucleoside phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator are mixed and delivered to the synthesis column. The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times may vary depending on the phosphoramidite and scale of synthesis.
3. Capping:
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).
-
Capping Reagent B (e.g., N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
This four-step cycle is repeated for each nucleotide addition until the desired RNA sequence is synthesized.
Protocol 2: Deprotection of Guanosine Protecting Groups
The conditions for removing the guanine protecting group vary significantly.
-
DMT-rG(Ac) and DMT-rG(dmf) (Fast Deprotection):
-
Reagent: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).
-
Procedure: Deprotection can often be completed in as little as 10 minutes at 65°C.[5] This rapid deprotection is a significant advantage in large-scale synthesis, reducing overall turnaround time.
-
-
DMT-rG(ibu) (Standard Deprotection):
-
Reagent: Concentrated aqueous ammonium hydroxide.
-
Procedure: Requires longer incubation times, typically several hours at elevated temperatures (e.g., 55°C), to ensure complete removal of the isobutyryl group.
-
Protocol 3: Large-Scale Oligonucleotide Purification
High-purity oligonucleotides are essential for therapeutic and many research applications. High-performance liquid chromatography (HPLC) and ion-exchange chromatography (IEX) are the most common methods for large-scale purification.
-
Reverse-Phase HPLC (RP-HPLC):
-
Principle: Separates the full-length product, which retains the hydrophobic DMT group, from shorter "failure" sequences that have lost the DMT group.
-
Procedure: The crude oligonucleotide mixture is loaded onto a reverse-phase column. A gradient of an organic solvent (e.g., acetonitrile) is used to elute the oligonucleotides. The DMT-on full-length product is collected, treated with acid to remove the DMT group, and then desalted.
-
Cost Consideration: Can be expensive due to the use of large volumes of organic solvents and the cost of the stationary phase.
-
-
Ion-Exchange Chromatography (IEX):
-
Principle: Separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.
-
Procedure: The crude oligonucleotide mixture is loaded onto an anion-exchange column. A salt gradient is used to elute the oligonucleotides, with longer molecules (more phosphate groups) eluting at higher salt concentrations.
-
Cost Consideration: Often more cost-effective for very large-scale purification due to the use of aqueous buffers instead of organic solvents.[6][7]
-
Visualizing Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for oligonucleotide synthesis and purification.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Guanine-rich oligonucleotides can form secondary structures known as G-quadruplexes, which are implicated in various biological processes, including the regulation of gene expression in cancer.
Caption: G-quadruplex formation in an oncogene promoter leading to transcriptional repression.
Conclusion
The cost-effectiveness of DMT-rG(Ac) in large-scale RNA oligonucleotide synthesis presents a compelling case for its use, particularly when rapid production is a priority. While the initial cost of the phosphoramidite may be slightly higher than the isobutyryl-protected counterpart, the significantly faster deprotection times can lead to substantial savings in overall process time and labor costs. The coupling efficiencies of acetyl, isobutyryl, and dmf-protected guanosine phosphoramidites are all reported to be very high, making the deprotection step a key differentiator.
For large-scale manufacturing, where purification is a major cost contributor, the choice of protecting group can also have downstream implications. Faster deprotection protocols with DMT-rG(Ac) and DMT-rG(dmf) can streamline the workflow leading into purification. The ultimate decision on which phosphoramidite to use will depend on a comprehensive analysis of the entire manufacturing process, including raw material costs, synthesis time, and purification expenses. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making an informed decision tailored to their specific large-scale synthesis needs.
References
- 1. idtdna.com [idtdna.com]
- 2. glenresearch.com [glenresearch.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Application of G-quadruplex targets in gastrointestinal cancers: Advancements, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide Purification With Lower Costs | Technology Networks [technologynetworks.com]
- 7. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Safe Disposal of DMT-rG(Ac): A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and nucleic acid synthesis, the proper handling and disposal of chemical reagents like DMT-rG(Ac) are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the safe disposal of N2-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)guanosine, a key protected ribonucleoside used in RNA synthesis. Adherence to these protocols is crucial for mitigating risks to both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle DMT-rG(Ac) with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. Standard PPE includes:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
In case of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container, and the affected area decontaminated. Prevent the chemical from entering drains or waterways.
Step-by-Step Disposal Protocol
The following protocol is based on established chemical deprotection methods for similar compounds used in oligonucleotide synthesis. This procedure aims to remove the dimethoxytrityl (DMT) and acetyl (Ac) protecting groups, followed by hydrolysis of the phosphoramidite (B1245037) moiety (if applicable in the waste context) to less reactive species.
Materials:
-
DMT-rG(Ac) waste (solid or in solution)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane (B109758) or a similar acidic solution)
-
Aqueous base solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Aqueous sodium bicarbonate solution (5%)
-
Appropriately labeled hazardous waste containers
Procedure:
-
DMT Group Removal (Deblocking):
-
If the waste is solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
Slowly add the deblocking solution to the DMT-rG(Ac) solution. The appearance of a bright orange color indicates the cleavage of the DMT cation.
-
Allow the reaction to proceed for a few minutes until the deprotection is complete.
-
-
Neutralization:
-
Carefully quench the acidic deblocking solution by adding an aqueous sodium bicarbonate solution until the orange color disappears and the solution is neutralized.
-
-
Base-Mediated Deprotection and Hydrolysis:
-
Add the aqueous base solution (e.g., concentrated ammonium hydroxide) to the neutralized mixture. This step serves to remove the acetyl protecting group from the guanine (B1146940) base.
-
If the waste contains phosphoramidite linkages, this basic treatment will also hydrolyze them to less reactive phosphodiester bonds.
-
Allow the mixture to react for a sufficient time (typically several hours at room temperature or elevated temperatures as recommended for specific protecting groups in oligonucleotide synthesis literature) to ensure complete deprotection and hydrolysis.[3]
-
-
Waste Collection and Final Disposal:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5]
-
Experimental Workflow and Logical Relationships
To visualize the procedural flow of DMT-rG(Ac) disposal, the following diagrams illustrate the key steps and the underlying chemical logic.
Caption: Experimental workflow for the safe disposal of DMT-rG(Ac) waste.
Caption: Logical relationship of chemical transformations during DMT-rG(Ac) disposal.
Quantitative Data Summary
While specific quantitative data for DMT-rG(Ac) disposal is not available, the table below summarizes typical conditions for the deprotection steps based on general oligonucleotide synthesis protocols.
| Parameter | Value/Range | Notes |
| Deblocking Solution | 3% TCA in DCM | Trichloroacetic acid in Dichloromethane is a common reagent. |
| Base Treatment | Conc. Ammonium Hydroxide | A mixture with methylamine (B109427) can also be used for faster deprotection of certain protecting groups.[3] |
| Reaction Time (Base) | 2 - 12 hours | Dependent on temperature and the specific protecting groups being cleaved. |
| Temperature | Room Temp. to 55°C | Higher temperatures can accelerate deprotection but should be used with caution. |
It is imperative to consult your institution's specific chemical hygiene plan and EHS guidelines before implementing any disposal protocol. The information provided here is intended as a guide based on standard chemical practices and should be adapted to comply with local regulations.
References
Essential Safety and Operational Guide for Handling DMT-rG(Ac)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DMT-rG(Ac) (DMT-riboGuanosine(acetyl)). The following procedures outline the necessary personal protective equipment (PPE), step-by-step operational protocols, and disposal plans to ensure the safe handling of this phosphoramidite.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with phosphoramidites, including skin, eye, and respiratory irritation, a comprehensive suite of personal protective equipment is mandatory.[1][2][3] The following table summarizes the required PPE for handling DMT-rG(Ac).
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | Recommended when there is a splash hazard.[1] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of properly if contaminated.[1] |
| Laboratory Coat | A standard laboratory coat must be worn to protect against incidental contact.[1] | |
| Protective Clothing | Body protection should be selected based on the concentration and amount of the substance being handled at the specific workplace.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or P1 type dust mask should be used if ventilation is inadequate or if dust is generated.[1] |
| Self-contained Breathing Apparatus | Necessary in the event of a fire or major spill.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound. Phosphoramidites are sensitive to moisture and air.[2] All handling should be performed in a well-ventilated area.[2]
Experimental Protocol: General Handling
-
Preparation : Ensure the work area, typically a fume hood or glove box, is clean and free of contaminants. All glassware and tools should be thoroughly dried.
-
Personal Protective Equipment : Before handling the compound, don all required PPE as outlined in the table above.
-
Compound Equilibration : Allow the DMT-rG(Ac) container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing and Dispensing : Conduct all weighing and dispensing of the solid compound within a fume hood or other ventilated enclosure to avoid inhalation of any dust particles.[2] Use non-sparking tools.[2]
-
Dissolution : If dissolving the compound, add the solvent slowly to the solid to prevent splashing. Common solvents for similar compounds include DMSO and acetonitrile.[2]
-
Post-Handling : Tightly seal the container immediately after use.[1] Wash hands thoroughly with soap and water after handling is complete.[1][2] Do not eat, drink, or smoke in the handling area.[1][2]
Disposal Plan
Proper disposal of DMT-rG(Ac) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Waste Segregation : All waste contaminated with DMT-rG(Ac), including gloves, pipette tips, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Chemical Inactivation : For larger quantities, consult your institution's environmental health and safety (EHS) office for specific chemical inactivation procedures before disposal.
-
Disposal Method : Do not dispose of the chemical into drains or the environment.[1] All waste must be disposed of through a licensed disposal company.[1]
Visual Workflow for Handling DMT-rG(Ac)
The following diagram illustrates the key steps and decision points in the safe handling of DMT-rG(Ac).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
